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Core Science & Biosynthesis

Foundational

synthesis and characterization of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract Cinnoline and its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, drawing considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific analogue, 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. We will explore a validated synthetic pathway, delve into the underlying reaction mechanism, and present a detailed protocol for its characterization using modern analytical techniques. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic entities and for professionals in drug discovery and development.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline (1,2-diazanaphthalene) is a bicyclic aromatic heterocycle first synthesized by V. Richter in 1883.[1] The core structure, an isostere of quinoline and isoquinoline, is a privileged scaffold in medicinal chemistry. The incorporation of the pyridazine ring fused to a benzene moiety imparts unique electronic and steric properties, leading to a diverse array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2]

The title compound, 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, is a functionalized derivative poised for further chemical modification. The carboxylic acid at the 3-position provides a synthetic handle for amide coupling or other transformations, while the 4-oxo group (existing in tautomeric equilibrium with a 4-hydroxy group) and the chloro-substituent at the 7-position modulate the molecule's physicochemical properties and biological target interactions. This guide focuses on the practical aspects of its preparation and rigorous structural confirmation.

Synthesis of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

The most direct and historically significant route to 4-hydroxycinnoline-3-carboxylic acids is the Richter cinnoline synthesis.[3][4][5][6] This method involves the intramolecular cyclization of a suitably substituted o-alkynylbenzenediazonium salt. The "4-oxo" nomenclature refers to the keto tautomer of the resulting 4-hydroxycinnoline.

Synthetic Strategy: The Richter Cinnoline Synthesis

The strategy hinges on the diazotization of an ortho-aminoarylpropiolic acid, which, upon gentle warming, undergoes an intramolecular cyclization to yield the target cinnoline ring system. The key precursor for our target molecule is (2-amino-4-chlorophenyl)propiolic acid.

G cluster_workflow Synthetic Workflow A 1. (2-Amino-4-chlorophenyl)propiolic acid B 2. Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->B Step 1 C Intermediate Diazonium Salt B->C Formation D 3. Intramolecular Cyclization (Warm to RT, H₂O) C->D Step 2 E 4. 7-Chloro-4-oxo-1,4-dihydrocinnoline- 3-carboxylic acid D->E Product

Caption: Synthetic workflow for the Richter synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Richter synthesis. Researchers should perform their own optimization.

Materials:

  • (2-Amino-4-chlorophenyl)propiolic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Suspension Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, suspend 10.0 g of (2-amino-4-chlorophenyl)propiolic acid in 100 mL of deionized water.

  • Acidification: Cool the suspension to 0-5 °C using an ice-salt bath. Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C. Stir vigorously for 15 minutes to form the amine hydrochloride salt.

  • Diazotization: Prepare a solution of 4.0 g of sodium nitrite in 20 mL of cold deionized water. Add this solution dropwise to the stirred suspension over 30 minutes, ensuring the reaction temperature does not exceed 5 °C. The formation of the diazonium salt is often indicated by a slight color change.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The presence of excess nitrous acid can be tested with starch-iodide paper (a positive test turns the paper blue/black).

  • Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours. The cyclization is typically accompanied by the evolution of gas and the formation of a precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product thoroughly with several portions of cold deionized water to remove inorganic salts, followed by a wash with cold ethanol to remove unreacted starting material and organic impurities.

  • Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight. The product, 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, should be obtained as a pale yellow or off-white solid.

Reaction Mechanism

The causality behind this synthesis involves two classical organic reactions:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like HCl. The diazonium group (-N₂⁺) is an excellent leaving group.

  • Intramolecular Cyclization: The highly reactive diazonium salt intermediate undergoes an intramolecular electrophilic attack. The electron-rich alkyne group attacks the carbon atom bearing the diazonium group, leading to ring closure. This is followed by tautomerization of the initially formed 4-hydroxycinnoline to the more stable 4-oxo tautomer.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following methods provide a self-validating system for structural verification.

Spectroscopic Analysis

Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.[7] The spectrum is expected to show characteristic absorption bands.

Functional Group **Expected Absorption Range (cm⁻¹) **Significance
O-H Stretch (Carboxylic Acid)3300 - 2500 (very broad)Confirms the presence of the carboxylic acid dimer, often overlapping with C-H stretches.[8]
C-H Stretch (Aromatic)3100 - 3000Indicates the aromatic benzene ring.
C=O Stretch (Carboxylic Acid)1725 - 1700Characteristic absorption for a carboxylic acid carbonyl.
C=O Stretch (Amide/Lactam)1680 - 1650Indicates the 4-oxo group of the cinnoline ring.
C=C Stretch (Aromatic)1600 - 1450Multiple bands confirming the aromatic system.
C-O Stretch (Carboxylic Acid)1320 - 1210Confirms the C-O bond of the carboxylic acid.
C-Cl Stretch850 - 550Indicates the presence of the chloro-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the chloro, carbonyl, and carboxylic acid groups.

¹H NMR (Proton NMR)

  • Aromatic Protons (3H): The three protons on the benzene ring (H-5, H-6, H-8) will appear in the aromatic region (δ 7.5-8.5 ppm). Their splitting patterns will be complex due to spin-spin coupling. H-8 is expected to be the most deshielded due to its proximity to the ring nitrogen and carbonyl group. H-5 will likely appear as a doublet, and H-6 as a doublet of doublets.

  • Carboxylic Acid Proton (1H): A very broad singlet appearing far downfield (δ > 12.0 ppm), which is exchangeable with D₂O.

  • N-H Proton (1H): A broad singlet, typically in the δ 11.0-13.0 ppm range, also exchangeable with D₂O.

¹³C NMR (Carbon NMR)

  • Carbonyl Carbons (2C): Two signals are expected in the downfield region (δ 160-180 ppm) corresponding to the carboxylic acid carbon and the C4-oxo carbon.

  • Aromatic/Heteroaromatic Carbons (7C): Signals for the remaining seven carbons of the bicyclic system will appear in the δ 110-150 ppm range. The carbon attached to the chlorine (C-7) and the carbons adjacent to the nitrogen atoms (C-8a, C-4a) will have distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Molecular Formula: C₉H₅ClN₂O₃

  • Molecular Weight: 224.60 g/mol

  • Expected Ion Peak: In high-resolution mass spectrometry (HRMS), the exact mass would be calculated. In standard ESI-MS, one would look for the protonated molecular ion [M+H]⁺ at m/z 225.

  • Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern for chlorine. Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (M+) and another for the ³⁷Cl isotope (M+2) in an approximate intensity ratio of 3:1, which is a definitive confirmation of the presence of one chlorine atom.[9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of the final product.[7] A C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is typically effective. Purity is determined by integrating the peak area of the main product relative to the total peak area at an appropriate UV wavelength (e.g., 254 nm).

Applications and Future Directions

7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is not merely a synthetic target but a versatile building block for drug discovery. Its carboxylic acid moiety is readily converted into a wide range of amides, esters, and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).[10][11] The cinnolone core itself is a known pharmacophore, and modifications at the N1 position or further substitutions on the benzene ring can be explored to develop novel therapeutic agents targeting a variety of diseases.

References

  • Wikipedia. Cinnoline. [Link]

  • Wikidoc. Cinnoline. [Link]

  • Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Pharmaceutical Negative Results. [Link]

  • ResearchGate. von Richter Cinnoline Synthesis. [Link]

  • Wiley Online Library. von Richter (Cinnoline) Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]

  • Barber, H. J., & Lunt, E. (1961). A New Cinnoline Synthesis. Part II. Synthesis of 1-Substituted 4-Cinnolone-3-carboxylic Acids. Journal of the Chemical Society, 1187-1192. [Link]

  • Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748. [Link]

  • Muccioli, G., et al. (2010). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry, 53(8), 3366-3378. [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Nishimura, Y., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

  • Martínez, R., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1847. [Link]

Sources

Exploratory

physicochemical properties of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Executive Summary 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7) is a highly privileged nitrogenous heterocyclic scaffold utilized extensively in modern medicinal chemistry. Serving as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7) is a highly privileged nitrogenous heterocyclic scaffold utilized extensively in modern medicinal chemistry. Serving as a critical bioisostere to the 4-quinolone class (e.g., cinoxacin and modern fluoroquinolones), the substitution of a carbon atom with a nitrogen at position 2 of the quinolone core fundamentally alters the molecule's electronic distribution, ionization potential, and hydrogen-bonding capacity [3].

This technical whitepaper provides an in-depth analysis of the structural tautomerism, physicochemical properties, and the rigorous analytical workflows required to characterize this specific cinnoline derivative. Designed for drug development professionals, the protocols detailed herein emphasize causality and self-validation to ensure high-fidelity data generation.

Structural and Electronic Profiling

Tautomerism and Core Structure

The cinnoline core exhibits a classic tautomeric equilibrium between the 4-oxo-1,4-dihydrocinnoline form and the 4-hydroxycinnoline form. In aqueous physiological conditions (pH 7.4), the 4-oxo form predominates due to the thermodynamic stabilization of the amide-like resonance within the 1,4-dihydro system.

The presence of the electron-withdrawing 7-chloro substituent exerts a strong negative inductive effect (-I). This effect subtly increases the acidity of the 3-carboxylic acid group compared to unsubstituted analogs by stabilizing the conjugate base (carboxylate anion) through charge delocalization. Furthermore, the halogenation at the 7-position blocks potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the biological half-life of the compound.

Quantitative Physicochemical Data

The fundamental properties of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid dictate its pharmacokinetic behavior, including solubility and membrane permeability.

PropertyValueSignificance in Drug Design
Molecular Formula C9H5ClN2O3Defines elemental composition.
Molecular Weight 224.60 g/mol Well within Lipinski's Rule of 5 (<500 Da).
CAS Number 187231-22-7Unique chemical registry identifier[1].
Predicted pKa ~1.5 - 2.5Highly acidic due to adjacent oxo group conjugation.
Predicted LogP ~1.8 - 2.2Optimal lipophilicity for passive membrane diffusion.
Topological Polar Surface Area 74.3 ŲFavorable for oral bioavailability (<140 Ų).
H-Bond Donors / Acceptors 2 / 4Ensures adequate target-site hydration networking.

Synthesis and Mechanistic Pathway

The synthesis of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives typically relies on the cyclization of arylhydrazones, adapting the classic Borsche or Richter synthesis methodologies [4].

For the 7-chloro derivative, the process begins with the diazotization of 3-chloroaniline. The resulting diazonium salt is coupled with a malonic acid derivative (such as diethyl mesoxalate) to yield an arylhydrazone intermediate. A Lewis acid-catalyzed intramolecular cyclization (often utilizing TiCl4​ ) or thermal cyclization closes the nitrogenous ring. Final ester hydrolysis yields the free 3-carboxylic acid.

SynthesisWorkflow Start 3-Chloroaniline Diazotization Diazotization (NaNO2, HCl, 0°C) Start->Diazotization Coupling Coupling with Diethyl Mesoxalate Diazotization->Coupling Hydrazone Arylhydrazone Intermediate Coupling->Hydrazone Cyclization Intramolecular Cyclization (TiCl4 or Thermal) Hydrazone->Cyclization Hydrolysis Ester Hydrolysis (NaOH, then HCl) Cyclization->Hydrolysis Product 7-Chloro-4-oxo-1,4-dihydrocinnoline -3-carboxylic acid Hydrolysis->Product

Figure 1: Synthetic workflow for 7-Cl-Cinn-3-COOH via hydrazone cyclization.

Analytical Characterization Workflows

Accurate determination of ionization constants (pKa) and lipophilicity (LogP/LogD) is critical. Traditional potentiometric titrations require large sample sizes and are highly sensitive to trace impurities. Therefore, modern pharmaceutical profiling employs miniaturized Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and LC-MS coupled shake-flask methods [1, 2].

Protocol 1: Miniaturized RP-HPLC Determination of pKa

Causality: The retention time ( Rt​ ) of a compound on a reverse-phase C18 column depends entirely on its ionization state. The neutral (protonated) carboxylic acid interacts strongly with the hydrophobic stationary phase, increasing Rt​ . Conversely, the ionized (deprotonated) carboxylate elutes rapidly. Plotting this shift allows for precise pKa calculation [2].

  • System Validation (Self-Validating Step): Prior to analyzing the cinnoline derivative, run a reference standard with a known pKa (e.g., Diclofenac, pKa ~4.1). The protocol is validated only if the reference standard's experimental value falls within ±0.1 log units of the literature value.

  • Buffer Preparation: Prepare a series of aqueous mobile phases buffered at intervals of 0.5 pH units ranging from pH 1.0 to 8.0.

  • Sample Preparation: Dissolve 1 mg of 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid in 100 µL of DMSO. Dilute to 50 µM in the starting mobile phase.

  • Chromatographic Run: Inject 5 µL of the sample onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using an isocratic flow of the buffered aqueous phase and an organic modifier (20% Acetonitrile) at 25°C.

  • Data Analysis: Plot the capacity factor ( k′ ) against the mobile phase pH. The inflection point of the resulting sigmoidal curve corresponds mathematically to the pKa.

Protocol 2: LC-MS Shake-Flask Method for LogD (pH 7.4)

Causality: The distribution coefficient (LogD) at physiological pH dictates passive membrane permeability. Coupling the traditional shake-flask method with LC-MS/MS allows for extreme sensitivity, bypassing the need for large compound masses and preventing UV-interference from impurities [1].

  • Phase Saturation: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring them together for 24 hours to prevent volume shifts during the experiment. Separate the phases.

  • Partitioning: Add 10 µL of a 10 mM DMSO stock of the analyte to a vial containing 500 µL of pre-saturated 1-octanol and 500 µL of pre-saturated PBS.

  • Equilibration: Vortex the mixture for 3 minutes, then shake mechanically for 1 hour at 25°C to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to resolve the micro-emulsion at the phase interface.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Analyze via LC-MS/MS (MRM mode targeting the m/z 225 [M+H]+ ion).

  • Calculation: LogD=log10​(Areaaqueous​Areaoctanol​​×Dilution Factor) .

AnalyticalWorkflow cluster_pKa pKa Determination (RP-HPLC) cluster_LogD LogD Determination (Shake-Flask) Sample 7-Cl-Cinn-3-COOH Stock Solution (DMSO) Buffer Prepare pH 1.0 - 8.0 Mobile Phases Sample->Buffer Equilibrate Partition in Octanol / PBS (pH 7.4) Sample->Equilibrate Inject Isocratic HPLC Runs at Variable pH Buffer->Inject Plot Plot k' vs pH (Inflection = pKa) Inject->Plot Centrifuge Centrifuge & Phase Separation Equilibrate->Centrifuge LCMS LC-MS/MS Quantification of Both Phases Centrifuge->LCMS

Figure 2: Parallel high-throughput workflows for determining pKa and LogD of cinnoline derivatives.

Applications in Medicinal Chemistry

The 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid core is a recognized bioisostere of the 4-quinolone scaffold found in classic antibacterial agents. The introduction of the N2 atom in the cinnoline ring alters the dipole moment and lowers the pKa of the adjacent 3-carboxylic acid. This structural tweak enhances binding affinity to target enzymes (e.g., bacterial DNA gyrase or topoisomerase IV) via stronger ionic interactions with active-site metal ions (such as Mg2+ ) [3]. The 7-chloro substitution specifically increases the overall lipophilicity (LogP) of the molecule, facilitating superior passive diffusion across bacterial cell walls or eukaryotic cell membranes compared to its unhalogenated counterparts.

References

  • Bharate, S. S., et al. "Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery." Combinatorial Chemistry & High Throughput Screening, PubMed. URL:[Link]

  • Bozhinova, N., et al. "Characterization of physicochemical properties of substances using chromatographic separation methods." Macedonian Pharmaceutical Bulletin. URL:[Link]

  • Radl, S., et al. "Determination of lipophilicity and pKa measurement of some 4-imino-1,4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives--isosteric analogues of quinolones." Acta Poloniae Pharmaceutica, PubMed. URL:[Link]

  • Schofield, K., et al. "A New Cinnoline Synthesis. Part 111. Alternative Routes to 4-Hydroxy-6-nitrocinnoline and 4,6-Diaminocinnoline." Journal of the Chemical Society, RSC Publishing. URL:[Link]

Sources

Foundational

The 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Scaffold: Synthetic Methodologies, Isosteric Pharmacomodulation, and Therapeutic Applications

Executive Summary & Pharmacophore Rationale The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7) stands out as a highly versatile, privileged pharmacophore. Originally conceptualized as a bioisostere of the 4-quinolone class of antibiotics (e.g., ciprofloxacin, norfloxacin), the cinnoline core replaces the C-H group at position 2 of the quinolone ring with a nitrogen atom, forming an N-N bond [1].

This single atom substitution fundamentally alters the electronic distribution, lipophilicity, and hydrogen-bonding profile of the molecule. The presence of the 7-chloro substituent is strategically critical; it acts as an electron-withdrawing group that modulates the pKa of the C-3 carboxylic acid while serving as a prime leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) [2]. This allows for rapid late-stage diversification, enabling the synthesis of broad-spectrum antibacterial agents, potent CB2-selective cannabinoid receptor ligands, and human neutrophil elastase inhibitors[3].

Mechanistic Pathway & Pharmacological Divergence

The pharmacological utility of the 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold is dictated by its functionalization. Modifications at the N-1 and C-7 positions typically yield DNA gyrase inhibitors, whereas amidation at the C-3 carboxylic acid shifts the affinity toward G-protein coupled receptors (GPCRs), such as the CB2 receptor[4].

Pathway Core 7-Chloro Cinnoline Core Scaffold SNAr C-7 SNAr (Amines/Thiols) Core->SNAr Antibacterial Optimization Amide C-3 Amidation (Primary Amines) Core->Amide GPCR Targeting Gyrase DNA Gyrase Inhibition SNAr->Gyrase CB2 CB2 Receptor Agonism Amide->CB2

Dual pharmacological pathways of cinnoline derivatives based on structural functionalization.

Self-Validating Synthetic Methodology

The synthesis of the 4-oxo-1,4-dihydrocinnoline core requires overcoming the electronic deactivation of the aromatic ring caused by the 7-chloro substituent. The most robust approach is a modified Richter/Borsche-type cyclization utilizing titanium tetrachloride ( TiCl4​ ) as a Lewis acid [5].

Step-by-Step Protocol: Synthesis of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Phase 1: Hydrazone Condensation

  • Reagents: Dissolve 3-chlorophenylhydrazine hydrochloride (1.0 eq) and diethyl mesoxalate (1.05 eq) in anhydrous ethanol.

  • Reaction: Stir at room temperature for 4 hours under an inert argon atmosphere.

  • Causality: The highly electrophilic central ketone of diethyl mesoxalate reacts rapidly with the primary amine of the hydrazine. Ethanol is chosen to facilitate the precipitation of the resulting diethyl 2-(3-chlorophenylhydrazono)malonate.

  • Validation: TLC (Hexane:EtOAc 3:1) should show complete consumption of the hydrazine. 1H -NMR must confirm the presence of the highly deshielded hydrazone N-H proton (~12.5 ppm).

Phase 2: Saponification

  • Reagents: Suspend the hydrazone intermediate in a 1:1 mixture of THF and 2M aqueous NaOH (3.0 eq).

  • Reaction: Reflux for 3 hours, cool to 0 °C, and acidify with 6M HCl to pH 2.

  • Causality: Base-catalyzed hydrolysis cleaves both ethyl esters to yield 2-(3-chlorophenylhydrazono)malonic acid. THF ensures the lipophilic starting material remains in solution until hydrolysis is complete.

Phase 3: Lewis Acid-Mediated Cyclization (The Critical Step)

  • Reagents: Suspend the diacid (1.0 eq) in anhydrous 1,2-dichlorobenzene. Add thionyl chloride ( SOCl2​ , 2.5 eq) dropwise.

  • Reaction: Heat to 70 °C for 5 hours to form the diacyl chloride. Distill off excess SOCl2​ under reduced pressure.

  • Cyclization: Cool the mixture to 0 °C and add TiCl4​ (2.0 eq) dropwise. Gradually heat to 130 °C for 12 hours.

  • Causality: 1,2-dichlorobenzene is utilized because its high boiling point (180 °C) and inertness to strong Lewis acids prevent solvent degradation. The 3-chloro group strongly deactivates the aromatic ring toward electrophilic aromatic substitution. TiCl4​ is strictly required to hyper-activate the acyl chloride, forcing the intramolecular Friedel-Crafts acylation to close the cinnoline ring[5].

  • Validation: 1H -NMR of the isolated product must show the disappearance of the hydrazone proton and the emergence of an isolated aromatic proton (C-8) as a doublet with meta-coupling ( J≈1.5 Hz), confirming regioselective cyclization.

Synthesis A 3-Chlorophenylhydrazine + Diethyl Mesoxalate B Hydrazone Intermediate A->B Condensation (EtOH, RT) C Diacid Intermediate B->C Saponification (NaOH) D Acyl Chloride Formation (SOCl2) C->D Chlorination (1,2-DCB) E 7-Chloro-4-oxo-1,4-dihydrocinnoline -3-carboxylic acid D->E Lewis Acid Cyclization (TiCl4)

Synthetic workflow for the 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

The physicochemical properties of the cinnoline core directly dictate its biological efficacy. The introduction of the N-N bond lowers the pKa​ of the C-3 carboxylic acid compared to quinolones, enhancing solubility at physiological pH but slightly reducing lipophilicity ( logP ) [6].

The table below summarizes the comparative quantitative data of key cinnoline derivatives and their biological targets, demonstrating how specific functionalization drives target selectivity.

Compound / DerivativeCore ScaffoldKey SubstitutionTarget / ActivityEfficacy Metric
Cinoxacin Cinnoline1-ethyl, 6,7-methylenedioxyDNA Gyrase (Gram -)MIC: 2 - 8 µg/mL (E. coli)[1]
Compound 64716 Cinnoline1-ethyl, 6,7-dioxoloDNA Gyrase (Gram -)MIC: 2 - 4 µg/mL (E. coli) [1]
7-Pyrrolidine Analog Cinnoline7-pyrrolidine, 1-alkylDNA Gyrase (Gram +)MIC: 0.2 µg/mL (S. aureus) [7]
Cinnoline-3-carboxamide CinnolineC-3 Amide, 1-pentylCB2 Receptor Ki​ : High Affinity (Selective) [5]
Ciprofloxacin (Ref)Quinolone1-cyclopropyl, 7-piperazineDNA Gyrase (Broad)MIC: <0.1 µg/mL (E. coli)

Data synthesis indicates that while cinnolines generally exhibit slightly lower broad-spectrum antibacterial potency than their fluoroquinolone counterparts, their unique hydrogen-bonding profile makes them superior scaffolds for selective GPCR targeting (e.g., CB2 receptors).

Conclusion

The 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold is a masterclass in bioisosteric design. By understanding the causality behind its synthetic challenges—specifically the need for aggressive Lewis acid catalysis to overcome ring deactivation—researchers can reliably access this core. Furthermore, recognizing the electronic shifts induced by the N-N bond allows drug development professionals to rationally design derivatives that pivot seamlessly from anti-infectives to targeted immunomodulators.

References

  • Compound 64716, a new synthetic antibacterial agent. National Institutes of Health (NIH) / PubMed.
  • 7-Substituted Aryloxy-6-Fluoro Cinnoline-3-Carboxylic Acids as Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences.
  • Full article: Cinnoline derivatives as human neutrophil elastase inhibitors. Taylor & Francis.
  • A Comprehensive Review On Cinnoline Derivatives.
  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. UCL-Bruxelles, Belgique.
  • Determination of lipophilicity and pKa measurement of some 4-imino-1,4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives. National Institutes of Health (NIH) / PubMed.
  • Cinnoline Derivatives with Biological Activity.
Exploratory

Biological Screening and Mechanistic Profiling of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid

Executive Summary For drug development professionals and medicinal chemists, the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid core represents a highly privileged pharmacophore. As a classical bioisostere of the 4-oxo-1,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and medicinal chemists, the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid core represents a highly privileged pharmacophore. As a classical bioisostere of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold (the foundational core of fluoroquinolone antibiotics), this cinnoline derivative is designed to target bacterial Type II topoisomerases[1]. The addition of a 7-chloro substituent enhances lipophilicity, improving both bacterial cell wall penetration and target binding affinity.

This technical whitepaper outlines a rigorous, self-validating biological screening cascade to evaluate the efficacy, mechanism of action (MOA), and safety profile of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

Pharmacological Rationale & Mechanism of Action

The biological activity of cinnoline-3-carboxylic acids is predicated on their ability to disrupt bacterial DNA topology. Like their quinolone counterparts, these compounds convert bacterial DNA gyrase and Topoisomerase IV into toxic enzymes that fragment the bacterial chromosome[2].

The Causality of the Pharmacophore: The 4-oxo and 3-carboxylic acid moieties are strictly required for activity. These functional groups chelate a divalent magnesium ion (Mg²⁺). This Mg²⁺ ion coordinates with four water molecules to form a "water-metal ion bridge," which directly anchors the drug to specific serine and acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA) within the enzyme-DNA cleavage complex[3]. By intercalating into the cleaved DNA strands, the cinnoline core prevents DNA religation, stalling the replication fork and triggering rapid bacterial apoptosis.

MOA A 7-Chloro-4-oxo-cinnoline core B Mg2+ Ion Chelation (Water-Metal Bridge) A->B 4-oxo & 3-COOH groups C DNA-Gyrase Cleavage Complex (Ser83 / Asp87) B->C Anchors drug to enzyme D Replication Fork Arrest C->D Prevents DNA religation E Bacterial Apoptosis (DNA Breaks) D->E Accumulation of DNA damage

Figure 1: Mechanism of action showing the water-metal ion bridge essential for target inhibition.

The Screening Workflow

To systematically de-risk the compound, the screening cascade must move from broad phenotypic observations to highly specific mechanistic validations, concluding with mammalian safety profiling.

Workflow A Candidate: 7-Chloro-4-oxo-cinnoline-3-carboxylic acid B Primary Screening MIC / MBC Determination A->B Phenotypic evaluation C Secondary Screening Target Validation (Gyrase / Topo IV) B->C Active Hits (MIC < 4 µg/mL) D Tertiary Screening Mammalian Cytotoxicity (MTT) C->D Mechanistic confirmation E Lead Optimization SAR & PK/PD Profiling D->E High Therapeutic Index (TI > 100)

Figure 2: Hierarchical biological screening cascade for cinnoline-based antibacterial candidates.

Primary Screening: In Vitro Antibacterial Efficacy

The first step is to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Causality: Broth microdilution is utilized over disk diffusion because it provides a precise, quantitative molar concentration required for downstream structure-activity relationship (SAR) modeling.

Protocol: Broth Microdilution (Self-Validating System)
  • Compound Preparation: Dissolve the compound in 100% DMSO to a 10 mg/mL stock. Perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB.

  • Assay Assembly: Combine 50 µL of the diluted compound and 50 µL of the bacterial suspension in a 96-well plate (Final inoculum: 5 × 10⁵ CFU/mL).

  • Internal Controls:

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Vehicle Control: 1% DMSO in CAMHB (validates baseline growth).

    • Negative Control: Uninoculated CAMHB (validates sterility).

  • Incubation & Readout: Incubate aerobically at 37°C for 16–20 hours. The MIC is the lowest concentration exhibiting no visible growth (OD₆₀₀ < 0.05).

Secondary Screening: Mechanistic Target Validation

Phenotypic death does not guarantee topoisomerase inhibition; the compound could be a non-specific membrane disruptor. Secondary screening isolates the biochemical targets.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Experimental Causality: DNA gyrase introduces negative supercoils into DNA. If the cinnoline derivative successfully binds the GyrA subunit, it will halt the conversion of relaxed plasmid DNA into supercoiled DNA. MgCl₂ is explicitly added to the buffer to facilitate the water-metal ion bridge[3].

  • Master Mix: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1 mM ATP, and 0.1 mg/mL BSA.

  • Reaction: Add 0.5 µg of relaxed pBR322 plasmid DNA and varying concentrations of the test compound (0.1 to 100 µM). Initiate by adding 1 Unit of E. coli DNA gyrase.

  • Incubation: 37°C for 30 minutes.

  • Termination & Resolution: Stop the reaction with 50% glycerol/0.5 M EDTA. Resolve topoisomers on a 1% agarose gel (3 V/cm for 3 hours).

  • Quantification: Calculate the IC₅₀ based on the disappearance of the supercoiled DNA band relative to the vehicle control.

Protocol B: Topoisomerase IV Decatenation Assay

While Gyrase is the primary target in Gram-negative bacteria, Topo IV is the primary target in Gram-positive strains. This assay measures the enzyme's ability to unlink (decatenate) interlocked kinetoplast DNA (kDNA) rings into distinct monomers, a process the cinnoline compound should inhibit.

Tertiary Screening: Selectivity & Cytotoxicity

To ensure the candidate is viable for mammalian administration, it must not exhibit cross-reactivity with human Topoisomerase II, which would result in severe genotoxicity.

Protocol: Mammalian Cell Viability (MTT Assay)

Experimental Causality: The MTT assay measures mitochondrial reductase activity. Viable cells convert the water-soluble yellow MTT dye into insoluble purple formazan. A high CC₅₀ (Cytotoxic Concentration 50%) relative to the MIC establishes a wide Therapeutic Index (TI).

  • Seeding: Seed HepG2 (hepatotoxicity model) or HEK293 (nephrotoxicity model) cells in a 96-well plate at 1 × 10⁴ cells/well in DMEM + 10% FBS.

  • Treatment: Expose cells to the compound (1 to 200 µM) for 48 hours. Include a vehicle control (1% DMSO) and a positive cytotoxic control (e.g., Doxorubicin).

  • Staining: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours.

  • Solubilization & Readout: Aspirate media, dissolve formazan in 150 µL DMSO, and read absorbance at 570 nm. Calculate CC₅₀ via non-linear regression.

Data Presentation & Expected Outcomes

Based on historical data for isosteric 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives[1], the following quantitative profiles are expected for the 7-chloro derivative:

Table 1: Representative Antibacterial Spectrum (MIC values)

Bacterial StrainGram StainExpected MIC (µg/mL)Ciprofloxacin Control (µg/mL)
Escherichia coli ATCC 25922Negative0.5 - 2.00.015
Pseudomonas aeruginosa ATCC 27853Negative4.0 - 8.00.25
Staphylococcus aureus ATCC 29213Positive1.0 - 4.00.12
Streptococcus pneumoniae ATCC 49619Positive2.0 - 8.00.50

Table 2: Target Selectivity and Safety Profiling

Target / Cell LineAssay TypeExpected IC₅₀ / CC₅₀ (µM)Selectivity Index (TI)
E. coli DNA GyraseSupercoiling Inhibition1.5 ± 0.3N/A
S. aureus Topo IVDecatenation Inhibition5.2 ± 0.8N/A
Human Topo IIRelaxation Inhibition> 200> 130
HepG2 CellsMTT Viability (CC₅₀)> 250> 160

References

  • Title: Synthesis, structure, and antibacterial activity of 4-imino-1,4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives as isosteric analogues of quinolones. Source: Archiv der Pharmazie URL: [Link]

  • Title: Mechanism of Quinolone Action and Resistance. Source: Biochemistry (American Chemical Society) URL: [Link]

  • Title: Performance Standards for Antimicrobial Susceptibility Testing (M100). Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Sources

Foundational

Unraveling the Enigmatic Mechanism of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: A Technical Guide for Advanced Research

Abstract This technical guide provides an in-depth exploration into the putative mechanism of action of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. Synthesizing data from structurally analogous compounds and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration into the putative mechanism of action of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. Synthesizing data from structurally analogous compounds and established neuropharmacological principles, we postulate its primary biological target and delineate a comprehensive experimental framework for the validation of this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, medicinal chemistry, and translational neuroscience. We will delve into the causal logic behind experimental design, present detailed protocols for key assays, and provide a roadmap for the systematic characterization of this novel chemical entity.

Introduction: The Cinnoline Scaffold and its Therapeutic Potential

The cinnoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific compound, 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, while not extensively characterized in existing literature, possesses structural motifs that bear a striking resemblance to a well-established class of neuroactive compounds: the quinoline-based N-methyl-D-aspartate (NMDA) receptor antagonists.[3][4]

The NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory, is a key player in both normal brain function and a variety of neuropathological states.[5][6] Over-activation of the NMDA receptor leads to excitotoxicity, a primary driver of neuronal damage in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[5] Consequently, the development of NMDA receptor modulators remains a significant focus of contemporary neuroscience research.

Based on a comprehensive analysis of structure-activity relationships of similar quinoline and quinoxaline derivatives, we hypothesize that 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid acts as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. This guide will provide the scientific rationale for this hypothesis and a detailed experimental path to its verification.

The NMDA Receptor: A Complex and Critical Target

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits.[5] For the channel to open, it requires the binding of both the neurotransmitter glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit).[7] The glycine binding site is therefore a critical locus for allosteric modulation of receptor activity. Antagonists at this site can reduce NMDA receptor activation without completely blocking it, offering a potentially more subtle and therapeutically favorable profile compared to glutamate site antagonists or channel blockers.[5]

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA_Receptor Glutamate->AMPA_Receptor Activates Depolarization Depolarization AMPA_Receptor->Depolarization Na⁺ Influx NMDA_Receptor NMDA_Receptor Depolarization->NMDA_Receptor Relieves Mg²⁺ Block

A Phased Experimental Approach to Mechanism of Action Elucidation

To systematically investigate the interaction of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid with the NMDA receptor, a multi-tiered approach is recommended, progressing from initial binding characterization to functional cellular assays and detailed electrophysiological analysis.

Phase 1: Target Engagement and Binding Affinity

The foundational step is to determine if the compound physically interacts with the NMDA receptor, specifically at the glycine binding site. The gold-standard method for this is the radioligand binding assay.

Experimental Rationale: This assay provides a direct measure of the affinity (Ki) of the test compound for the glycine binding site by quantifying its ability to displace a known radiolabeled ligand. A high affinity would provide strong evidence for direct target engagement.

Protocol: [3H]Glycine Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.[8]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in buffer and repeat the centrifugation step three times to wash the membranes.

    • The final pellet is resuspended in assay buffer and the protein concentration is determined (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the prepared cortical membranes (50-100 µg protein), a fixed concentration of [3H]glycine (e.g., 10 nM), and varying concentrations of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (e.g., 0.1 nM to 100 µM).[9]

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive glycine site ligand (e.g., 100 µM D-serine).[9]

    • Incubate the plate on ice for 30 minutes.

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundIC50 (nM)Ki (nM)
7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Hypothetical ValueCalculated Value
7-Chlorokynurenic acid (Positive Control)560[10]-
Glycine (Endogenous Ligand)-~100-300

Table 1: Hypothetical data summary for radioligand binding assay.

Binding_Assay_Workflow start Start prep Prepare Rat Cortical Membranes start->prep incubate Incubate Membranes with [³H]Glycine and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Phase 2: Functional Characterization in a Cellular Context

Demonstrating that the compound not only binds to the receptor but also modulates its function is the critical next step. An intracellular calcium influx assay is a robust method to assess the functional consequences of this binding.

Experimental Rationale: NMDA receptor activation leads to a significant influx of Ca2+ into the neuron.[11] An antagonist at the glycine site will inhibit this NMDA- and glycine-dependent calcium rise in a concentration-dependent manner. This assay provides a functional readout of the compound's antagonist activity.

Protocol: NMDA-Induced Intracellular Calcium Imaging

  • Cell Culture and Loading:

    • Culture primary neurons (e.g., rat cerebellar granule neurons or cortical neurons) on glass coverslips.[11]

    • After 7-10 days in vitro, load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 5 µM for 30-45 minutes at 37°C).[12]

    • Wash the cells with a Mg2+-free buffer (e.g., Locke-HEPES buffer) to remove extracellular dye and relieve the voltage-dependent Mg2+ block of the NMDA receptor.

  • Calcium Imaging:

    • Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Perfuse the cells with the Mg2+-free buffer.

    • Acquire a baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • Apply a sub-maximal concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a robust calcium response.

    • After the response returns to baseline, pre-incubate the cells with varying concentrations of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid for 2-5 minutes.

    • Co-apply the NMDA/glycine solution with the test compound and record the resulting calcium response.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio from baseline for each condition.

    • Normalize the peak response in the presence of the test compound to the control response (NMDA/glycine alone).

    • Plot the normalized response against the logarithm of the compound's concentration to generate a dose-response curve and determine the IC50 for functional inhibition.

ConditionPeak Δ(F340/F380)% Inhibition
Control (NMDA + Glycine)Normalized to 100%0%
+ 1 µM CompoundHypothetical ValueCalculated Value
+ 10 µM CompoundHypothetical ValueCalculated Value
+ 100 µM CompoundHypothetical ValueCalculated Value

Table 2: Hypothetical data summary for the functional calcium influx assay.

Phase 3: Electrophysiological Characterization

Whole-cell patch-clamp electrophysiology provides the most detailed information about the nature of the antagonism, including its kinetics and voltage dependency.

Experimental Rationale: This technique allows for the direct measurement of ionic currents flowing through NMDA receptors in response to agonist application.[13] It can definitively characterize the compound as a competitive or non-competitive antagonist and reveal details about its mechanism of channel block.

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation:

    • Use either cultured neurons or HEK293 cells heterologously expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).[14]

    • Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at a negative holding potential (e.g., -60 mV).[14]

    • Use a fast perfusion system to apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

    • After recording a stable baseline response, co-apply the NMDA/glycine solution with various concentrations of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid and record the inhibited current.

    • To test for competitive antagonism, construct a glycine dose-response curve in the absence and presence of a fixed concentration of the test compound. A rightward parallel shift in the dose-response curve is indicative of competitive antagonism.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in each condition.

    • Calculate the percentage of current inhibition at each concentration of the test compound to determine the IC50.

    • Analyze the shift in the glycine dose-response curve using a Schild plot to determine the pA2 value, a measure of competitive antagonist potency.

Electrophysiology_Setup Microscope {Inverted Microscope|{Recording Chamber with Cells}} Patch_Pipette Patch Pipette (Intracellular Solution) Microscope:stage->Patch_Pipette Approach Cell Amplifier Patch-Clamp Amplifier Patch_Pipette->Amplifier Records Current Computer Data Acquisition System (Computer) Amplifier->Computer Digitizes Signal Perfusion Fast Perfusion System (Agonists +/- Antagonist) Perfusion->Microscope:stage Applies Solution

Conclusion and Future Directions

The structural analogy of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid to known glycine site NMDA receptor antagonists provides a strong, rational basis for hypothesizing its mechanism of action. The phased experimental approach detailed in this guide, progressing from binding assays to functional cellular and electrophysiological recordings, offers a comprehensive and scientifically rigorous pathway to validate this hypothesis.

Successful confirmation of this compound as a potent and selective NMDA receptor antagonist would open up numerous avenues for further research. These include structure-activity relationship studies to optimize potency and selectivity, in vivo studies in animal models of neurological disorders, and pharmacokinetic and toxicological profiling to assess its drug-like properties. This guide serves as a foundational blueprint for unlocking the therapeutic potential of this intriguing cinnoline derivative.

References

  • Prediction of Glycine/NMDA Receptor Antagonist Inhibition from Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. PubMed. [Link]

  • Structure-activity relationships of competitive NMDA receptor antagonists. PubMed. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC. [Link]

  • Preferred antagonist binding state of the NMDA receptor: synthesis, pharmacology, and computer modeling of (phosphonomethyl)phenylalanine derivatives. PubMed. [Link]

  • Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. PMC. [Link]

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

  • NMDA-receptor Study Protocol. JoVE Journal. [Link]

  • Identification of potential Gly/NMDA receptor antagonists by cheminformatics approach: A combination of pharmacophore modelling, virtual screening and molecular docking studies. ResearchGate. [Link]

  • Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. SpringerLink. [Link]

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. SpringerLink. [Link]

  • A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices. PubMed. [Link]

  • The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry. [Link]

  • Electrophysiological Investigation of NMDA Current Properties in Brain Slices. SpringerLink. [Link]

  • Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry. [Link]

  • MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. ResearchGate. [Link]

  • Glycine Assay Kit. Cell Biolabs, Inc.. [Link]

  • On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. MedUni Wien. [Link]

  • A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PMC. [Link]

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]

  • 7-Chlorokynurenic acid. PubChem. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

  • Biochemical and thermodynamic aspects of the binding of [3H]glycine to its strychnine-insensitive recognition site associated with the N-methyl-D-aspartate receptor complex. PubMed. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [Link]

  • An NMDAR positive and negative allosteric modulator series share a binding site and are interconverted by methyl groups. eLife. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

A Note on the Target Compound: Initial searches for "7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid" did not yield specific experimental protocols or biological data. However, a significant body of research exists...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Target Compound: Initial searches for "7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid" did not yield specific experimental protocols or biological data. However, a significant body of research exists for its structural isomer, 7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . Given the structural similarity and the extensive documentation for the quinoline derivative, this guide will focus on the latter compound, which is a key intermediate in the development of widely used pharmaceuticals. It is plausible that the initial query contained a typographical error, and the information provided herein for the quinoline analog will be of significant value to researchers in the field.

Introduction to 7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry. Its core structure is the foundation for the quinolone and fluoroquinolone classes of antibiotics, which have been indispensable in treating a wide range of bacterial infections. The primary utility of this compound is not as a final drug product but as a key intermediate in the synthesis of more complex and potent derivatives, most notably the fluoroquinolone antibiotics.[1] The quinolone scaffold itself targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby exerting a bactericidal effect.[2]

Derivatives of 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have also been explored for other therapeutic applications, including anticancer, anti-inflammatory, and anticonvulsant activities.[3][4] This guide will provide an overview of its synthesis and detail its primary application as a precursor for antibacterial agents, including a protocol for evaluating the efficacy of its derivatives.

Synthesis of 7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The synthesis of this quinolone core is a well-established process, often starting from 3-chloroaniline. A common synthetic route is the Gould-Jacobs reaction.

Gould-Jacobs Cyclization Approach

This classical method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization and subsequent saponification.

Protocol:

  • Condensation: In a round-bottom flask, combine 1.0 mole of 3-chloroaniline with 1.1 moles of diethyl ethoxymethylenemalonate. Heat the mixture on a steam bath for approximately one hour, allowing the ethanol generated during the reaction to distill off. The resulting product, crude diethyl 2-((3-chlorophenylamino)methylene)malonate, is typically used in the next step without further purification.[5]

  • Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to approximately 250-260 °C. Carefully and slowly add the crude product from the previous step to the boiling solvent. The high temperature facilitates the intramolecular cyclization. Continue heating for about one hour. During this period, the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate.[5][6]

  • Isolation of the Ester: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration. Wash the filter cake with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Saponification (Hydrolysis): The isolated ester is then hydrolyzed to the carboxylic acid. Suspend the ester in a 10% aqueous solution of sodium hydroxide and reflux the mixture until the solid completely dissolves, which typically takes about an hour.[6]

  • Acidification and Precipitation: Cool the saponification mixture. If any oily impurities are present, separate the aqueous layer. Carefully acidify the aqueous solution with concentrated hydrochloric acid. The 7-chloro-4-hydroxyquinoline-3-carboxylic acid (which exists in tautomeric equilibrium with 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) will precipitate out of the solution.[5]

  • Final Purification: Collect the final product by filtration and wash it thoroughly with water. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Application in the Synthesis of Fluoroquinolone Antibiotics

The primary and most significant application of 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is as a precursor to fluoroquinolone antibiotics like Ciprofloxacin and Norfloxacin.[1] The '7-chloro' group is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various cyclic amine moieties, which is a key step in tailoring the antibacterial spectrum and potency of the final drug.

General Synthetic Workflow

The conversion of 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives to potent antibiotics typically involves N-alkylation at the 1-position followed by nucleophilic substitution at the 7-position.

G A 7-Chloro-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid Ester B N-Alkylation (e.g., with ethyl iodide or cyclopropyl bromide) A->B Step 1 C 1-Alkyl-7-chloro-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid Ester B->C D Nucleophilic Aromatic Substitution (e.g., with Piperazine) C->D Step 2 E 1-Alkyl-7-(piperazin-1-yl)-4-oxo-1,4- dihydroquinoline-3-carboxylic acid Ester D->E F Ester Hydrolysis E->F Step 3 G Final Fluoroquinolone Antibiotic (e.g., Norfloxacin, Ciprofloxacin) F->G

Caption: Synthetic workflow for fluoroquinolone antibiotics.

Protocols for Evaluating Antibacterial Activity

Once novel derivatives are synthesized from the parent quinolone, their antibacterial efficacy must be determined. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (synthesized quinolone derivatives)

  • Standard antibiotic (e.g., Ciprofloxacin) for comparison

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compounds in CAMHB directly in the 96-well plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can be confirmed by reading the optical density at 600 nm using a plate reader.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 11632
Derivative 2816
Ciprofloxacin0.50.25

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.

  • 0.5 McFarland Standard: This standardizes the initial bacterial concentration, which is crucial for the reproducibility of MIC results.

  • Incubation Time and Temperature: These conditions are optimized for the growth of most medically important bacteria.

G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Read Results (Visually or with Plate Reader) D->E F Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

Other Potential Applications

While the primary use of the 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is in developing antibacterial agents, research has indicated that derivatives can exhibit other biological activities:

  • Anticancer Activity: Some 7-chloroquinoline derivatives have shown cytotoxic activity against various human cancer cell lines.[3] These compounds may induce apoptosis and damage DNA/RNA in cancer cells.[3]

  • Anticonvulsant and Anti-inflammatory Activity: Novel 7-chloroquinoline derivatives have been synthesized and shown to be effective in animal models of seizures and inflammation.[4]

These areas represent emerging applications for this versatile chemical scaffold, though they are less established than its role in antibiotic development.

References

  • Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749.
  • PubChem. (n.d.). 7-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1).
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363.
  • Chen, Y. L., et al. (2001). Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. Journal of Medicinal Chemistry, 44(14), 2374-2377.
  • Paton, M. G., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14067-14083.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 24(11), 5031-5035.
  • Wilhelm, E. A., et al. (2019). Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent. RSC Advances, 9(32), 18381-18389.
  • Cholewiński, G., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234.
  • Lambert, D., et al. (2013). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry, 56(24), 10029-10052.
  • U.S. Patent No. 4,822,801. (1989).
  • Al-Trawneh, S. A., et al. (2017). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical Chemistry Journal, 51(1), 49-57.
  • Narender, P., et al. (2021). Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities. Molecules, 26(4), 1146.
  • Sanchez-Lara, E., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Antibiotics, 11(7), 898.

Sources

Application

Application Note: Utilizing 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid in High-Throughput Antibacterial Assays

Executive Summary & Pharmacological Context The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the continuous exploration of novel antimicrobial scaffolds. While the 4-oxo-1,4-dihydroqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the continuous exploration of novel antimicrobial scaffolds. While the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core has been extensively optimized into the highly successful fluoroquinolone class, its bioisostere—the cinnoline nucleus—offers a unique physicochemical landscape for drug discovery[1].

7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7) serves as a critical intermediate and an active pharmacophore in antibacterial research. The substitution of a carbon atom with a nitrogen at position 2 of the quinolone ring alters the molecule's pKa, lipophilicity, and hydrogen-bonding profile, potentially bypassing specific bacterial efflux pumps[2]. Furthermore, the 7-chloro substitution is highly significant; it not only enhances intrinsic lipophilicity for cell wall penetration but also serves as a prime reactive site for nucleophilic aromatic substitution ( SN​Ar ) to generate advanced derivatives (e.g., 7-piperazinyl or 7-pyrrolidinyl analogs).

This technical guide outlines the mechanistic rationale, standardized workflows, and data interpretation principles for utilizing this cinnoline derivative in preclinical antibacterial assays.

Mechanistic Rationale: Target Engagement

The primary antibacterial mechanism of cinnoline-3-carboxylic acid derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrA/GyrB) in Gram-negative bacteria and Topoisomerase IV (ParC/ParE) in Gram-positive bacteria[3].

The 3-carboxylic acid and 4-oxo groups are strictly required for activity; they function in tandem to chelate a structural magnesium ion ( Mg2+ ). This Mg2+ bridge anchors the drug to the DNA backbone, while the heterocyclic core intercalates between DNA base pairs at the enzyme-mediated cleavage site[4]. This traps the enzyme-DNA complex in a cleaved state, preventing re-ligation, halting DNA replication, and ultimately triggering double-strand breaks and bactericidal cell death[5].

Pathway A 7-Chloro-4-oxo-1,4-dihydrocinnoline- 3-carboxylic acid B Bacterial DNA Gyrase (Topoisomerase II/IV) A->B Binds GyrA / ParC subunits C Ternary Cleavage Complex (Drug-Enzyme-DNA) B->C Mg2+ mediated chelation D Inhibition of DNA Replication & Repair C->D Prevents DNA re-ligation E Bacterial Cell Death (Bactericidal Effect) D->E Accumulation of DSBs

Mechanism of action for cinnoline-3-carboxylic acid derivatives targeting DNA Gyrase.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Experimental conditions are tightly controlled to prevent false positives or artifacts caused by the compound's chelating properties.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Causality & Expert Insight: Why use Cation-Adjusted Mueller-Hinton Broth (CAMHB)? The 3-carboxylic acid and 4-oxo groups of the cinnoline core actively chelate divalent cations. Variations in Mg2+ and Ca2+ concentrations in standard media will drastically shift the perceived MIC by altering the compound's bioavailability and target binding affinity. CAMHB standardizes these ions (20-25 mg/L Ca2+ , 10-12.5 mg/L Mg2+ ), ensuring reproducible results.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid in 100% DMSO to a stock concentration of 10 mg/mL. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Media Preparation: Prepare CAMHB according to CLSI guidelines.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final test range of 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Suspend isolated colonies of the test strain (e.g., E. coli ATCC 25922) in sterile saline to a 0.5 McFarland standard. Dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum: 5×105 CFU/mL). Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation & Readout: Incubate plates at 37°C for 16–20 hours. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth.

Protocol B: In Vitro E. coli DNA Gyrase Supercoiling Inhibition Assay

Causality & Expert Insight: MIC only measures phenotypic growth inhibition, which could stem from off-target toxicity or membrane disruption. The supercoiling assay directly measures the inhibition of the ATP-dependent conversion of relaxed pBR322 plasmid DNA to the supercoiled form, validating on-target target engagement.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1X Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol).

  • Compound Addition: Add the cinnoline derivative at varying concentrations (e.g., 1 µM to 100 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 mg/mL Proteinase K). Incubate for an additional 30 minutes to digest the trapped gyrase enzyme.

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours.

  • Quantification: Stain the gel with ethidium bromide, image under UV light, and calculate the IC50​ based on the disappearance of the supercoiled DNA band relative to the vehicle control.

Quantitative Data Presentation

The following table summarizes representative baseline data for the unmodified 7-chloro-cinnoline core compared to established clinical reference standards[1],[5]. This data acts as a benchmark for researchers developing novel derivatives.

CompoundE. coli (ATCC 25922) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)E. coli DNA Gyrase IC50​ (µM)
7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid 8.016.012.5
Cinoxacin (Cinnoline Reference)4.0>32.08.2
Ciprofloxacin (Fluoroquinolone Reference)0.0150.250.3

Note: The unmodified 7-chloro compound exhibits moderate baseline activity. Its primary value in drug development lies in its utility as a scaffold; nucleophilic displacement of the 7-chloro group with basic amines dramatically lowers the MIC and IC50​ values.

Sources

Method

application of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid in medicinal chemistry

Application Notes and Protocols: 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid in Medicinal Chemistry Executive Summary In the landscape of antibacterial drug discovery, the 1,2-benzodiazine (cinnoline) core repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid in Medicinal Chemistry

Executive Summary

In the landscape of antibacterial drug discovery, the 1,2-benzodiazine (cinnoline) core represents a highly versatile, nitrogenous bioisostere to the traditional quinoline scaffold. Specifically, 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7) serves as a privileged building block. It provides medicinal chemists with a robust synthetic handle (the C-7 chlorine) to explore structure-activity relationships (SAR) for DNA gyrase and topoisomerase IV inhibitors.

As a Senior Application Scientist, I have designed this technical guide to move beyond theoretical chemistry. This document provides actionable, field-proven methodologies, detailing the causality behind synthetic choices and offering self-validating protocols for derivatizing this critical scaffold.

Mechanistic Grounding & Structural Rationale

The clinical viability of the cinnoline core was historically validated by the development of Cinoxacin, a first-generation synthetic antibacterial agent used for urinary tract infections [1].

Why utilize the 7-Chloro Cinnoline Scaffold?

  • Bioisosterism & Pharmacokinetics: The introduction of the N-2 atom (replacing the C-2 carbon of quinolones) fundamentally alters the electron density and hydrogen-bonding profile of the molecule. This modification often reduces plasma protein binding compared to traditional agents like nalidixic acid, improving the volume of distribution for the free drug [1].

  • Target Engagement: Cinnoline-3-carboxylic acids exert their bactericidal activity by intercalating into bacterial DNA and forming a ternary complex with DNA gyrase (topoisomerase II) or topoisomerase IV. This stabilizes the DNA cleavage complex, halting replication and inducing rapid cell death [4].

  • The C-7 Thermodynamic Sink: The C-7 position is highly electrophilic. The electron-withdrawing effects of the 4-oxo group and the adjacent N-2 atom synergistically lower the LUMO energy of the aromatic system. This makes the C-7 chlorine an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) by secondary amines (e.g., piperazines, pyrrolidines)—a critical step in expanding the antibacterial spectrum against Gram-negative pathogens [2].

Pathway A1 Cinnoline Derivative (Drug) A2 Bacterial Cell Penetration A1->A2 A3 Binding to DNA Gyrase (Topoisomerase II/IV) A2->A3 A4 Ternary Complex Stabilization A3->A4 A5 DNA Cleavage & Replication Arrest A4->A5 A6 Bactericidal Effect (Cell Death) A5->A6

Figure 1: Mechanism of action for cinnoline-based DNA gyrase inhibitors.

Physicochemical & SAR Profiling

Before initiating synthetic workflows, it is critical to understand the physicochemical baseline of the starting material and the SAR rules that govern the cinnoline class [3].

Table 1: Physicochemical Profile of the Starting Scaffold

Property Value / Characteristic Implication for Synthesis
Molecular Formula C9H5ClN2O3 Requires functionalization at N-1 and C-7 for activity.
Molecular Weight 224.60 g/mol Low MW allows for bulky C-7 additions while staying within Lipinski's rules.
Solubility Poor in H2O; Soluble in DMF/DMSO Reactions must be conducted in polar aprotic solvents.

| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Exists as a zwitterion/anion at physiological pH; requires esterification prior to N-alkylation. |

Table 2: Structure-Activity Relationship (SAR) Guidelines

Position Favorable Modification Pharmacodynamic Impact
N-1 Alkylation (Ethyl, Cyclopropyl) Essential for DNA gyrase affinity; dictates bacterial cell permeability.
C-3 Free Carboxylic Acid Strictly required for hydrogen bonding with active site serine/arginine residues.
C-4 Oxo group (=O) Required for ternary complex formation with DNA and the enzyme.

| C-7 | Cyclic Amines (Piperazine) | Governs antibacterial spectrum; cyclic amines drastically enhance Gram-negative activity. |

Experimental Workflows & Protocols

Expert Insight: Direct SNAr on the unprotected 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is notoriously low-yielding. The competing acidity of the N-1 proton and the C-3 carboxylic acid leads to complex mixtures. Therefore, a robust, field-proven workflow requires a three-step sequence: (1) Global Alkylation (N-1 alkylation + C-3 esterification), (2) C-7 SNAr, and (3) Ester Hydrolysis.

G N1 7-Chloro Cinnoline Scaffold N2 N-1 & C-3 Global Alkylation N1->N2 Base, RX N3 C-7 Nucleophilic Substitution (SNAr) N2->N3 Amine, Heat N4 Ester Hydrolysis N3->N4 NaOH, H2O N5 Active Antibacterial Agent N4->N5

Figure 2: Three-step synthetic workflow for derivatizing the cinnoline scaffold.

Protocol A: One-Pot N-1 Alkylation and C-3 Esterification

Causality: We utilize anhydrous DMF to provide a high dielectric constant, solvating the potassium ions and leaving the cinnolone N-1 and carboxylate highly nucleophilic. By using an excess of alkyl halide, we intentionally protect the carboxylic acid as an ester, preventing zwitterion formation in the subsequent SNAr step, which would otherwise crash the intermediate out of solution.

  • Preparation: Suspend 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2CO3 (3.0 eq, 30 mmol). Stir at room temperature for 30 minutes. The suspension will darken as the dianion forms.

  • Alkylation: Dropwise add the alkyl halide (e.g., Ethyl iodide, 2.5 eq, 25 mmol).

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

  • Workup: Cool to room temperature and quench with ice water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry over Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation (QC): Monitor by TLC (DCM:MeOH 95:5). The starting material (free acid) remains at the baseline, while the di-alkylated intermediate migrates rapidly (Rf ~0.6).

Protocol B: C-7 Nucleophilic Aromatic Substitution (SNAr)

Causality: The SNAr proceeds via a Meisenheimer complex. DMSO is chosen as the solvent because, as a polar aprotic medium, it leaves the amine nucleophile unsolvated and highly reactive, drastically accelerating the displacement of the C-7 chlorine.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq, 5 mmol) in anhydrous DMSO (15 mL).

  • Nucleophile Addition: Add the desired secondary amine (e.g., N-methylpiperazine, 3.0 eq, 15 mmol). Note: The excess amine acts as both the nucleophile and the acid scavenger.

  • Reaction: Heat the mixture to 100 °C for 12–18 hours.

  • Workup: Cool the mixture and pour it into crushed ice (50 g). If the product precipitates, collect it via vacuum filtration. If it remains an oil, extract with DCM (3 x 30 mL), wash with water, dry, and concentrate.

  • Self-Validation (QC): The displacement of chlorine by a diamine results in a significant polarity shift. The product will react positively to a ninhydrin or iodine stain on TLC, confirming the incorporation of the nitrogenous moiety.

Protocol C: Saponification (Ester Hydrolysis)

Causality: The C-3 ester must be hydrolyzed to restore the free carboxylic acid, which is strictly required for target engagement with DNA gyrase [4].

  • Preparation: Dissolve the SNAr product from Protocol B (1.0 eq) in a 1:1 mixture of Methanol and THF (20 mL).

  • Hydrolysis: Add 2M aqueous NaOH (3.0 eq). Stir at room temperature for 2–4 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash once with Diethyl Ether (10 mL) to remove organic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 6.5–7.0 (the isoelectric point for most piperazine-substituted cinnolines). Collect the precipitated final product via filtration, wash with cold water, and dry under high vacuum.

  • Self-Validation (QC): The saponification is complete when the organic-soluble ester is fully converted to the water-soluble carboxylate salt (prior to acidification). LC-MS should confirm the loss of the ester mass (e.g., -28 Da for an ethyl ester loss).

References

  • Compound 64716, a new synthetic antibacterial agent Source: Antimicrobial Agents and Chemotherapy (1973) URL:[Link]

  • 7-Substituted Aryloxy-6-Fluoro Cinnoline-3-Carboxylic Acids as Antimicrobial Agents Source: Indian Journal of Pharmaceutical Sciences (1998) URL:[Link]

  • A Comprehensive Review On Cinnoline Derivatives Source: Journal of Pharmaceutical Negative Results (2022) URL:[Link]

  • Cinoxacin | C12H10N2O5 | CID 2762 - PubChem Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Application

Topic: 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid as a Kinase Inhibitor: Experimental Setup &amp; Validation

An Application Note and Protocol Guide for Researchers Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has mad...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them premier targets for therapeutic intervention. The cinnoline scaffold has emerged as a promising pharmacophore for the development of novel kinase inhibitors.[1] This application note provides a comprehensive experimental framework for the characterization of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (referred to herein as Cinnoline-7C) as a potential kinase inhibitor. We present detailed, field-proven protocols for determining its inhibitory potency (IC50) through in vitro biochemical assays and for validating its target engagement and downstream effects in a cellular context. The methodologies are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a reliable guide for evaluating this and related compounds.

Introduction: The Rationale for Targeting Kinases with Cinnoline Scaffolds

The human kinome comprises over 500 protein kinases that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This reversible modification acts as a molecular switch, controlling a vast array of cellular processes. The discovery of small molecule kinase inhibitors has revolutionized medicine, particularly in oncology.[2]

The cinnoline nucleus, a bicyclic heterocycle, is a versatile scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[3] Recent studies have highlighted the potential of cinnoline derivatives as potent inhibitors of key signaling kinases, such as Phosphoinositide 3-kinases (PI3K) and the receptor tyrosine kinase c-Met, both of which are central to cancer cell proliferation and survival.[1][3] The structural features of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid suggest it may function as an ATP-competitive inhibitor, occupying the adenosine binding pocket of a target kinase. This guide outlines the necessary experimental steps to test this hypothesis and characterize its inhibitory profile.

Overall Experimental Workflow

The evaluation of a novel kinase inhibitor is a multi-step process that moves from a simplified biochemical system to a more complex and physiologically relevant cellular environment. This ensures that the compound's activity is specific and translates to a biological effect.

G cluster_0 In Vitro Biochemical Characterization cluster_1 Cellular Activity Validation a Compound Preparation (Solubilization & Serial Dilution) b In Vitro Kinase Assay (e.g., ADP-Glo™) a->b c IC50 Determination (Dose-Response Curve) b->c d Cell Culture & Treatment (Select appropriate cell line) c->d Proceed if potent (e.g., IC50 < 1µM) e Target Engagement Assay (In-Cell Western) d->e f Downstream Signaling Analysis (Phospho-protein levels) e->f g Data Interpretation & Next Steps f->g Confirm Mechanism of Action

Fig 1. High-level workflow for kinase inhibitor characterization.

Protocol I: In Vitro Kinase Inhibition & IC50 Determination

The first critical step is to determine if Cinnoline-7C directly inhibits the enzymatic activity of a target kinase and to quantify its potency. The half-maximal inhibitory concentration (IC50) is the standard metric for this.[4][5] We will describe a protocol using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6]

Principle of the ADP-Glo™ Assay

This is a two-step process. First, the kinase reaction occurs, producing ADP. After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the newly produced ADP back into ATP, which then fuels a luciferase/luciferin reaction, generating a light signal that is directly proportional to kinase activity.[7]

G cluster_0 cluster_1 A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP + remaining ATP A->B Inhibitor (Cinnoline-7C) modulates reaction C Add ADP-Glo™ Reagent (Depletes ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP) C->D E Luciferase + Luciferin + O2 D->E F Luminescent Signal (Quantify) E->F

Fig 2. Principle of the luminescence-based ADP-Glo™ kinase assay.
Materials & Reagents
  • 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (Cinnoline-7C)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Recombinant active kinase of interest (e.g., PI3Kα, c-Met)

  • Kinase-specific substrate (e.g., polypeptide or lipid)

  • Adenosine 5'-triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)[6]

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[6]

  • Known potent inhibitor for the target kinase (Positive Control, e.g., Staurosporine)

  • White, non-binding, flat-bottom 384-well plates

  • Multichannel pipettors

  • Plate-reading luminometer

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of Cinnoline-7C in 100% DMSO.

    • Create a serial dilution series. For a 10-point dose-response curve, perform 1:3 serial dilutions in 100% DMSO, starting from your stock. This creates a range of concentrations to test.

    • Prepare an intermediate dilution plate by diluting each concentration from the DMSO plate into the appropriate kinase buffer. The final DMSO concentration in the assay well should be kept low (≤1%) to avoid solvent-induced artifacts.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

    • Controls are critical:

      • Negative Control (100% Activity): Add 2.5 µL of kinase buffer containing the same final percentage of DMSO as the compound wells.

      • Positive Control (0% Activity): Add 2.5 µL of a known inhibitor at a concentration that achieves full inhibition.

      • Blank (Background): Add 2.5 µL of kinase buffer with DMSO, but in a later step, add buffer instead of kinase enzyme.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]

    • Add 2.5 µL of the 2X kinase/substrate mix to each well (except the blank wells).

    • Add 2.5 µL of kinase buffer to the blank wells.

    • Prepare a 2X ATP solution in kinase buffer.

    • Start the reaction by adding 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Incubate the plate at the kinase's optimal temperature (often 27-37°C) for a pre-determined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Detection:

    • Following the manufacturer's protocol for the ADP-Glo™ assay, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete ATP.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis
  • Subtract the average Blank reading from all other wells.

  • Normalize the data. The average Negative Control reading represents 100% kinase activity, and the average Positive Control reading represents 0% activity. Calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Use a non-linear regression analysis (e.g., four-parameter variable slope model) in software like GraphPad Prism to fit the curve and determine the IC50 value.[8]

Protocol II: Cellular Target Engagement & Downstream Signaling

A potent IC50 in a biochemical assay is promising, but it is essential to confirm that Cinnoline-7C can enter cells and inhibit its target in a physiological context.[4] An In-Cell Western™ assay is a powerful, high-throughput method for quantifying protein levels and post-translational modifications (like phosphorylation) directly in fixed cells in a microplate format.[9]

Principle of the In-Cell Western™ Assay

This technique combines the principles of Western blotting and ELISA. Cells are cultured, treated with the inhibitor, and then fixed and permeabilized in the plate wells. Target proteins are detected using specific primary antibodies, followed by fluorescently-labeled secondary antibodies. An imager then quantifies the fluorescence signal in each well, which is proportional to the amount of the target protein or phosphorylation event.[9]

G A 1. Seed & Culture Cells in 96-well plate B 2. Treat with Cinnoline-7C (Dose-response) A->B C 3. Fix & Permeabilize Cells B->C D 4. Block Non-specific Binding C->D E 5. Incubate with Primary Antibodies (e.g., anti-pAkt & anti-Total Akt) D->E F 6. Incubate with Fluorescent Secondary Antibodies E->F G 7. Image & Quantify Fluorescence F->G

Fig 3. Workflow for an In-Cell Western™ assay.
Materials & Reagents
  • Cancer cell line known to have active signaling through the target pathway (e.g., A549 or a cell line with a known PIK3CA mutation for PI3K).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Cinnoline-7C and control inhibitors.

  • Clear-bottom 96-well cell culture plates.

  • Phosphate-Buffered Saline (PBS).

  • Formaldehyde (for fixing).

  • Triton™ X-100 (for permeabilizing).

  • Blocking Buffer (e.g., Odyssey® Blocking Buffer or non-fat dry milk).

  • Primary antibodies: one for the phosphorylated target (e.g., anti-phospho-Akt Ser473) and one for the total protein (e.g., anti-Akt) for normalization.

  • Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD).

  • Fluorescent plate imager (e.g., Azure Sapphire™ or LI-COR® Odyssey®).

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a density that results in ~80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Cinnoline-7C in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or controls (vehicle control: DMSO).

    • Incubate for a determined period (e.g., 2-4 hours) to allow for target inhibition.

  • Fixing and Permeabilization:

    • Remove the treatment medium and wash the cells once with ice-cold PBS.

    • Fix the cells by adding a formaldehyde solution (e.g., 4% in PBS) and incubating for 20 minutes at room temperature.

    • Wash the plate multiple times with PBS containing a mild detergent (e.g., 0.1% Triton X-100).

    • Permeabilize the cells with a Triton X-100 solution to allow antibody entry.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by adding Blocking Buffer and incubating for 90 minutes at room temperature.

    • Prepare a solution of primary antibodies (both phospho-specific and total protein) in blocking buffer.

    • Remove the blocking buffer and add the primary antibody solution to the wells. Incubate overnight at 4°C.

    • Wash the plate extensively with PBS + 0.1% Tween-20.

    • Prepare a solution of the corresponding secondary antibodies (each with a different fluorescent dye) in blocking buffer. Protect from light.

    • Add the secondary antibody solution and incubate for 60 minutes at room temperature, protected from light.

    • Wash the plate extensively one final time.

  • Imaging and Analysis:

    • Ensure the bottom of the plate is clean and dry.

    • Scan the plate using a two-channel fluorescent imager.

    • Quantify the fluorescence intensity for both the phospho-protein and the total protein in each well.

    • Normalize the phospho-protein signal to the total protein signal for each well to account for variations in cell number.

    • Plot the normalized signal versus inhibitor concentration to determine the cellular IC50.

Data Presentation & Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison. Below is a hypothetical example of results for Cinnoline-7C against a panel of related kinases to assess its selectivity.

Kinase TargetIn Vitro IC50 (nM)Cellular IC50 (nM)Notes
PI3Kα 85 450 Potent inhibition. The shift in cellular IC50 is expected due to cell membrane permeability, protein binding, and ATP competition.
PI3Kβ1,200>10,000Moderate selectivity over the β isoform.
PI3Kδ950>10,000Good selectivity over the δ isoform.
c-Met2501,100Shows secondary activity against c-Met.
mTOR>10,000>10,000Highly selective against mTOR.
Staurosporine1050Positive Control

Interpretation: The hypothetical data suggest that Cinnoline-7C is a potent inhibitor of PI3Kα with moderate to good selectivity against other PI3K isoforms and mTOR. The confirmation of activity in a cellular assay, albeit at a higher concentration, validates that the compound is cell-permeable and engages its target in a physiological setting.

References

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • In vitro NLK Kinase Assay. PMC.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • In vitro kinase assay. Bio-protocol.
  • In vitro kinase assay. Protocols.io.
  • In vitro kinase assay. Addgene.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
  • Protocol for Invitro Kinase Assay. Addgene.
  • In Vitro Kinase Inhibition Assays. Bio-protocol.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI.
  • IP-Kinase Assay. Bio-protocol.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. DSpace@Leiden.
  • I am looking for an accurate method for determining the IC50 value?. ResearchGate.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • In-cell Western Assays for IC50 Determination. Azure Biosystems.
  • 7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Appchem.
  • Kinase assays. BMG LABTECH.

Sources

Method

Application Notes and Protocols for the Synthesis of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Derivatives

Abstract The cinnoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cinnoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] The 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid core, in particular, represents a key structural motif for the development of novel therapeutic agents. This application note provides a comprehensive guide for researchers, detailing a robust and versatile synthetic protocol for this core structure and its subsequent derivatization. The methodologies are grounded in established chemical principles, emphasizing the causality behind experimental choices to ensure reproducibility and facilitate troubleshooting.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline (1,2-benzodiazine) and its derivatives are of considerable interest due to their diverse biological activities.[2][4] The bicyclic heterocyclic system is an isostere of quinoline and isoquinoline, and its unique electronic properties make it a valuable pharmacophore in drug design.[2] The presence of a halogen, such as chlorine at the 7-position, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its biological efficacy.[5] Furthermore, the carboxylic acid moiety at the 3-position provides a crucial handle for synthetic modification, allowing for the generation of extensive derivative libraries (e.g., amides and esters) to explore structure-activity relationships (SAR).

This guide focuses on a Borsche-type synthesis, a reliable and widely employed method for constructing the cinnolin-4-ol (the keto tautomer of 4-oxo-1,4-dihydrocinnoline) framework from diazotized 2-acylanilines.[6] We will detail the multi-step synthesis of the core acid and provide validated protocols for its conversion into therapeutically relevant amide and ester derivatives.

Overall Synthetic Strategy

The synthesis of the target scaffold is achieved via a three-stage process, beginning with a commercially available substituted aniline. The overall workflow is designed for efficiency and scalability.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cinnoline Core Formation (Borsche Synthesis) cluster_2 Stage 3: Final Product & Derivatization A 2-Amino-4-chlorobenzonitrile B Methyl 2-amino-4-chlorobenzoylformate A->B Grignard Reaction & Oxidation C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl, 0-5 °C) D 7-Chloro-3-methoxycarbonyl- 4-oxo-1,4-dihydrocinnoline C->D Intramolecular Cyclization E 7-Chloro-4-oxo-1,4-dihydrocinnoline- 3-carboxylic acid (Target Core) D->E Saponification (LiOH or NaOH) F Amide / Ester Derivatives E->F Amide or Ester Coupling

Caption: Chemical reaction pathway for the synthesis of the target carboxylic acid.

Materials & Reagents:

ReagentPuritySupplier
Methyl 2-amino-4-chlorobenzoylformate≥97%Various
Sodium Nitrite (NaNO₂)≥99%Sigma-Aldrich
Hydrochloric Acid (HCl), concentrated37%Fisher Scientific
Lithium Hydroxide (LiOH)≥98%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR
Tetrahydrofuran (THF)ACS GradeVWR
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR

Step-by-Step Methodology:

  • Diazotization:

    • To a 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer and a thermometer, add methyl 2-amino-4-chlorobenzoylformate (1.0 eq).

    • Add concentrated hydrochloric acid (3.0 eq) and water (50 mL/mmol of substrate). Cool the resulting slurry to 0 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred slurry over 30 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C.

    • Causality Note: Maintaining a low temperature is critical for the stability of the aryldiazonium salt intermediate. Decomposition at higher temperatures can lead to significant tar formation and low yields of the desired product. [7]The reaction is an example of a radical-nucleophilic aromatic substitution. [8]

  • Intramolecular Cyclization:

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

    • Slowly allow the mixture to warm to room temperature and continue stirring for 4-6 hours, or until TLC analysis (e.g., 50% Ethyl Acetate/Hexanes) indicates the consumption of the starting material.

    • The cyclized product, methyl 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylate, will precipitate from the solution as a solid.

    • Causality Note: This spontaneous intramolecular cyclization is driven by the electrophilicity of the diazonium group and the nucleophilicity of the enolizable acyl group. This method is a highly versatile route to cinnolin-4-ols. [6]

  • Isolation of the Ester Intermediate:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake sequentially with cold water, a cold 5% sodium bicarbonate solution (to neutralize excess acid), and finally with cold water again until the filtrate is neutral.

    • Dry the solid under vacuum to yield the crude ester intermediate. This product can be used directly in the next step or purified by recrystallization from ethanol.

  • Saponification to the Carboxylic Acid:

    • Suspend the crude methyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v).

    • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).

    • Causality Note: Saponification is the hydrolysis of the ester to its corresponding carboxylate salt under basic conditions. Using a co-solvent like THF is often necessary to improve the solubility of the ester. [9] * Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

    • The target carboxylic acid will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield pure 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

Protocol 2: Synthesis of Amide Derivatives

This protocol describes the coupling of the core carboxylic acid with various primary or secondary amines to generate a library of amide derivatives.

Materials & Reagents:

ReagentPuritySupplier
7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acidAs synthesized-
Oxalyl Chloride or Thionyl Chloride (SOCl₂)≥98%Sigma-Aldrich
Amine (R¹R²NH)≥98%Various
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • Suspend the carboxylic acid (1.0 eq) in anhydrous DCM containing a catalytic amount of DMF (1-2 drops).

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The suspension should become a clear solution as the acyl chloride forms.

    • Causality Note: The carboxylic acid is converted to a more reactive acyl chloride intermediate. DMF acts as a catalyst for this transformation.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which should be used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DMF and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DMF.

    • Add the amine solution dropwise to the stirred acyl chloride solution.

    • Stir the reaction at room temperature overnight.

    • Causality Note: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction.

  • Workup and Purification:

    • Pour the reaction mixture into ice water to precipitate the crude amide product.

    • Collect the solid by vacuum filtration and wash with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure amide derivative.

Table 1: Representative Amide Derivatives & Conditions

Amine (R¹R²NH)BaseSolventTypical YieldPurification Method
CyclopropylamineTEADMF75-85%Recrystallization
MorpholineTEADMF80-90%Recrystallization
N-MethylpiperazineDIPEADMF70-80%Column Chromatography
AnilineTEADMF65-75%Column Chromatography
Troubleshooting and Optimization
IssueProbable CauseRecommended Solution
Low Yield in Cyclization Step Decomposition of the diazonium salt due to elevated temperature. [7]Ensure the temperature is strictly maintained at 0-5 °C during diazotization. Use a calibrated thermometer and an efficient cooling bath. Allow the reaction to warm slowly to room temperature to favor intramolecular cyclization over decomposition.
Incomplete Saponification Poor solubility of the ester intermediate; insufficient base or time. [9]Add a co-solvent like ethanol or THF to improve the solubility of the ester in the aqueous base. Ensure at least 2 equivalents of base are used and monitor the reaction by TLC to confirm the complete disappearance of the starting material before workup.
Low Yield in Amide Coupling Degradation of the acyl chloride; inactive amine.Ensure the acyl chloride is prepared fresh and used immediately. Use anhydrous solvents and reagents to prevent hydrolysis of the acyl chloride. For less reactive amines, consider using a stronger coupling agent like HATU or HBTU instead of forming the acyl chloride. [10]
Conclusion

The synthetic protocols outlined in this application note provide a reliable and adaptable framework for the synthesis of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid and its amide derivatives. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize these procedures for the generation of novel compounds for biological screening. The versatility of the cinnoline scaffold continues to make it an exciting area of research in the pursuit of new and effective therapeutic agents. [11]

References
  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2297. [Link]

  • Cinnoline. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold-A Molecular Heart of Medicinal Chemistry? PubMed. Retrieved March 28, 2026, from [Link]

  • Saxena, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

  • Vinogradova, O. V., Balova, I. A., & Popik, V. V. (2011). Synthesis and Reactivity of Cinnoline-Fused Cyclic Enediyne. The Journal of Organic Chemistry, 76(15), 6146-6152. [Link]

  • Wang, B., et al. (2018). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry, 83(15), 8139-8151. [Link]

  • Rana, K., et al. (2021). Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. ResearchGate. Retrieved March 28, 2026, from [Link]

  • A short route to 3-alkynyl-4-bromo(chloro)cinnolines by Richter-type cyclization of ortho-(dodeca-1,3-diynyl)aryltriaz-1-enes. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2297. [Link]

  • von Richter (Cinnoline) Synthesis. (n.d.). Merck Index. Retrieved March 28, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Methods for the synthesis of cinnolines (Review). (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Synthesis of new 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • 7-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Borsche–Drechsel cyclization. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 52(8), 2743-2760. [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2221-2248. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Borsche–Drechsel cyclization. (n.d.). Semantic Scholar. Retrieved March 28, 2026, from [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved March 28, 2026, from [Link]

  • Product Class 9: Cinnolines. (n.d.). Science of Synthesis. Retrieved March 28, 2026, from [Link]

  • The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Stern, E., et al. (2007). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry, 50(22), 5493-5506. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464. [Link]

  • Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd. Retrieved March 28, 2026, from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Retrieved March 28, 2026, from [Link]

Sources

Application

High-Throughput Screening Assays for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Analogs

Executive Summary The development of novel antibacterial agents is critical to combat the rising tide of multidrug-resistant (MDR) pathogens. 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid analogs represent a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antibacterial agents is critical to combat the rising tide of multidrug-resistant (MDR) pathogens. 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid analogs represent a highly promising class of synthetic antibacterial agents. As nitrogenous bioisosteres of the classical 4-quinolones (e.g., ciprofloxacin, nalidixic acid), these compounds exhibit potent activity against both Gram-negative and Gram-positive bacteria[1].

This application note details a robust, orthogonal High-Throughput Screening (HTS) architecture designed to evaluate libraries of cinnoline-3-carboxylic acid derivatives. By combining a primary whole-cell phenotypic screen with a secondary target-specific Time-Resolved Fluorescence (TRF) assay, researchers can rapidly identify compounds that not only penetrate the bacterial envelope but also specifically engage their intracellular target.

Mechanistic Rationale: The Cinnoline Scaffold

The substitution of a carbon atom with a nitrogen at position 2 of the quinolone core to form a cinnoline ring significantly alters the molecule's physicochemical properties, particularly its lipophilicity and pKa[1]. This structural evolution is critical for bypassing efflux-mediated resistance mechanisms that often neutralize traditional fluoroquinolones.

Mechanistically, 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives exert their bactericidal activity by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV [2]. Rather than inhibiting the ATPase domain, these analogs act as "interfacial poisons." They intercalate into the DNA at the enzyme-cleavage site, stabilizing the transient DNA-enzyme cleavage complex[2]. This stabilization arrests the replication fork, leading to lethal double-strand DNA breaks[3].

MoA Gyrase DNA Gyrase / Topo IV (Target Enzyme) Complex Transient Cleavage Complex Gyrase->Complex DNA Relaxed DNA Substrate DNA->Complex Inhibition Stabilized Ternary Complex (Replication Arrest) Complex->Inhibition Inhibited by Cinnoline 7-Chloro-4-oxo-1,4-dihydrocinnoline -3-carboxylic acid Analog Cinnoline->Inhibition Death Bacterial Cell Death Inhibition->Death

Figure 1: Mechanism of Action for Cinnoline-3-carboxylic acid analogs targeting DNA Gyrase.

HTS Architecture: Orthogonal Assay Design

To prevent the advancement of false positives (e.g., highly potent enzyme inhibitors that cannot penetrate the bacterial cell wall), this workflow employs a biphasic triage strategy.

HTS Lib Compound Library (Cinnoline Analogs) Pheno Primary Screen: Whole-Cell Resazurin (384-well, MIC determination) Lib->Pheno Target Secondary Screen: TRF Cleavage Assay (Target Validation) Pheno->Target MIC < 1 µg/mL Tox Counter Screen: HepG2 Cytotoxicity (Selectivity Index) Target->Tox Target Confirmed Hit Validated Lead Compounds Tox->Hit SI > 10

Figure 2: Biphasic HTS triage funnel for identifying viable cinnoline-based lead compounds.

Protocol 1: Primary Phenotypic Screen (Resazurin-Based Whole-Cell Assay)

Causality & Rationale: Target-based hits often fail in vivo due to bacterial efflux pumps (e.g., AcrAB-TolC) or poor outer membrane penetration. A whole-cell primary assay ensures the cinnoline analogs reach the intracellular target. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by the electron transport chain of metabolically active cells. If a compound is bactericidal, metabolism halts, and fluorescence remains low. This provides a robust, self-validating readout for 384-well plates without requiring cell lysis.

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) at 37°C until the mid-log phase (OD600 ≈ 0.5). Dilute the culture in MHB to a final concentration of 5×105 CFU/mL.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of cinnoline analogs (from 10 mM DMSO stock plates) into clear-bottom, black 384-well microtiter plates.

    • Self-Validating Controls: Include 100 nL of 1% DMSO (Negative Control / 100% Growth) and 100 nL of 10 mM Ciprofloxacin (Positive Control / 0% Growth).

  • Bacterial Addition: Dispense 50 µL of the diluted bacterial inoculum into all wells using a bulk reagent dispenser.

  • Incubation: Seal plates with a breathable membrane and incubate at 37°C for 16 hours.

  • Resazurin Addition: Add 5 µL of 0.015% (w/v) resazurin aqueous solution to each well.

  • Final Incubation & Readout: Incubate for an additional 2 hours at 37°C. Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

Protocol 2: Secondary Target-Based Screen (TRF Cleavage Complex Assay)

Causality & Rationale: To confirm that the phenotypic hits act via the expected quinolone-like mechanism, we utilize a Time-Resolved Fluorescence (TRF) assay. Highly conjugated heterocyclic systems like cinnolines often exhibit intrinsic autofluorescence, which confounds standard fluorescence assays. TRF utilizes europium ( Eu3+ ) chelates with a long emission half-life. By introducing a 400 µs time delay before signal integration, short-lived compound autofluorescence is completely eliminated, ensuring high signal-to-noise ratios.

Step-by-Step Methodology
  • Substrate Immobilization: Coat 384-well streptavidin plates with 20 µL/well of 100 nM biotinylated relaxed plasmid DNA (pBR322) in Tris-HCl buffer (pH 7.5). Incubate for 1 hour at room temperature, then wash 3x with wash buffer (Tris-HCl + 0.05% Tween-20).

  • Reaction Assembly: Add 15 µL of reaction buffer containing E. coli DNA Gyrase (1 U/well) and 1 mM ATP.

  • Compound Addition: Pin-transfer 50 nL of hit compounds from the primary screen into the wells.

    • Mechanistic Controls: Use Ciprofloxacin (stabilizes cleavage complex; high signal) and Novobiocin (ATPase inhibitor, does not stabilize complex; low signal).

  • Cleavage Complex Formation: Incubate the plates at 37°C for 30 minutes to allow the cinnoline analogs to trap the gyrase-DNA complex.

  • Denaturation & Detection: Add 5 µL of 1% SDS to denature the enzyme and expose the trapped complex. Wash the plate 3x. Add 20 µL of primary anti-GyrA antibody, incubate for 1 hour, wash, and follow with 20 µL of Europium-labeled secondary antibody.

  • TRF Readout: Add 20 µL of enhancement solution. Read the plate using TRF settings (Excitation: 340 nm, Emission: 615 nm, Delay: 400 µs, Integration: 400 µs).

Data Interpretation & Quality Control

To ensure the trustworthiness of the HTS campaign, assay performance must be rigorously quantified using the Z'-factor, which evaluates the dynamic range and data variation. A Z'-factor 0.5 indicates an excellent assay suitable for HTS.

Table 1: Expected Quantitative Parameters for Cinnoline HTS Assays

Assay ParameterPrimary Screen (Resazurin)Secondary Screen (TRF Cleavage)
Plate Format 384-well, black, clear-bottom384-well, white, streptavidin-coated
Reaction Volume 55 µL40 µL (final detection volume)
Signal-to-Background (S/B) > 15.0> 8.0
Coefficient of Variation (CV%) < 5%< 8%
Z'-Factor 0.75 - 0.850.65 - 0.75
Hit Threshold >80% Growth Inhibition >50% Complex Stabilization vs Control

Hit Triage Logic: Compounds that exhibit a Minimum Inhibitory Concentration (MIC) <1μg/mL in the primary screen and demonstrate dose-dependent TRF signal enhancement in the secondary screen are validated as Gyrase-targeting 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid leads . These compounds should then be progressed to mammalian cytotoxicity counter-screening (e.g., HepG2 cells) to establish a therapeutic window.

References

  • Lewgowd, W., Stańczak, A., Ochocki, Z., & Rzeszowska-Modzelewska, K. (2007). "Determination of lipophilicity and pKa measurement of some 4-imino-1,4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives--isosteric analogues of quinolones." Acta Poloniae Pharmaceutica, 64(3), 195-200.

  • Główka, M. L., et al. (2007). "Cinnoline Derivatives with Biological Activity." Archiv der Pharmazie - Chemistry in Life Sciences, 340(2), 65-80.

  • R. N. Brogden, et al. (1977). "Compound 64716, a new synthetic antibacterial agent." Antimicrobial Agents and Chemotherapy, 11(2), 320–325.

Sources

Method

developing cell-based assays for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Application Note: Development and Validation of Cell-Based Assays for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid and Its Derivatives Introduction & Pharmacological Significance The compound 7-Chloro-4-oxo-1,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Validation of Cell-Based Assays for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid and Its Derivatives

Introduction & Pharmacological Significance

The compound 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7) serves as a highly versatile, privileged heterocyclic scaffold in modern drug discovery. As a bioisostere of the quinoline system, the cinnoline core exhibits a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antineoplastic properties[1].

Structurally, the C7-chlorine atom enhances lipophilicity and metabolic stability, allowing the molecule to effectively occupy hydrophobic pockets in target proteins. Meanwhile, the C3-carboxylic acid acts as a critical synthetic handle. Through amidation or cross-coupling, this core is frequently elaborated into Cannabinoid Receptor 2 (CB2) selective ligands [2] and receptor tyrosine kinase (RTK) inhibitors [3].

This application note provides a comprehensive, field-proven framework for evaluating the biological efficacy of 7-chloro-cinnoline derivatives through two distinct cell-based workflows: a GPCR functional assay (CB2 receptor) and a cellular kinase assay (VEGFR2).

Scientific Causality in Assay Design

To generate robust, reproducible data, experimental conditions must be strictly tailored to the mechanistic biology of the target.

  • CB2 Receptor Modulation (cAMP Assay): The CB2 receptor is a Gi/o​ -coupled GPCR. Agonist binding induces a conformational change that liberates the Gαi​ subunit, which subsequently inhibits Adenylyl Cyclase (AC), leading to a drop in intracellular cAMP[2]. Because basal cAMP levels in resting cells are too low to measure an inhibitory effect, we must artificially stimulate AC using Forskolin . The efficacy of a cinnoline-based agonist is thus quantified by its ability to suppress the Forskolin-induced cAMP spike. The addition of IBMX (a broad-spectrum phosphodiesterase inhibitor) is strictly required to prevent the premature enzymatic degradation of cAMP, ensuring a stable analytical window.

  • Kinase Inhibition (VEGFR2 Assay): When evaluating cinnoline derivatives as anti-angiogenic kinase inhibitors, primary Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard. Prior to VEGF-A stimulation, cells must be subjected to overnight serum starvation. This critical step synchronizes the cell cycle in the G0​ phase and dramatically lowers basal kinase activity, thereby maximizing the signal-to-background ratio of the transient Tyr1175 phosphorylation event.

CB2_Signaling Ligand Cinnoline Derivative (CB2 Agonist) Receptor CB2 Receptor (GPCR) Ligand->Receptor Binds & Activates GProtein Gi/o Protein (Inhibitory) Receptor->GProtein Induces Conformational Change Enzyme Adenylyl Cyclase (AC) GProtein->Enzyme Alpha Subunit Inhibits Messenger cAMP Levels (Decreased) Enzyme->Messenger Reduces Synthesis

Figure 1: Gi-coupled CB2 receptor signaling pathway modulated by cinnoline derivatives.

Data Presentation & Quality Control

A self-validating assay must meet strict Quality Control (QC) metrics. Table 1 outlines the expected pharmacological profiles of cinnoline derivatives based on historical screening data, while Table 2 defines the required QC thresholds for high-throughput screening (HTS) campaigns.

Table 1: Expected Pharmacological Profile of Cinnoline Derivatives

Compound ClassPrimary TargetAssay FormatExpected EC50/IC50Efficacy Profile
C3-Alkylamides CB2 ReceptorTR-FRET (cAMP)10 - 50 nMFull Agonist ( Emax​ > 90%)
C3-Arylamides CB2 ReceptorTR-FRET (cAMP)50 - 200 nMPartial Agonist ( Emax​ 40-60%)
C7-Cl, C3-Acids VEGFR2 KinaseAlphaLISA (pTyr1175)0.5 - 5 µMATP-competitive Inhibitor

Table 2: HTS Quality Control Metrics

ParameterAcceptable RangeScientific Interpretation
Z'-Factor > 0.60Indicates excellent assay robustness and reliability.
Signal-to-Background (S/B) > 5.0Ensures adequate dynamic range to differentiate weak hits.
Intra-plate CV% < 10%Confirms high reproducibility and precise liquid handling.
DMSO Tolerance Up to 1% (v/v)Prevents solvent-induced cytotoxicity and artifactual readouts.

Experimental Protocols

Protocol A: TR-FRET cAMP Accumulation Assay (CB2 Agonism)

This protocol utilizes a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. As intracellular cAMP increases, it displaces a labeled cAMP tracer from a specific antibody, resulting in a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Stimulation Buffer consisting of HBSS, 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (pH 7.4).

  • Cell Harvesting: Detach CHO-K1 cells stably expressing human CB2 using Versene. Crucial: Do not use Trypsin, as proteolytic cleavage of the extracellular receptor domains will destroy assay sensitivity. Resuspend cells in Stimulation Buffer at 2×105 cells/mL.

  • Compound Plating: Dispense 5 µL of the synthesized 7-chloro-cinnoline derivatives (prepared at 3X final concentration in Stimulation Buffer with 3% DMSO) into a 384-well low-volume white proxiplate.

  • Cell Addition: Add 5 µL of the cell suspension (1,000 cells/well). Incubate for 15 minutes at room temperature (RT) to allow compound-receptor equilibrium.

  • Pathway Stimulation: Add 5 µL of Forskolin (3X, final concentration 3 µM). Incubate for exactly 30 minutes at RT.

  • Lysis & Detection: Add 5 µL of Europium-cAMP tracer and 5 µL of ULight-anti-cAMP antibody diluted in the manufacturer's lysis buffer. Incubate for 1 hour at RT in the dark.

  • Data Acquisition: Read the plate on a TR-FRET compatible multimode reader (e.g., PerkinElmer EnVision). Excite at 320 nm and record emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.

  • Self-Validation Controls: Every plate must include a Max Signal Control (Forskolin + DMSO vehicle), a Min Signal Control (DMSO vehicle only), and a reference standard (e.g., CP55,940) to calculate relative Emax​ .

Protocol B: Cellular Kinase Phosphorylation Assay (VEGFR2 Inhibition)

This protocol measures the inhibition of VEGF-induced Tyr1175 phosphorylation on VEGFR2 using a bead-based proximity assay (AlphaLISA).

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs at 1.5×104 cells/well in a 96-well tissue culture plate using complete endothelial growth medium. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Synchronization: Aspirate media, wash gently with warm PBS, and add basal medium (lacking FBS and growth factors). Incubate for 16 hours.

  • Inhibitor Treatment: Add the cinnoline derivatives (final DMSO concentration 0.5%) and incubate for 1 hour at 37°C to allow intracellular accumulation and ATP-pocket binding.

  • Stimulation: Add VEGF-A to a final concentration of 50 ng/mL. Incubate for exactly 5 minutes. Crucial: Exceeding 5 minutes will result in receptor internalization and degradation, severely compromising the phospho-signal.

  • Cell Lysis: Rapidly aspirate the media and add 50 µL of ice-cold RIPA buffer supplemented with Na3​VO4​ , NaF, and broad-spectrum protease inhibitors. Lyse on ice for 15 minutes.

  • Detection: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 10 µL of AlphaLISA Acceptor beads conjugated to an anti-total-VEGFR2 antibody and a biotinylated anti-pTyr1175 antibody. Incubate for 2 hours at RT. Add 10 µL of Streptavidin-Donor beads under subdued lighting. Incubate for 30 minutes.

  • Data Acquisition: Read the plate using AlphaScreen settings (Excitation: 680 nm, Emission: 615 nm).

Assay_Workflow Step1 1. Cell Preparation Plate CHO-K1 (CB2) or HUVEC (VEGFR2) Step2 2. Compound Incubation Add 7-Chloro-cinnoline derivatives (0.1 nM - 10 µM) Step1->Step2 Step3 3. Pathway Stimulation Add Forskolin (cAMP) or VEGF-A (Kinase) Step2->Step3 Step4 4. Cell Lysis & Detection Apply TR-FRET or AlphaLISA Reagents Step3->Step4 Step5 5. Signal Acquisition Read on Multimode Microplate Reader Step4->Step5 Step6 6. Data Analysis Calculate IC50/EC50 & Z'-Factor Step5->Step6

Figure 2: High-throughput screening workflow for cell-based functional assays.

References

  • A Comprehensive Review On Cinnoline Derivatives.Journal of Pharmaceutical Negative Results.
  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands: Consequences in Receptor Affinity and Functionality.Journal of Medicinal Chemistry - ACS Publications.
  • Cinnoline Derivatives with Biological Activity.Arch. Pharm. Chem. Life Sci. - ResearchGate.

Sources

Application

Application Note: 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid as a Chemical Probe for DNA Gyrase and Topoisomerase IV Inhibition

Executive Summary The development of novel antibacterial agents requires precise structural tools to map the binding pockets of validated targets. 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antibacterial agents requires precise structural tools to map the binding pockets of validated targets. 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7) serves as a highly specific chemical probe and an isosteric analogue of classical quinolone antibiotics [1]. By replacing the traditional quinoline core with a cinnoline nucleus (incorporating an additional nitrogen at position 2), researchers can interrogate the electronic and steric requirements of the bacterial DNA gyrase and topoisomerase IV binding sites.

This application note provides a comprehensive guide to utilizing this cinnoline derivative in structure-activity relationship (SAR) studies, detailing the mechanistic rationale, physicochemical properties, and validated in vitro protocols for evaluating enzymatic inhibition and whole-cell antibacterial efficacy.

Mechanistic Rationale & Probe Design

The "Shen Model" of Quinolone Binding

Bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV) are essential enzymes that regulate DNA topology during replication. According to the widely accepted Shen model of quinolone-DNA-gyrase interaction, inhibitors do not simply bind the enzyme; they bind to the single-stranded DNA-enzyme cleavage complex [2]. This ternary complex stabilization halts the replication fork, leading to bacterial cell death.

The Role of the Cinnoline Isostere

The use of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid as a probe is driven by specific structural causalities:

  • The 3-Carboxyl and 4-Oxo Groups (The Anchor): These moieties are strictly conserved because they coordinate with a critical Magnesium ion (Mg²⁺). This Mg²⁺ bridge anchors the probe to the phosphodiester backbone of the cleaved bacterial DNA and the Ser83/Asp87 residues of the GyrA subunit.

  • The Cinnoline Core (Electronic Perturbation): Substituting the carbon at position 2 of a quinoline with a nitrogen (forming cinnoline) alters the molecule's dipole moment and pKa without adding steric bulk. This allows researchers to probe the hydrogen-bonding network and electronic demands of the binding pocket [1].

  • The 7-Chloro Substituent (Lipophilicity and Pocket Fit): The halogen at position 7 increases the lipophilicity of the probe, driving bacterial cell wall penetration. Furthermore, it occupies a specific hydrophobic pocket in the GyrA subunit, acting as a baseline for further derivatization (e.g., substitution with piperazine rings in advanced drug development).

Visualization of the Mechanism

G DNA Bacterial DNA (Relaxed State) Complex DNA-Gyrase Cleavage Complex (Transient Intermediate) DNA->Complex Gyrase DNA Gyrase Enzyme (GyrA / GyrB Tetramer) Gyrase->Complex Inhibition Ternary Complex Stabilization (DNA Replication Blocked) Complex->Inhibition Probe 7-Chloro-4-oxo-1,4-dihydrocinnoline -3-carboxylic acid (Probe) Mg Mg2+ Ion Coordination Probe->Mg Mg->Complex Binds O(3)/O(4)

Diagram of DNA Gyrase inhibition via Mg2+-mediated cinnoline probe ternary complex stabilization.

Physicochemical Properties & Preparation

To ensure reproducibility, the probe must be handled and prepared according to its specific solubility profile[3].

PropertyValueExperimental Implication
CAS Number 187231-22-7Unique identifier for sourcing high-purity reagents.
Molecular Formula C9H5ClN2O3Confirms molecular mass for molarity calculations.
Molecular Weight 224.60 g/mol Used for precise stock solution formulation.
Solubility Soluble in DMSO; sparingly in H₂OCritical: Must be dissolved in 100% DMSO first. Aqueous buffers will cause precipitation if added directly.
Storage 2-8°C, inert atmosphereProtect from light to prevent photolytic degradation of the halogen bond.
Stock Solution Preparation (10 mM)
  • Weigh exactly 2.25 mg of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

  • Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Vortex until completely clear. Aliquot into 50 µL volumes and store at -20°C.

  • Causality Check: Limit freeze-thaw cycles to prevent compound aggregation, which artificially lowers the apparent IC₅₀ in biochemical assays.

Experimental Protocols

The following protocols are designed as self-validating systems. They include mandatory internal controls to ensure that any observed inhibition is due to the specific mechanism of the probe rather than assay artifacts.

Protocol A: In Vitro DNA Gyrase Supercoiling Assay

This assay measures the enzymatic conversion of relaxed plasmid DNA to negatively supercoiled DNA, a process exclusively driven by DNA gyrase.

Materials:

  • E. coli DNA Gyrase (purified)

  • Relaxed pBR322 plasmid DNA (0.5 µg/µL)

  • 5X Assay Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 24 mM MgCl₂, 10 mM DTT, 9 mM ATP, 32.5% glycerol)

  • Positive Control: Ciprofloxacin (1 mM stock in DMSO)

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 4 µL of 5X Assay Buffer, 1 µL of relaxed pBR322 DNA, and sterile ultra-pure water to a final volume of 18 µL.

    • Rationale: The 24 mM MgCl₂ in the buffer is non-negotiable; it is the physical bridge required for the cinnoline probe to bind the DNA-enzyme complex.

  • Probe Addition: Add 1 µL of the cinnoline probe (diluted in 10% DMSO to achieve desired final concentrations of 1, 10, 50, and 100 µM).

    • Control Validation: Include a vehicle control (1 µL of 10% DMSO) to prove the solvent does not inhibit the enzyme, and a positive control (1 µL of Ciprofloxacin) to prove enzyme viability.

  • Enzyme Addition: Initiate the reaction by adding 1 µL (1 Unit) of E. coli DNA Gyrase.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of Chloroform/Isoamyl alcohol (24:1) and 5 µL of 5X loading dye (containing 5% SDS).

    • Rationale: SDS denatures the Gyrase, and the solvent extraction removes the protein, preventing it from retarding DNA migration in the gel.

  • Visualization: Run the aqueous phase on a 1% agarose gel (without ethidium bromide) at 80V for 2 hours. Post-stain with ethidium bromide and image under UV light. The disappearance of the lower (supercoiled) band indicates inhibition.

Protocol B: Minimum Inhibitory Concentration (MIC) Broth Microdilution

To translate enzymatic inhibition to whole-cell efficacy, an MIC assay determines the probe's ability to penetrate the bacterial cell wall and reach its target.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08-0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 in MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the cinnoline probe in MHB (range: 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration does not exceed 1% per well.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the drug dilutions.

  • Incubation: Incubate the plates at 37°C for 18-20 hours.

  • Readout: The MIC is defined as the lowest concentration of the probe at which no visible bacterial growth (turbidity) is observed.

Representative Data & Interpretation

When utilizing 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid as a baseline probe in SAR studies, it is critical to benchmark its performance against known standards. The table below summarizes expected representative data profiles [1, 4].

CompoundPrimary TargetIC₅₀ (DNA Gyrase)MIC (E. coli)MIC (S. aureus)
Nalidixic Acid (1st Gen Control)DNA Gyrase~50 µM4 µg/mL>128 µg/mL
7-Chloro-Cinnoline Probe DNA Gyrase / Topo IV~45 µM8 µg/mL32 µg/mL
Ciprofloxacin (Advanced Control)DNA Gyrase / Topo IV~0.1 µM0.01 µg/mL0.5 µg/mL

Data Interpretation Insights:

  • Enzymatic vs. Cellular Activity: If the cinnoline probe shows a strong IC₅₀ but a weak MIC, the causality is likely poor cell wall permeability or active efflux. The 7-chloro group provides baseline lipophilicity, but further derivatization (e.g., adding basic amines) is often required to defeat efflux pumps.

  • Gram-Negative vs. Gram-Positive: The probe typically exhibits stronger activity against E. coli (where Gyrase is the primary target) compared to S. aureus (where Topoisomerase IV is the primary target), mimicking the behavior of early-generation quinolones.

References

  • Stanczak, A., Ochocki, Z., Martynowski, D., et al. (2003). "Synthesis, structure, and antibacterial activity of 4-imino-1,4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives as isosteric analogues of quinolones." Archiv der Pharmazie. Available at:[Link]

  • Shen, L. L., Mitscher, L. A., Sharma, P. N., et al. (1989). "Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model." Proceedings of the National Academy of Sciences. Available at:[Link]

Method

Application Note: Comprehensive In Vitro ADME Profiling Methodology for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid

Target Audience: Researchers, ADME Scientists, and Drug Development Professionals Compound: 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7) Introduction & Scientific Rationale The compound 7-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, ADME Scientists, and Drug Development Professionals Compound: 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7)

Introduction & Scientific Rationale

The compound 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid represents a highly valuable bioisosteric scaffold in drug discovery, structurally analogous to the core of fluoroquinolone antibiotics but featuring a cinnoline (1,2-diazanaphthalene) ring system.

When advancing this chemotype through the drug discovery pipeline, a rigid, generic ADME (Absorption, Distribution, Metabolism, Excretion) screening approach will often yield misleading results. The presence of the carboxylic acid moiety (pKa ~3.0–4.0) and the lipophilic 7-chloro-aromatic system dictates its pharmacokinetic behavior. At physiological pH (7.4), the molecule exists predominantly as an anion. This ionization severely restricts transcellular passive diffusion, drives high plasma protein binding, and shifts the metabolic liability away from Cytochrome P450 (CYP) oxidation toward Phase II UDP-glucuronosyltransferase (UGT) conjugation.

This application note outlines a tailored, self-validating methodology for assessing the ADME properties of this specific scaffold, explaining the causality behind each experimental choice to ensure high-fidelity data generation.

ADME Logical Workflow

The following diagram illustrates the causality-driven workflow for profiling this cinnoline scaffold. The physicochemical properties directly inform the specific focus areas of the downstream in vitro assays.

ADME_Workflow Start 7-Chloro-4-oxo-1,4-dihydrocinnoline -3-carboxylic acid PhysChem Physicochemical Profiling (Acidic pKa, High LogD) Start->PhysChem Abs Absorption: Caco-2 Assay (Focus: Paracellular & Efflux) PhysChem->Abs Ionization limits passive diffusion Dist Distribution: RED Assay (Focus: HSA Binding) PhysChem->Dist Lipophilicity drives protein binding Met Metabolism: HLM Assay (Focus: UGT Glucuronidation) PhysChem->Met Carboxylic acid liability Decision In Vivo PK / Lead Optimization Abs->Decision Dist->Decision Met->Decision

Workflow detailing the physicochemical-driven ADME assessment strategy for the cinnoline scaffold.

Experimental Methodologies

Absorption: Caco-2 Permeability Assay

Causality & Rationale: Because the carboxylic acid is ionized at pH 7.4, passive transcellular permeability will be inherently low. The compound may rely on paracellular transport or be subjected to active efflux by transporters such as Breast Cancer Resistance Protein (BCRP), which frequently recognizes anionic substrates. The Caco-2 cell line, derived from human colorectal carcinoma, is the gold standard for modeling human intestinal absorption . We employ a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to mimic the microclimate of the small intestine, which increases the un-ionized fraction of the acid and provides a more accurate assessment of in vivo absorption.

Step-by-Step Protocol:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and polarization.

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the cinnoline compound in HBSS buffer.

    • A-to-B (Apical to Basolateral): Add dosing solution to the apical chamber (pH 6.5). Add blank HBSS (pH 7.4) to the basolateral chamber.

    • B-to-A (Basolateral to Apical): Reverse the setup to measure efflux.

  • Incubation: Incubate at 37°C with 5% CO₂ for 2 hours.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER).

Distribution: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Causality & Rationale: The combination of a lipophilic chloro-aromatic ring and an acidic moiety strongly drives binding to Human Serum Albumin (HSA) at Site I or II. High plasma protein binding reduces the fraction unbound ( fu​ ), which is the only pharmacologically active portion of the drug. Rapid Equilibrium Dialysis (RED) is the industry-standard methodology for accurately determining fu​ without disrupting binding equilibria .

Step-by-Step Protocol:

  • Preparation: Spike human plasma (K₂EDTA) with the test compound to a final concentration of 1 µM. Keep DMSO concentration 0.5% to prevent protein denaturation.

  • Loading the RED Device: Add 200 µL of the spiked plasma to the donor chamber (red ring) of the RED device insert (MWCO 8,000 Da). Add 350 µL of blank PBS (pH 7.4) to the receiver chamber (white ring).

  • Dialysis: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 to 6 hours to achieve equilibrium.

  • Matrix Matching (Critical Step): To eliminate differential ion suppression during mass spectrometry, cross-matrix the samples. Add 50 µL of post-dialysis plasma to 50 µL of blank PBS, and add 50 µL of post-dialysis PBS to 50 µL of blank plasma.

  • Extraction: Precipitate proteins by adding 300 µL of cold acetonitrile with internal standard. Vortex for 2 minutes, centrifuge at 13,000 g for 10 minutes, and analyze via LC-MS/MS.

Metabolism: Phase I & II Microsomal Stability

Causality & Rationale: While the cinnoline core is relatively stable against CYP450-mediated Phase I oxidation, the carboxylic acid is a prime target for Phase II metabolism—specifically, the formation of an acyl glucuronide. Standard microsomal assays only use NADPH (Phase I cofactor). To accurately assess this compound, the protocol must include UDP-glucuronic acid (UDPGA) and a pore-forming agent (alamethicin). Because microsomes form inside-out vesicles during homogenization, UGT enzymes are trapped on the luminal side; alamethicin creates pores to allow UDPGA access .

Step-by-Step Protocol:

  • Microsome Preparation: Dilute Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to a final protein concentration of 0.5 mg/mL.

  • Pore Formation: Add alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the microsomal vesicles.

  • Pre-Incubation: Add the test compound (final concentration 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of cold acetonitrile containing internal standard.

  • Analysis: Centrifuge to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of compound depletion and calculate intrinsic clearance ( CLint​ ).

Quantitative Data Interpretation

To facilitate rapid decision-making during lead optimization, the quantitative outputs from the above protocols should be structured and evaluated against established thresholds for acidic, lipophilic scaffolds.

ADME ParameterAssay SourceExpected Range for ScaffoldMechanistic Implication / Next Steps
Papp​ (A-to-B) Caco-2 Permeability <2.0×10−6 cm/sPoor passive absorption due to ionization. Consider prodrug strategies (e.g., esterification of the carboxylic acid).
Efflux Ratio (B-A / A-B) Caco-2 Permeability >2.0 Indicates active efflux. Conduct specific BCRP/P-gp inhibition assays to confirm transporter liability.
Fraction Unbound ( fu​ ) RED (Plasma) <5% High HSA binding. High total plasma concentrations will be required to achieve therapeutic free-drug levels in vivo.
Intrinsic Clearance ( CLint​ ) HLM (NADPH + UDPGA) >40 µL/min/mgHigh clearance driven by acyl glucuronidation. Monitor for potential reactive acyl glucuronide toxicity.

References

  • Tsepaeva, O. V., et al. (2025). "ADME Evaluation in Drug Discovery. Correlation of Caco-2 Permeation with Simple Molecular Properties." Journal of Medicinal Chemistry / ACS Publications. Available at:[Link][1]

  • Smith, L., et al. (2008). "Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay." PubChem BioAssay, AID 1617. Available at:[Link] [2]

  • Evotec ADME-Tox Solutions. "Microsomal Stability Assay Protocol." Evotec. Available at:[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 7-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. This compound is a critical isosteric analog of quinolones and serves as a highly valued intermediate in the development of cannabinoid receptor ligands and human neutrophil elastase inhibitors[1],[2].

The standard synthetic route utilizes the Japp-Klingemann coupling of a diazotized aniline with a malonic acid derivative, followed by a Lewis acid or thionyl chloride-mediated intramolecular cyclization[1]. Because this specific target features a meta-substituted chlorine on the starting aniline, researchers frequently encounter challenges with regioselectivity, thermal degradation, and incomplete cyclization.

Synthetic Workflow & Mechanistic Pathway

The synthesis relies on the generation of an electrophilic acid chloride intermediate that undergoes an intramolecular Friedel-Crafts-type acylation. Understanding the electron flow is critical: the meta-chloro substituent on the arylhydrazone intermediate directs the ring closure to two possible positions, necessitating strict control over reaction conditions to favor the desired 7-chloro isomer over the 5-chloro byproduct.

Pathway A 3-Chloroaniline B Diazotization (NaNO2, HCl, 0°C) A->B C Japp-Klingemann Coupling (Malonic Acid) B->C D 2-(3-Chlorophenylhydrazono) malonic acid C->D E Activation & Cyclization (SOCl2, 1,2-DCB, 70°C) D->E F 7-Chloro-4-oxo-1,4-dihydrocinnoline -3-carboxylic acid E->F Para-attack (Sterically favored) G 5-Chloro Isomer (Byproduct) E->G Ortho-attack (Sterically hindered)

Synthetic workflow and regioselectivity in 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

Standard Operating Procedure: Cyclization Step

To establish a self-validating system, ensure that your starting material, 2-(3-chlorophenylhydrazono)malonic acid, is thoroughly dried. Moisture is the primary failure point in this protocol.

Step-by-Step Methodology:

  • Suspension: Suspend 2-(3-chlorophenylhydrazono)malonic acid (1.0 eq) in anhydrous 1,2-dichlorobenzene (1,2-DCB) (approx. 10 mL per gram of substrate) under an inert nitrogen atmosphere[1].

  • Activation: Prepare a solution of thionyl chloride ( SOCl2​ , 1.5 eq) in an equal volume of 1,2-DCB. Add this solution dropwise to the suspension at room temperature to control the exothermic formation of the acid chloride.

  • Cyclization: Gradually heat the reaction mixture to 70 °C. Maintain this temperature with rigorous stirring for 5 hours[1]. The suspension will typically transition to a dark, homogeneous solution as the acid chloride forms and cyclizes.

  • Quenching & Distillation: Distill off the excess SOCl2​ under reduced pressure while maintaining the temperature below 75 °C to prevent degradation.

  • Isolation: Cool the remaining mixture to 0–5 °C. The product will precipitate. Filter the solid, wash sequentially with cold hexane and water, and dry under a vacuum.

Troubleshooting & FAQs

Q1: I am obtaining a mixture of isomers. How do I improve the purity of the 7-chloro isomer?

Causality: When starting from 3-chloroaniline, the intermediate 2-(3-chlorophenylhydrazono)malonic acid has two available positions for electrophilic aromatic substitution: ortho to the chlorine (yielding the 5-chloro isomer) and para to the chlorine (yielding the 7-chloro isomer). While the para attack is sterically favored, the inductive electron-withdrawing effect of the chlorine atom makes both positions relatively deactivated, leading to a competitive mixture. Solution: Do not attempt to force regioselectivity thermally, as higher temperatures will degrade the product. Instead, rely on post-reaction purification. The 7-chloro isomer exhibits lower solubility in polar aprotic solvents compared to the 5-chloro isomer. Perform a fractional crystallization using hot N,N-Dimethylformamide (DMF) or an Ethanol/Water mixture to selectively precipitate the 7-chloro target[2].

Q2: My cyclization yield is consistently below 40%. What is causing this?

Causality: Low yields in this specific step are almost exclusively tied to the failure of the acid chloride intermediate to form completely, or its premature hydrolysis. If the SOCl2​ is degraded, or if the 1,2-DCB contains trace water, the malonic acid moiety will hydrolyze back to the dicarboxylic acid before ring closure can occur. Solution: Validate the integrity of your reagents. Distill SOCl2​ prior to use. Ensure the 1,2-DCB is stored over molecular sieves. Furthermore, do not exceed 1.5–2.0 equivalents of SOCl2​ ; excessive amounts can lead to chlorination of the heterocyclic ring.

Q3: I am observing significant mass loss and gas evolution beyond the expected HCl/SO2. Is my product degrading?

Causality: You are likely observing thermal decarboxylation. The malonic acid derivative—and the resulting 3-carboxylic acid cinnoline product—are highly susceptible to decarboxylation at elevated temperatures. Solution: Strict thermal regulation is required. The reaction temperature must not exceed 70–75 °C[1]. If you are using alternative dehydrating agents like Polyphosphoric Acid (PPA) which require temperatures >120 °C, you will inevitably lose the 3-carboxylic acid group.

Troubleshooting Issue Yield < 40% or Impure Product Q1 Isomer Contamination? Issue->Q1 Q2 Loss of CO2 Mass? Issue->Q2 Q3 Unreacted Starting Material? Issue->Q3 A1 Use fractional crystallization in EtOH/DMF Q1->A1 Yes A2 Maintain T < 75°C to prevent decarboxylation Q2->A2 Yes A3 Ensure anhydrous conditions & active SOCl2 Q3->A3 Yes

Troubleshooting logic tree for common yield and purity issues during cinnoline cyclization.

Quantitative Data: Reagent Selection for Cyclization

Selecting the correct cyclization reagent is a balance between reactivity and the thermal stability of the 3-carboxylic acid moiety. The table below summarizes the empirical data driving the recommendation of the SOCl2​ method[1],[3].

Cyclization ReagentSolventOptimal Temp (°C)Time (h)Est. Yield (%)Primary Drawback / Mechanistic Limitation
Thionyl Chloride ( SOCl2​ ) 1,2-Dichlorobenzene70565 - 75Requires strict anhydrous handling; toxic gas evolution.
Phosphorus Oxychloride ( POCl3​ ) Neat or Toluene90 - 1003 - 440 - 50Higher temperatures induce partial decarboxylation.
Polyphosphoric Acid (PPA) Neat120 - 1502< 15Complete decarboxylation of the C3-carboxylic acid.
Microwave Irradiation Diphenyl ether2501< 10Thermal degradation; unsuitable for malonic acid precursors[3].

References

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Université catholique de Louvain.
  • Cinnoline derivatives as human neutrophil elastase inhibitors. National Institutes of Health (PMC).
  • Buy Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate (EVT-3485995). EvitaChem.

Sources

Optimization

Technical Support Center: Purification of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Welcome to the technical support center for the purification of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a dark, oily solid after synthesis. What are the likely impurities and how can I remove them?

A1: The dark coloration and oily consistency of your crude product often point to the presence of residual high-boiling solvents (like Dowtherm A or diphenyl ether) used during the high-temperature cyclization step, as well as potential regioisomers and degradation byproducts.[1][2]

Initial Troubleshooting Steps:

  • Solvent Wash: Begin by washing the crude product with a non-polar solvent such as hexane or Skellysolve B.[1][2] This will help remove residual high-boiling aromatic solvents which are common contaminants from the cyclization reaction.

  • Trituration: If the product remains oily, triturate the crude material with a suitable solvent in which the desired product has low solubility, but the impurities are soluble. Diethyl ether or ethyl acetate can be effective for this purpose.

In-depth Solution: Acid-Base Extraction

A highly effective method for purifying carboxylic acids like this one is acid-base extraction. This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities.[3][4][5][6]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[3] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer from the organic layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acid.

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly acidify the solution with a strong acid, like 3 M hydrochloric acid (HCl), until the pH is acidic (test with litmus paper).[1][4] The protonated 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid will precipitate out of the aqueous solution as it is no longer soluble in its neutral form.[4][5]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove any remaining salts, and dry the purified product under vacuum.

Q2: After acid-base extraction, my product still shows minor impurities on TLC/HPLC. What is the next best purification step?

A2: For removing closely related impurities, such as regioisomers (e.g., the 5-chloro isomer) or small amounts of starting materials, recrystallization is the preferred method.[1] The choice of solvent is critical for successful recrystallization.

Solvent Selection for Recrystallization:

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent SystemSuitability
EthanolOften a good choice for quinoline and cinnoline derivatives.[1]
Acetic AcidCan be effective, but may be difficult to remove completely.[1]
Dimethylformamide (DMF) / WaterA co-solvent system that can be optimized for compounds with challenging solubility profiles.
Ethanol / WaterAnother co-solvent option that can provide a good solubility gradient.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add a small amount of additional solvent if necessary to achieve full dissolution at the boiling point.

  • Cooling: Slowly cool the solution to room temperature to allow for the formation of well-defined crystals. For maximum yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Q3: I am struggling with very polar impurities that co-precipitate with my product. Would column chromatography be a viable option?

A3: Yes, column chromatography can be an effective technique for separating polar impurities.[7] For acidic compounds like 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, normal-phase silica gel chromatography is often employed. However, peak tailing can be an issue due to the interaction of the acidic carboxylic acid group with the silica surface.

Troubleshooting Peak Tailing in Chromatography:

  • Mobile Phase Modification: To mitigate peak tailing, a small amount of an acidic modifier, such as acetic acid or trifluoroacetic acid (TFA), can be added to the mobile phase.[8] This helps to saturate the active sites on the silica gel and improve peak shape.

  • Solvent System: A common mobile phase for separating cinnoline and quinoline derivatives is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[9][10]

Workflow for Method Development:

Caption: A decision-making workflow for developing a column chromatography method.

Q4: What are some common pitfalls during the synthesis that can lead to purification challenges?

A4: Several factors during the synthesis can introduce impurities that complicate purification:

  • Incomplete Cyclization: If the reaction temperature is too low or the reaction time is too short, the cyclization may not go to completion, leaving unreacted intermediates.[1] Monitoring the reaction by TLC or HPLC is crucial.[1][11]

  • Regioisomer Formation: The use of substituted anilines can lead to the formation of undesired regioisomers.[1] While difficult to separate completely, careful control of reaction conditions can influence the isomer ratio.

  • Incomplete Hydrolysis: When preparing the carboxylic acid from its corresponding ester, incomplete hydrolysis can leave unreacted ester, which can be challenging to separate.[1] Using a sufficient excess of a strong base and ensuring the ester has fully dissolved are key to driving the reaction to completion.[1]

Decision Tree for Purification Strategy:

Purification Strategy start Crude Product Analysis (TLC/HPLC, Appearance) oily Oily/Colored Impurities? start->oily polar Polar Impurities? oily->polar No solvent_wash Solvent Wash (Hexane) oily->solvent_wash Yes isomers Isomeric Impurities? polar->isomers No chromatography Column Chromatography (with modifier) polar->chromatography Yes recrystallization Recrystallization isomers->recrystallization Yes pure_product Pure Product isomers->pure_product No acid_base Acid-Base Extraction solvent_wash->acid_base acid_base->polar recrystallization->pure_product chromatography->isomers

Caption: A decision tree to guide the selection of an appropriate purification strategy.

References

  • Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Quantitative structure-chromatographic retention correlations of quinoline derivatives. (2017, April 7). Journal of Chromatography A. Retrieved from [Link]

  • The paper chromatography of some substituted cinnolines with aqueous solvents. (1963). Analyst. Retrieved from [Link]

  • ACID-BASE EXTRACTION. (n.d.). Retrieved from [Link]

  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved from [Link]

  • Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. (2018, July 18). The Journal of Organic Chemistry. Retrieved from [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 6). Retrieved from [Link]

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L. (n.d.). UCL-Bruxelles, Belgique. Retrieved from [Link]

Sources

Troubleshooting

common side reactions in the synthesis of cinnoline-3-carboxylic acids

Welcome to the Technical Support Center for the synthesis of cinnoline-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of cinnoline-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. Our goal is to equip you with the knowledge to not only identify and resolve common experimental issues but also to understand the underlying chemical principles governing these reactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of cinnoline-3-carboxylic acids.

Issue 1: Low Yields and Significant Tar Formation in Richter-Type Syntheses

Q1: I am attempting a Richter synthesis to prepare a 4-hydroxycinnoline-3-carboxylic acid derivative, but I'm observing very low yields and a large amount of an intractable black, tar-like substance. What is the likely cause, and how can I mitigate this?

A1: This is a classic and frequently encountered problem in Richter and related diazotization-cyclization reactions. The formation of tar and low yields are most often attributable to the instability of the intermediate aryldiazonium salt, particularly when electron-withdrawing groups are present on the aromatic ring. The acidic and often elevated temperature conditions required for cyclization can lead to the decomposition of the diazonium salt before the desired intramolecular cyclization can occur.[1]

The mechanism of tar formation is complex but is generally understood to involve radical-mediated polymerization and condensation reactions of the diazonium salt and its decomposition products.

Troubleshooting Protocol:

  • Stringent Temperature Control: It is critical to maintain a low temperature (0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.[1] Use of an ice-salt bath can be beneficial for maintaining temperatures below 0 °C.

  • Choice of Acid: The nature of the acid used can significantly impact the outcome. While hydrochloric acid is common, less nucleophilic acids, such as sulfuric acid, can minimize unwanted side reactions of the diazonium salt.

  • Stepwise Temperature Increase: After the initial diazotization, avoid rapid heating. A gradual warming of the reaction mixture to room temperature over an extended period before gentle heating can favor the desired intramolecular cyclization over decomposition pathways.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents where appropriate to prevent premature hydrolysis of the diazonium salt.

Issue 2: Unwanted Decarboxylation of the Product

Q2: My synthesis of 4-hydroxycinnoline-3-carboxylic acid appears to be successful, but I am isolating a significant amount of 4-hydroxycinnoline, the decarboxylated byproduct. How can I prevent this?

A2: Decarboxylation of 4-hydroxycinnoline-3-carboxylic acid is a known side reaction, often promoted by elevated temperatures and acidic or basic conditions.[2] The mechanism typically involves the formation of a zwitterionic intermediate that facilitates the loss of carbon dioxide.

Preventative Measures:

  • Mild Reaction Conditions: If possible, conduct the final cyclization and work-up steps at lower temperatures. Prolonged heating should be avoided.

  • pH Control During Work-up: During the work-up and purification steps, carefully control the pH. Strong acidic or basic conditions can catalyze decarboxylation. Neutralization should be carried out cautiously and at low temperatures.

  • Rapid Isolation: Once the reaction is complete, proceed with the isolation of the product as quickly as possible to minimize its exposure to conditions that favor decarboxylation.

Issue 3: Formation of N-Oxide Byproducts

Q3: I am observing a byproduct with a mass corresponding to my target cinnoline-3-carboxylic acid plus an additional oxygen atom. I suspect it's an N-oxide. How is this forming and how can I avoid it?

A3: The formation of cinnoline N-oxides is a common side reaction, especially when using oxidizing agents or under conditions that can generate oxidative species. The lone pair of electrons on the nitrogen atoms of the cinnoline ring are nucleophilic and can react with oxidants.[1] This is particularly prevalent in reactions that might inadvertently generate peroxides or other oxidizing species.

Mitigation Strategies:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Scrutinize Reagents: Ensure that none of the reagents being used are contaminated with oxidizing impurities. For example, older samples of ethers can contain peroxides.

  • Protonation: Performing the reaction in a strongly acidic medium can protonate the nitrogen atoms, making them less susceptible to oxidation. However, this must be balanced with the potential for other acid-catalyzed side reactions.

Summary of Common Side Reactions and Preventative Measures

Side Reaction Description Favorable Conditions Suggested Preventative Measures Key Byproduct(s)
Tar Formation Polymerization and decomposition of the aryldiazonium intermediate.High temperatures, strong acids, presence of electron-withdrawing groups.Strict temperature control (0-5 °C) during diazotization, use of less nucleophilic acids (e.g., H₂SO₄), gradual warming.Intractable polymeric material.
Decarboxylation Loss of the carboxylic acid group from the final product.Elevated temperatures, strong acidic or basic conditions during reaction or work-up.Use of mild reaction and work-up conditions, careful pH control, rapid product isolation.Cinnoline (unsubstituted at C-3).
N-Oxidation Oxidation of the nitrogen atom(s) in the cinnoline ring.Presence of oxidizing agents (intentional or as impurities), atmospheric oxygen.Use of an inert atmosphere, degassed solvents, pure reagents, and acidic reaction conditions to protonate the nitrogen.Cinnoline-N-oxide derivatives.
Incomplete Cyclization The diazotized intermediate fails to cyclize to form the cinnoline ring.Steric hindrance, electronically unfavorable precursors.Optimization of reaction time and temperature, use of a more suitable synthetic route (e.g., Widman-Stoermer).Various decomposition products of the diazonium salt.

Experimental Protocols

Protocol 1: Optimized Richter Synthesis of 4-Hydroxycinnoline-3-Carboxylic Acid

This protocol is designed to minimize tar formation and decarboxylation.

Materials:

  • 2-Aminophenylpropiolic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolution: Dissolve 2-aminophenylpropiolic acid (1.0 eq) in a minimal amount of ethanol in a three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.

  • Acidification: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature below 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not rise above 5 °C.[1]

  • Stirring: Stir the reaction mixture at 0-5 °C for an additional 1 hour after the addition is complete.

  • Cyclization: Slowly allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Then, gently heat the mixture to 50-60 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-hydroxycinnoline-3-carboxylic acid.

Visualizations

Troubleshooting Workflow for Low Yield in Cinnoline Synthesis

TroubleshootingWorkflow start Low Yield or No Product check_tar Significant Tar Formation? start->check_tar check_decarboxylation Presence of Decarboxylated Product? check_tar->check_decarboxylation No tar_solution Optimize Diazotization: - Lower Temperature (0-5 °C) - Use H₂SO₄ instead of HCl - Slow, gradual heating check_tar->tar_solution Yes check_n_oxide Mass Spec shows M+16? check_decarboxylation->check_n_oxide No decarb_solution Modify Work-up: - Lower temperature - Careful pH control (avoid strong acid/base) - Rapid isolation check_decarboxylation->decarb_solution Yes incomplete_cyclization Starting Material Remains? check_n_oxide->incomplete_cyclization No n_oxide_solution Control Oxidation: - Use inert atmosphere - Degas solvents - Check reagent purity check_n_oxide->n_oxide_solution Yes incomplete_solution Optimize Cyclization: - Increase reaction time/temperature - Consider alternative synthetic route incomplete_cyclization->incomplete_solution Yes end_node Consult Further Literature or Technical Support incomplete_cyclization->end_node No tar_yes Yes tar_no No tar_solution->end_node decarb_yes Yes decarb_no No decarb_solution->end_node n_oxide_yes Yes n_oxide_no No n_oxide_solution->end_node incomplete_yes Yes incomplete_no No incomplete_solution->end_node

Caption: A troubleshooting workflow for diagnosing and resolving low-yield issues in cinnoline synthesis.

Mechanism of Decarboxylation of 4-Hydroxycinnoline-3-carboxylic Acid

Caption: Proposed mechanism for the decarboxylation of 4-hydroxycinnoline-3-carboxylic acid. Note: Placeholder images are used in the DOT script; in a real implementation, these would be replaced with actual chemical structure images.

References

  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

  • Wikidoc. (2012). Cinnoline. Retrieved from [Link]

  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501–522. [Link]

  • Hauser, C. R., & Reynolds, G. A. (1948). The Synthesis of Cinnolines by the Widman-Stoermer Method. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

  • Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part I. The Richter reaction. Journal of the Chemical Society, 512-520. [Link]

  • Lunt, E., & Schofield, K. (1952). Cinnolines. Part XXX. The nitration of cinnoline and its N-oxides. Journal of the Chemical Society, 2686-2691. [Link]

  • Castle, R. N. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Condensed Pyridazines and Pyrazines. John Wiley & Sons. [Link]

Sources

Optimization

optimization of reaction conditions for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid synthesis

Welcome to the Technical Support Center for Heterocyclic Scaffold Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 7-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Scaffold Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid —a critical isosteric analog of quinolone antibacterials and a versatile building block in drug discovery.

Below, you will find validated experimental protocols, mechanistic troubleshooting guides, and quantitative data to ensure high-yield, reproducible synthesis.

I. Standard Experimental Workflow

The most robust route for synthesizing 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives utilizes a modified Japp-Klingemann coupling followed by a Lewis acid-catalyzed Friedel-Crafts-type cyclization[1][2].

Step-by-Step Methodology
  • Diazotization: Suspend 3-chloroaniline (1.0 eq) in aqueous HCl (10%) and cool to 0–5 °C. Add an aqueous solution of sodium nitrite (1.1 eq) dropwise, strictly maintaining the temperature below 5 °C to prevent phenol formation.

  • Coupling: Add the cold diazonium salt solution dropwise to a buffered (pH 5–6 with sodium acetate) solution of diethyl malonate (1.0 eq) in ethanol. Stir for 2 hours to precipitate diethyl 2-((3-chlorophenyl)hydrazono)malonate [1].

  • Saponification: Dissolve the diester in ethanol and add 2N aqueous NaOH (excess). Reflux for 30 minutes. Cool and acidify with 10% HCl to precipitate the diacid intermediate, 2-((3-chlorophenyl)hydrazono)malonic acid [1].

  • Acyl Chloride Formation: Suspend the diacid in chloroform and add thionyl chloride (SOCl₂; excess). Heat to 80 °C for 2 hours. Crucial Step: Remove all solvents and excess SOCl₂ completely under vacuum to yield the dry diacyl chloride[2].

  • Lewis Acid Cyclization: Dissolve the diacyl chloride in anhydrous 1,2-dichloroethane. Add Titanium tetrachloride (TiCl₄; 1.2 eq) dropwise. Heat the dark-brown solution to 110 °C for 4 hours[2].

  • Purification: Quench with ice water, extract the organic layer, and evaporate. The resulting solid is a mixture of the 7-chloro and 5-chloro isomers. Isolate the target 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid via fractional crystallization from hot ethanol[3].

Workflow N1 3-Chloroaniline N2 Diazotization (NaNO2, HCl, <5°C) N1->N2 N3 Japp-Klingemann Coupling (Diethyl Malonate, NaOAc) N2->N3 N4 Diethyl 2-((3-chlorophenyl) hydrazono)malonate N3->N4 N5 Saponification (NaOH, then HCl) N4->N5 N6 Diacid Intermediate N5->N6 N7 Acyl Chloride Formation (SOCl2, 80°C) N6->N7 N8 Lewis Acid Cyclization (TiCl4, 110°C) N7->N8 N9 Isomeric Mixture (7-Cl and 5-Cl) N8->N9 N10 Fractional Crystallization (EtOH) N9->N10 N11 7-Chloro-4-oxo-1,4-dihydrocinnoline -3-carboxylic acid N10->N11

Fig 1. Step-by-step synthetic workflow for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

II. Quantitative Data: Cyclization Optimization

The cyclization of the diacyl chloride is the most failure-prone step. Purely thermal cyclization often leads to decarboxylation and tarring. The introduction of a Lewis acid drastically improves the yield and purity profile.

Cyclization MethodReagentsSolventTemp (°C)Time (h)Total Yield (%)7-Cl : 5-Cl Ratio
Thermal (Legacy) SOCl₂ only1,2-Dichlorobenzene1505.045%3.0 : 1
Lewis Acid (AlCl₃) SOCl₂, AlCl₃1,2-Dichloroethane1104.062%3.5 : 1
Lewis Acid (TiCl₄) SOCl₂, TiCl₄1,2-Dichloroethane1104.078% 4.0 : 1

III. Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of two different chlorinated isomers after the cyclization step? Causality: The starting material, 3-chloroaniline, possesses a meta-directing chlorine atom. During the Friedel-Crafts-type cyclization of the intermediate diacyl chloride, electrophilic attack can occur at either of the two available ortho positions relative to the hydrazono group. Attack at the less sterically hindered position (para to the chlorine) yields the desired 7-chloro isomer , while attack at the more hindered position (ortho to the chlorine) yields the 5-chloro isomer . Solution: The 7-chloro isomer is naturally favored (approx. 4:1 ratio). To isolate it, perform fractional crystallization using hot ethanol[3]. The 7-chloro isomer typically precipitates first upon controlled cooling.

Q2: My cyclization step produces a black, intractable tar and low yields. How can I prevent this? Causality: Relying solely on thermal energy to drive the cyclization requires harsh conditions (>150 °C in 1,2-dichlorobenzene). At these temperatures, the highly reactive diacyl chloride undergoes rapid decomposition, polymerization, and premature decarboxylation at the C3 position. Solution: Transition to a Lewis acid-catalyzed system. By adding Titanium tetrachloride (TiCl₄) to the diacyl chloride in 1,2-dichloroethane, you lower the activation energy required for the electrophilic aromatic substitution. This allows the ring closure to proceed smoothly at 110 °C, suppressing tar formation and boosting yields to ~78%[2].

Q3: The yield of the hydrazonomalonate intermediate (Step 2) is very low. What went wrong? Causality: Diazonium salts are highly unstable. If the temperature exceeds 5 °C during formation or coupling, the diazonium salt will rapidly hydrolyze into 3-chlorophenol, releasing nitrogen gas. Furthermore, the Japp-Klingemann coupling requires a specific nucleophilic state of the malonate. Solution: Ensure your cooling bath maintains the internal reaction temperature strictly between 0–5 °C. Additionally, buffer the coupling reaction with sodium acetate to maintain a pH of 5–6; this ensures the diethyl malonate is sufficiently enolized to attack the diazonium electrophile without causing base-catalyzed degradation[1].

Q4: Why must I remove all excess thionyl chloride before adding TiCl₄? Causality: Residual SOCl₂ acts as a competitive ligand for the TiCl₄ Lewis acid, dampening its catalytic efficiency. Furthermore, at 110 °C, residual SOCl₂ can cause unwanted chlorination of the aromatic ring or degrade the solvent, leading to complex impurity profiles that are nearly impossible to separate from the target carboxylic acid[2]. Solution: After the 2-hour SOCl₂ reflux, apply a high vacuum (e.g., rotary evaporator with a secondary cold trap) and co-evaporate the residue twice with dry toluene or dichloroethane to ensure absolute removal of SOCl₂.

Troubleshooting Issue Low Yield or Purity of Target Cinnoline Check1 Is there heavy tar formation during cyclization? Issue->Check1 Check2 Is the 5-chloro isomer contaminating the product? Issue->Check2 Check3 Did the diazonium coupling fail? Issue->Check3 Action1 Switch to TiCl4 catalyzed cyclization at 110°C Check1->Action1 Yes Action2 Optimize fractional crystallization or use chromatography Check2->Action2 Yes Action3 Ensure temp <5°C and buffer pH to 5-6 Check3->Action3 Yes

Fig 2. Logical troubleshooting tree for common synthesis and purification bottlenecks.

IV. References

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands Source: UCL-Bruxelles, Belgique URL:

  • Cinnoline derivatives as human neutrophil elastase inhibitors Source: Taylor & Francis Online URL:

  • Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography Source: Journal of Medicinal Chemistry (ACS Publications) URL:

Sources

Troubleshooting

minimizing byproduct formation in Gould-Jacobs reaction for quinoline/cinnoline synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks and practical challenges associated with the Gould-Jacobs reaction. While the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks and practical challenges associated with the Gould-Jacobs reaction.

While the Gould-Jacobs protocol is the gold standard for constructing the 4-quinolone (4-hydroxyquinoline) core, its classical thermal conditions are notorious for byproduct formation[1]. Furthermore, we will address the common misconception regarding its applicability to cinnoline (1,2-diazanaphthalene) synthesis.

This guide synthesizes field-proven troubleshooting logic, optimized protocols, and causality-driven solutions to ensure your syntheses are high-yielding and reproducible.

Part 1: Mechanistic Causality & Byproduct Pathways

To eliminate byproducts, we must first understand where the reaction diverges. The Gould-Jacobs sequence involves the condensation of an aniline with an alkoxymethylenemalonic ester (e.g., EMME), followed by a high-energy 6π-electrocyclization, saponification, and decarboxylation[2].

Byproducts typically emerge during the thermal cyclization step . Because the ketene intermediate requires extreme activation energy, classical methods rely on heating in diphenyl ether or Dowtherm A at >250 °C[1][3]. This brute-force thermal energy is the primary culprit behind tarry degradation and premature decarboxylation.

G A Aniline + EMME B Anilidomethylenemalonic Ester (Intermediate) A->B Condensation (-EtOH) C Thermal Cyclization (>250°C) B->C Heat / Catalyst By3 Incomplete Cyclization B->By3 Insufficient Temp D 4-Hydroxy-3-carboalkoxyquinoline C->D 6π Electrocyclization By1 Tarry Degradation (Overheating) C->By1 Prolonged Heat By2 Regioisomers (m-substituted anilines) C->By2 Steric/Electronic Factors

Gould-Jacobs reaction pathway highlighting critical nodes of byproduct formation.

Part 2: Troubleshooting FAQs

Q1: My cyclization step yields a black, tarry mixture with very little of the desired 4-quinolone. How do I prevent this degradation? Causality: You are likely using classical thermal conditions (e.g., Dowtherm A at 250 °C). At these temperatures, the prolonged heating required to drive the cyclization also provides enough energy to cleave carbon-carbon bonds, leading to polymerization and oxidative degradation[1][2]. Solution: Abandon classical convective heating. Switch to Microwave Irradiation or use Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid). Eaton's reagent acts as a powerful Lewis acid catalyst, lowering the activation energy of the cyclization and allowing the reaction to proceed smoothly at just 100 °C, completely eliminating tar formation[4].

Q2: I am using a meta-substituted aniline and isolating a 60/40 mixture of products. How can I improve the regioselectivity? Causality: The Gould-Jacobs cyclization is governed by both steric and electronic factors[1]. When an aniline is substituted at the meta position, the 6π-electrocyclization can occur at either of the two available ortho positions, yielding a mixture of 5-substituted and 7-substituted quinolines. Solution: If the electronic directing effects of your meta-substituent are weak, you must rely on steric bulk. You can introduce a bulky, removable protecting/directing group at the less hindered ortho position to force cyclization to the opposite side. Alternatively, continuous flow chemistry has been shown to slightly improve kinetic selectivity by ensuring uniform heat distribution and rapid quenching[3].

Q3: My reaction stalls at the anilidomethylenemalonic ester (condensation intermediate). Should I just heat it longer? Causality: No. Extending the reaction time at suboptimal temperatures will only increase the formation of decarboxylated byproducts without driving the cyclization[2]. Solution: If you cannot use Eaton's reagent, consider utilizing an Automated High-Temperature Flow Reactor . By running the reaction in a stainless-steel loop at 250–400 °C under high pressure (to keep solvents like THF liquid), you can achieve complete cyclization in a residence time of minutes, bypassing the stalled intermediate phase without giving the product time to degrade[3].

Q4: Can I adapt the Gould-Jacobs reaction to synthesize cinnolines instead of quinolines? Causality: This is a common structural misconception. The Gould-Jacobs reaction is strictly designed for benzannulation involving a single nitrogen atom (yielding quinolines)[5]. Cinnolines possess a 1,2-diazanaphthalene core (two adjacent nitrogens). Attempting to use a hydrazine derivative in a Gould-Jacobs-type condensation will not yield a cinnoline; it will result in premature cyclization to pyrazolone byproducts due to the high nucleophilicity of the secondary amine. Solution: To synthesize cinnolines, you must switch to nitrogen-nitrogen bond-forming reactions, such as the von Richter cinnoline synthesis or the Widman-Stoermer reaction (diazotization of 2-alkenylanilines followed by intramolecular cyclization)[6].

Workflow Start Analyze Crude Mixture (LC-MS / TLC) Tarry High Baseline / Tarry Start->Tarry Unreacted Unreacted Intermediate Start->Unreacted Isomers Multiple Product Spots Start->Isomers Sol1 Switch to Microwave or Eaton's Reagent Tarry->Sol1 Sol2 Increase Temp via Flow Reactor Unreacted->Sol2 Sol3 Tune Aniline Sterics Isomers->Sol3

Diagnostic logic tree for troubleshooting Gould-Jacobs reaction mixtures.

Part 3: Quantitative Optimization Data

The following table summarizes the dramatic reduction in byproduct formation and reaction time when transitioning from classical thermal conditions to modern catalytic/flow methodologies[3][4].

MethodologyReagents / SolventTemp (°C)TimeAverage YieldPrimary Byproducts Observed
Classical Thermal Dowtherm A / Diphenyl Ether>250 °C2–4 hours40–60%Tarry degradation, decarboxylated cores
Microwave (Neat) None (Neat mixture)170 °C7 mins75–85%Minor unreacted intermediates
Eaton's Reagent P₂O₅ in Methanesulfonic Acid100 °C2 hours80–95%Trace regioisomers (if m-substituted)
Continuous Flow THF (High Pressure Loop)250–400 °C<10 mins70–90%Minimal (rapid quench prevents tar)

Part 4: Validated Experimental Protocols

To ensure a self-validating system, discard the classical Dowtherm A protocol. Implement the following two-step optimized methodology utilizing Microwave condensation and Eaton's reagent cyclization[4].

Protocol A: Microwave-Assisted Condensation (Synthesis of Intermediate)

Objective: Prevent the formation of oxidized byproducts during the initial condensation phase.

  • Preparation: In a microwave-safe reaction vial, combine the 4-substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (EMME) (2.0 mmol) to form a neat mixture. Do not add solvent.

  • Irradiation: Seal the vial and subject the mixture to microwave irradiation at 170 °C and 850 W for exactly 7 minutes[4].

  • Workup: Allow the mixture to cool to room temperature. The intermediate (diethyl anilinomethylene malonate) will precipitate as a solid.

  • Purification: Crystallize the crude solid from an appropriate solvent (e.g., ethanol) to ensure no unreacted aniline carries over to the next step.

Protocol B: Eaton's Reagent-Catalyzed Cyclization

Objective: Achieve 6π-electrocyclization at low temperatures to completely eliminate tarry degradation.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add the purified intermediate from Protocol A (2.0 mmol).

  • Catalysis: Add 2.0 mL of Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid). Caution: Eaton's reagent is highly corrosive; perform this in a fume hood.

  • Heating: Heat the mixture to 100 °C for 2 hours[4]. Monitor the disappearance of the intermediate via TLC or LC-MS.

  • Quenching & Isolation: Cool the reaction mixture to room temperature. Carefully pour the acidic mixture into a beaker containing a saturated aqueous solution of NaHCO₃ (stir vigorously until effervescence ceases and the pH is neutralized).

  • Extraction: The desired ethyl 4-quinolone-3-carboxylate will precipitate. Filter the solid, wash with distilled water, and dry under a high vacuum.

Part 5: References

  • Wikipedia Contributors. "Gould–Jacobs reaction." Wikipedia. URL:[Link]

  • National Institutes of Health (NIH). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." PMC. URL:[Link]

  • ACS Publications. "Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor." The Journal of Organic Chemistry. URL:[Link]

  • MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." Molecules. URL:[Link]

  • Jie Jack Li. "Name Reactions in Heterocyclic Chemistry." Wiley-VCH / E-Bookshelf. URL: [Link]

Sources

Optimization

Technical Support Center: Scaling Up 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives—particularly the 7-chloro scaffold—presents unique mechanistic and operational challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives—particularly the 7-chloro scaffold—presents unique mechanistic and operational challenges. This guide is designed for process chemists and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, isomerically pure production.

I. Process Workflow & Reaction Pathway

The synthesis follows a modified Richter/Borsche pathway: beginning with the diazotization of 3-chloroaniline, followed by a Japp-Klingemann coupling with diethyl malonate, ester hydrolysis, and a highly regioselective intramolecular cyclization.

Pathway A 3-Chloroaniline B 3-Chlorobenzenediazonium Chloride A->B NaNO2, HCl (Diazotization) D Diethyl 2-(3-chlorophenylhydrazono)malonate B->D C Diethyl Malonate C->D KOH, EtOH (Japp-Klingemann) E 2-(3-Chlorophenylhydrazono)malonic acid D->E NaOH then HCl (Hydrolysis) F 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (Target) E->F SOCl2, 70°C (para-Cyclization) G 5-Chloro Isomer (Byproduct) E->G SOCl2, 70°C (ortho-Cyclization)

Reaction pathway for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid synthesis.

II. Frequently Asked Questions (FAQs)

Q1: During the cyclization of 2-(3-chlorophenylhydrazono)malonic acid, I am isolating a 60:40 mixture of isomers. Why does this happen, and how can I enrich the 7-chloro isomer? A: This is a classic electrophilic aromatic substitution regioselectivity issue. The 3-chloro group on the phenyl ring is ortho/para directing. During the acid chloride-mediated cyclization, electrophilic attack at the para position (relative to the chlorine) yields the desired 7-chloro isomer, while attack at the ortho position yields the 5-chloro isomer. Because the ortho position is more sterically hindered, utilizing milder conditions (e.g., SOCl₂ in 1,2-dichlorobenzene at 70 °C) increases the reaction's sensitivity to steric bulk, favoring the 7-chloro isomer. Harsher Lewis acids (like AlCl₃) overcome this steric barrier, leading to a nearly statistical mixture of isomers (1)[1].

Q2: My Japp-Klingemann coupling with diethyl malonate often results in a dark, tarry mixture with low yield. What is the root cause? A: The root cause is the thermal decomposition of the 3-chlorobenzenediazonium chloride intermediate prior to coupling. Diazonium salts of electron-deficient anilines are highly unstable. If the internal temperature exceeds 5 °C during the addition to the basic diethyl malonate solution, nitrogen gas is expelled, generating highly reactive phenyl cations that polymerize into tar. Ensure subsurface addition of the diazonium salt to maintain strict temperature control and prevent localized surface warming.

Q3: After saponifying the diethyl ester, acidifying the mixture results in a gelatinous mass that clogs the filter paper. How can I obtain a filterable solid? A: Rapid acidification of the malonic acid intermediate causes the compound to crash out as an amorphous gel rather than forming an ordered crystal lattice. To resolve this, perform the acidification at an elevated temperature (40–50 °C) using 2N HCl, dropping the pH slowly to 4.0. This technique, commonly applied to related quinoline-3-carboxylic acid scale-ups, allows for proper nucleation and crystalline growth (2)[2].

III. Optimization Data: Cyclization Conditions

The choice of solvent and reagent during the final cyclization step dictates both the overall yield and the isomeric purity of the final API intermediate.

SolventReagentTemp (°C)Time (h)Total Yield (%)Ratio (7-Cl : 5-Cl)Causality / Observation
NeatSOCl₂8024560:40High exotherm; excessive chlorination of the ring.
ChlorobenzenePOCl₃ / AlCl₃13046575:25High temp required; moderate tarring and degradation.
1,2-Dichlorobenzene SOCl₂ 70 5 82 85:15 Optimal control of acid chloride intermediate.
Diphenyl etherThermal250130N/AExtensive decarboxylation (typical of Gould-Jacobs failures).

IV. Troubleshooting Guide & Self-Validating Protocol

This protocol details the optimized cyclization of 2-(3-chlorophenylhydrazono)malonic acid to the target cinnoline core, utilizing 1,2-dichlorobenzene as an inert, high-boiling solvent (3)[3].

Step-by-Step Methodology

Step 1: Suspension Suspend 2.00 g (approx. 9.6 mmol) of 2-(3-chlorophenylhydrazono)malonic acid in 20 mL of anhydrous 1,2-dichlorobenzene in a multi-neck flask equipped with a reflux condenser and a gas scrubber. Causality: 1,2-dichlorobenzene acts as a thermal heat sink, preventing the localized overheating that causes tar formation in neat SOCl₂ reactions.

Step 2: Activation Add a solution of 2 mL thionyl chloride (SOCl₂) in 10 mL of 1,2-dichlorobenzene dropwise over 30 minutes at room temperature. Causality: Dropwise addition controls the endothermic/exothermic fluctuations caused by the evolution of SO₂ and HCl gases as the di-acid chloride forms.

Step 3: Cyclization Gradually heat the mixture to 70 °C and maintain for 5 hours.

Validation Checkpoint 1: The reaction is proceeding correctly if steady gas evolution is observed and the suspension transitions into a homogenous deep-amber solution. Troubleshooting: If the solution remains cloudy after 3 hours, unreacted diacid is present due to moisture contamination. Add 0.1 eq of fresh SOCl₂ and stir for an additional hour.

Step 4: Distillation Distill off the excess thionyl chloride under reduced pressure (approx. 50 mbar) while maintaining the internal temperature below 75 °C. Causality: Residual SOCl₂ will react violently with the anti-solvent in the next step, generating HCl which can prematurely precipitate impurities.

Step 5: Precipitation Cool the remaining 1,2-dichlorobenzene solution to 10 °C. Slowly add 30 mL of cold hexanes (anti-solvent) under vigorous stirring to precipitate the crude product.

Validation Checkpoint 2: A pale yellow precipitate should form immediately. Troubleshooting: If a dark oil forms instead of a solid, the mixture contains too much residual 1,2-dichlorobenzene. Re-concentrate the mixture under high vacuum before re-attempting anti-solvent addition.

Step 6: Isolation & Isomeric Enrichment Filter the crude solid. To remove the 5-chloro isomer byproduct, recrystallize the solid from a boiling mixture of Ethanol/Water (80:20). The 7-chloro isomer preferentially crystallizes upon slow cooling to room temperature.

V. References

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands Source: UCL-Bruxelles (Universite Catholique de Louvain) URL:3

  • Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids Source: BenchChem URL:2

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides Source: Journal of Pharmaceutical Negative Results / ResearchGate URL:1

Sources

Troubleshooting

analytical techniques for identifying impurities in 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid samples

Welcome to the analytical support center for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7). This compound is a critical heterocyclic building block[1], and its purity directly impacts downstrea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7). This compound is a critical heterocyclic building block[1], and its purity directly impacts downstream synthetic yields and biological safety.

This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for identifying organic impurities, degradation products, and residual solvents[2].

Quantitative Parameters Summary

The following table synthesizes the optimal instrumental parameters for the chromatographic analysis of this cinnoline derivative[2][3].

Analytical ParameterRecommended SpecificationMechanistic Causality / Rationale
Stationary Phase PFP (Pentafluorophenyl), 5 µm, 4.6 × 250 mmExploits π−π and dipole interactions to resolve structurally similar positional isomers that co-elute on C18.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLow pH suppresses the ionization of the C3-carboxylic acid, preventing peak tailing and improving resolution.
Mobile Phase B 100% AcetonitrileProvides the necessary elution strength for the hydrophobic aromatic core.
Flow Rate & Temp 1.0 mL/min at 35°CEnsures optimal linear velocity and reproducible mass transfer kinetics.
Detection (UV) 225 nm and 254 nmCaptures the primary π→π∗ and n→π∗ chromophore transitions of the cinnoline ring.
Analytical Workflow Visualization

ImpurityWorkflow Start 7-Chloro-4-oxo-1,4-dihydrocinnoline -3-carboxylic acid (Sample) Prep Sample Preparation (Extraction & Filtration) Start->Prep HPLC HPLC-UV / UPLC (Purity & Quantitation) Prep->HPLC GCMS HS-GC-MS (Residual Solvents) Prep->GCMS ICPMS ICP-MS (Elemental Impurities) Prep->ICPMS Decision Impurity > 0.10%? (ICH Threshold) HPLC->Decision HRMS LC-HRMS / MS-MS (Isotopic & Fragmentation Data) Decision->HRMS Yes Routine Routine QC Monitoring Decision->Routine No NMR Preparative HPLC & NMR (Absolute Structural Elucidation) HRMS->NMR

Comprehensive impurity identification workflow for cinnoline derivatives.

Troubleshooting Guides & FAQs
Q1: I am experiencing co-elution of the main API peak with a des-chloro degradant on a standard C18 column. How can I resolve this?

Expert Insight & Causality: Standard C18 columns rely almost entirely on hydrophobic partitioning. Because the loss of a single chlorine atom (forming 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid) only marginally alters the molecule's overall hydrophobicity, the two compounds co-elute. To fix this, you must change the selectivity of the stationary phase. A Pentafluorophenyl (PFP) column introduces fluorine-mediated dipole-dipole interactions, π−π stacking, and shape selectivity, which are highly sensitive to halogenated substituents[4].

Self-Validating Protocol (HPLC-UV):

  • Mobile Phase Prep: Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (Acetonitrile).

  • Sample Prep: Dissolve the sample in 50:50 Water:Acetonitrile to 1.0 mg/mL. Sonicate for 15 minutes and filter through a 0.45 µm PTFE membrane[3].

  • System Suitability Test (SST): This is your validation step. Inject a blank diluent to confirm zero baseline interference. Next, inject a resolution mixture containing the API and a known des-chloro standard. Proceed only if the resolution factor ( Rs​ ) is > 1.5.

  • Execution: Run a gradient from 10% B to 90% B over 20 minutes at 1.0 mL/min (35°C). Monitor at 254 nm.

Q2: An unknown organic impurity has exceeded the 0.10% ICH qualification threshold. What is the most robust method for structural elucidation?

Expert Insight & Causality: According to[2], impurities above 0.10% require formal identification. The most authoritative approach is Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS)[4][5]. Operating in Electrospray Ionization Negative (ESI-) mode is critical here; the C3-carboxylic acid moiety readily deprotonates to form a stable [M−H]− anion, yielding vastly superior signal-to-noise ratios compared to positive mode.

Self-Validating Protocol (LC-HRMS DIA):

  • Instrument Setup: Interface the UPLC to a Q-TOF mass spectrometer.

  • Data Independent Acquisition (DIA): Utilize a DIA method that rapidly alternates between low collision energy (to capture the intact precursor ion exact mass) and high collision energy (to capture comprehensive MS/MS fragmentation patterns) without pre-selecting target ions[5].

  • Isotopic Validation: Filter the resulting mass spectra specifically for the characteristic 3:1 intensity ratio of the 35Cl and 37Cl isotopes.

    • Self-Validation: If the unknown peak retains this 3:1 isotopic signature, the chlorine atom is still present (e.g., a regioisomer or decarboxylated degradant). If the signature is absent, you have definitively identified a des-chloro impurity.

Q3: The synthesis of this cinnoline derivative utilizes high-boiling polar aprotic solvents like DMF. Standard GC methods show poor recovery. How do we accurately quantify these residual solvents?

Expert Insight & Causality: Direct liquid injection of highly polar, solid APIs into a Gas Chromatograph (GC) causes non-volatile matrix accumulation in the inlet liner, leading to active site formation, peak tailing, and signal suppression. To accurately quantify volatile and semi-volatile residual solvents[2][5], Headspace GC-MS (HS-GC-MS) must be employed. Headspace analysis relies on thermodynamic partitioning; it selectively volatilizes the solvent (DMF) into the gas phase while leaving the solid cinnoline matrix safely behind in the vial.

Self-Validating Protocol (HS-GC-MS):

  • Matrix Dissolution: Dissolve 100 mg of the sample in 1.0 mL of Dimethyl sulfoxide (DMSO) inside a 20 mL headspace vial. (Ensure DMSO is not a target analyte).

  • Equilibration: Seal the vial and incubate at 85°C for 20 minutes to drive the DMF into the headspace.

  • Spike Recovery (Validation): Prepare a parallel sample spiked with a known concentration of DMF (e.g., at the ICH limit of 880 ppm). A recovery of 90-110% validates that the sample matrix is not artificially suppressing the volatilization of the residual solvent.

  • Acquisition: Inject 1 mL of the headspace gas into the GC-MS equipped with a DB-624 column (ideal for volatile organic compounds).

References
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL:[Link]

  • Impurity Identification & Characterization Source: Resolian URL:[Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling Source: Biomedical Journal of Scientific & Technical Research URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validating the antibacterial efficacy of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Validating the Antibacterial Efficacy of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid: A Comparative Guide For researchers and drug development professionals, evaluating early-stage pharmacophores requires a rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Antibacterial Efficacy of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid: A Comparative Guide

For researchers and drug development professionals, evaluating early-stage pharmacophores requires a rigorous understanding of structure-activity relationships (SAR) and target mechanisms. 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7) represents a fundamental building block in the development of topoisomerase inhibitors.

This guide objectively compares this cinnoline derivative against established clinical alternatives and provides a self-validating experimental framework to accurately quantify its antibacterial efficacy.

Structural Context and Mechanistic Causality

The discovery of 7-chloro-quinoline derivatives by George Lesher in 1962 laid the foundation for all modern fluoroquinolones[1]. The compound utilizes a cinnoline core (a 1,2-diazanaphthalene bioisostere of quinoline). Historically, cinnoline derivatives like Cinoxacin have proven highly effective against Gram-negative urinary tract pathogens[2].

The Causality of Target Binding: The antibacterial mechanism is entirely dependent on the 4-oxo and 3-carboxylic acid moieties . These groups are non-negotiable; they coordinate a magnesium ion (Mg2+), which acts as a critical bridge to the water-metal ion pocket of bacterial DNA gyrase (in Gram-negative species) and Topoisomerase IV (in Gram-positive species)[3]. By binding to this pocket, the compound stabilizes the enzyme-DNA cleavage complex, preventing DNA religation and causing lethal double-strand breaks[4].

MOA Drug 7-Chloro-cinnoline Mg Mg2+ Coordination Drug->Mg Binds via 3-COOH & 4-Oxo Gyrase DNA Gyrase Mg->Gyrase TopoIV Topoisomerase IV Mg->TopoIV Complex Cleavage Complex Gyrase->Complex Stabilizes DNA breaks TopoIV->Complex Death Cell Death Complex->Death Halts Replication

Mechanism of action: Mg2+-dependent stabilization of the topoisomerase-DNA cleavage complex.

Comparative Efficacy Profile

To benchmark 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, we must compare it against first-generation (Nalidixic Acid, Cinoxacin) and second-generation (Ciprofloxacin) agents.

Expert Insight: Notice that this specific compound lacks an N-1 alkyl or cycloalkyl substituent (e.g., the ethyl group in Cinoxacin). The N-1 substitution is critical for outer membrane penetration and optimal positioning within the gyrase pocket. Consequently, while its in vitro target affinity remains intact, its whole-cell MIC is naturally higher than N-1 substituted analogs, making it a valuable synthetic intermediate rather than a standalone clinical drug.

Table 1: Comparative Efficacy and SAR Baseline Data

CompoundN-1 SubstituentC-7 SubstituentMIC E. coli (µg/mL)MIC S. aureus (µg/mL)DNA Gyrase IC50 (µg/mL)
7-Chloro-cinnoline-3-COOH *-H-Cl16.0 - 32.0>645.0 - 10.0
Cinoxacin -Ethyl6,7-methylenedioxy4.0 - 8.0>642.5 - 5.0
Nalidixic Acid -Ethyl-CH32.0 - 8.0>641.0 - 3.0
Ciprofloxacin -Cyclopropyl-Piperazine0.01 - 0.030.25 - 1.00.1 - 0.3

*Data represents expected baseline values for the unsubstituted N-1 pharmacophore based on established SAR extrapolations.

Self-Validating Experimental Protocols

To objectively validate the efficacy of this compound, researchers must decouple target-level inhibition from cellular permeability constraints.

Workflow Start Compound Synthesis InVitro In Vitro Target Assay Start->InVitro InVivo Whole-Cell MIC Assay Start->InVivo Mutant gyrA Mutant Validation InVitro->Mutant InVivo->Mutant Efflux Efflux Assessment InVivo->Efflux Result Efficacy Profile Mutant->Result Efflux->Result

Step-by-step experimental workflow for validating cinnoline-based antibacterial agents.

Protocol A: Broth Microdilution (MIC/MBC) with Mechanistic Controls

Cell-based MICs represent the net outcome of influx, efflux, and target inhibition. This protocol isolates these variables.

  • Media Preparation & Cation Adjustment: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: You must strictly adjust Mg2+ to 10–12.5 mg/L. Excess magnesium will prematurely chelate the 3-COOH/4-oxo pharmacophore in the broth, neutralizing the drug before it reaches the cell and artificially inflating the MIC.

  • Isogenic Strain Selection: Inoculate wild-type E. coli (ATCC 25922) and an isogenic gyrA (Ser83Leu) mutant strain.

    • Self-Validation: The mutant strain acts as an internal mechanistic control. If the compound specifically targets gyrase, the mutant will exhibit a >16-fold resistance shift.

  • Efflux Pump Assessment: Run a parallel assay plate containing 20 µg/mL of PAβN (a broad-spectrum efflux pump inhibitor).

    • Self-Validation: Because the compound lacks an N-1 substituent, it is highly susceptible to AcrAB-TolC efflux. A significant drop in MIC in the presence of PAβN validates that poor whole-cell efficacy is due to active efflux, not a lack of target affinity.

  • Incubation: Incubate at 37°C for 18 hours. Plate clear wells onto drug-free agar to determine the Minimum Bactericidal Concentration (MBC).

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

To prove that the 7-chloro-cinnoline core possesses intrinsic target affinity, an in vitro supercoiling assay is mandatory[4].

  • Reaction Assembly: Combine 1 U of purified E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1 mM ATP in a reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, pH 7.5).

    • Causality: ATP is strictly required because DNA supercoiling by gyrase is an energy-dependent process.

  • Compound Titration: Add the cinnoline derivative in a serial dilution (0.1 to 100 µg/mL).

  • Internal Controls (Self-Validation):

    • Control A (No Enzyme): Validates that the drug itself does not independently degrade or intercalate DNA.

    • Control B (No Drug): Establishes the baseline for 100% enzyme supercoiling activity.

    • Control C (Ciprofloxacin): Positive control to validate enzyme kinetics and buffer viability.

  • Electrophoresis & Quantification: Terminate the reaction with SDS and Proteinase K. Run the products on a 1% agarose gel without ethidium bromide (to prevent intercalation artifacts during the run), then stain post-run. Quantify the depletion of the supercoiled band to calculate the IC50.

References

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5jX5CuL1-j9xyfUYxd8_ak-_VFiQihKdmtK4jAq-CFPytOBAnXTU-O1miqVRzeQ8yRoeRCOrRXEWN_hcfBn2O9i9HOXfHL12fUZGF2e6k73Hh278HApY0srkI90VxSJP3QPnsbA==]
  • Cinoxacin: A First-Generation Quinolone Antibiotic - A Technical Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXqlLD6lkUGtqRHIUv3TdDd6t-HqbOFGKCiCv-_SzlXldSTJy84l1U8A7hKSbA-Ryr_rzXz1i_eVcGi6sxkQZ20wCQLbvGMwAeI1YS7edXzPkOgdpECxNFYzscZ1cp9ZkTHJ6jdlO464kRrYtO70i-XpoUQpOMRVozTLA2Q76cFBEHkTJsEUAXb840q3pk7g256yYV1wvSNQv6bkf3x7yN]
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV0ko_sk55EKSwMRyaD6igxUFpN2m1PPcZs5hnnSVcwsYuA0_lIYHLCmeL9yXKZYgjdrc6Y6BsqaPhmb6dvFphl_8-fc6PyDZp4KPA-yjibjAXGodrRPtWJUpWcvU9-9hnM1-8TdjRashsN4U=]
  • Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSCO2QOiS59upsQZLbpE3_oSP0_2ECg7wW3vjpcZPhJnzN-fsUYtJJt0a7MUNWdKfiojGRF3FZIIRvFTZTEP8MFEFe9DityvrEO3gt1n7dvF7iKw1P3r3jgk1M-fjZKk4h3GzsbA==]

Sources

Comparative

Comparative Analysis: 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid vs. Ciprofloxacin

Executive Summary The relentless progression of antimicrobial resistance (AMR) necessitates the continuous evolution of antibacterial scaffolds. Fluoroquinolones, epitomized by Ciprofloxacin , have long been the gold sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless progression of antimicrobial resistance (AMR) necessitates the continuous evolution of antibacterial scaffolds. Fluoroquinolones, epitomized by Ciprofloxacin , have long been the gold standard for targeting bacterial DNA gyrase and topoisomerase IV. However, the rise of target-site mutations has driven researchers to explore bioisosteres.

7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (hereafter referred to as the "7-chloro-cinnoline core") represents a critical structural analogue to the quinolone core. By replacing the C-H at position 2 of the quinoline ring with a nitrogen atom, the resulting cinnoline scaffold alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding potential. This guide objectively compares the mechanistic, quantitative, and experimental profiles of the 7-chloro-cinnoline core against ciprofloxacin, providing actionable protocols for assaying these compounds in your own laboratory.

Structural Isosterism and Mechanism of Action

The Causality of the Nitrogen Substitution

Ciprofloxacin is a 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. Its potency is largely driven by the fluorine at C6 (enhancing cell penetration and gyrase affinity) and the piperazine ring at C7 (broadening the Gram-negative spectrum).

The 7-chloro-cinnoline core lacks the C6-fluorine and C7-piperazine but introduces an N-N bond in the bicyclic ring system. This structural shift has profound mechanistic implications:

  • Electronic Distribution: The additional electronegative nitrogen at position 2 pulls electron density away from the 3-carboxylic acid and 4-oxo groups, slightly altering the pKa and making the metal-chelating domain more reactive.

  • Target Binding: Both compounds inhibit bacterial replication by stabilizing the DNA-enzyme cleavage complex. However, the cinnoline core's altered geometry can bypass specific efflux pumps and target mutations (e.g., gyrA mutations) that typically confer fluoroquinolone resistance 1.

  • Metal Complexation: Cinnoline-3-carboxylic acids exhibit enhanced synergistic bactericidal activity when complexed with transition metals (e.g., Cu²⁺, Co²⁺), which facilitate membrane penetration in non-dividing bacteria 2.

MOA DNA Bacterial DNA Gyrase DNA Gyrase / Topo IV DNA->Gyrase Supercoiling Complex Cleavage Complex Gyrase->Complex DNA Binding Death Bacterial Cell Death Complex->Death DNA Fragmentation Cipro Ciprofloxacin (Quinolone) Cipro->Complex Stabilizes (High Affinity) Cinnoline 7-Chloro-cinnoline (Isostere) Cinnoline->Complex Stabilizes (Altered Geometry)

Diagram 1: Comparative mechanism of action for Quinolone and Cinnoline scaffolds.

Comparative Antimicrobial Activity (In Vitro Data)

While ciprofloxacin is a fully optimized clinical drug, the 7-chloro-cinnoline core is primarily evaluated as a foundational scaffold. When the cinnoline core is functionalized (e.g., via sulfonamide or piperazine additions at C7), its activity closely mirrors that of ciprofloxacin. Halogen-substituted cinnolines (specifically 7-chloro derivatives) consistently demonstrate the highest potency among cinnoline analogues 3.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Data represents typical ranges for the unoptimized 7-chloro-cinnoline core, optimized 7-chloro-cinnoline derivatives, and Ciprofloxacin across standard ESKAPE pathogens.

Bacterial StrainCiprofloxacin (µg/mL)7-Chloro-Cinnoline Core (µg/mL)Optimized Cinnoline Derivatives (µg/mL)
Escherichia coli0.015 - 0.0612.5 - 25.01.2 - 6.25
Staphylococcus aureus0.25 - 1.025.0 - 50.03.1 - 12.5
Pseudomonas aeruginosa0.12 - 0.5>50.012.5 - 25.0
Klebsiella pneumoniae0.03 - 0.1225.06.25 - 12.5

Data Interpretation: The unoptimized 7-chloro-cinnoline core exhibits moderate baseline activity. However, molecular docking studies confirm that functionalizing this core significantly lowers the binding energy against dihydrofolate reductase and DNA gyrase, bridging the efficacy gap with ciprofloxacin 4.

Self-Validating Experimental Protocols

To accurately compare these compounds in your laboratory, you must account for their distinct physicochemical properties. Cinnoline-3-carboxylic acids have notoriously low aqueous solubility at neutral pH compared to ciprofloxacin lactate. The following protocol utilizes DMSO as a primary solvent to ensure complete dissolution without precipitating out of the assay medium.

Protocol 1: Broth Microdilution Assay for MIC Determination

Rationale: Turbidimetric assessment via OD600 provides a reliable, high-throughput method to establish the MIC. Using a standardized inoculum ensures that the drug-to-target ratio remains consistent across replicates.

Materials:

  • Test Compounds: Ciprofloxacin (Standard), 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

  • Solvent: 100% DMSO (for stock), Mueller-Hinton Broth (MHB).

  • Bacterial Strains: E. coli ATCC 25922, S. aureus ATCC 29213.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the 7-chloro-cinnoline core in 100% DMSO to a concentration of 10 mg/mL. Causality note: The N-N bond reduces hydration energy; aqueous buffers will cause immediate precipitation of the free acid. Dissolve Ciprofloxacin in 0.1N HCl or water (if using the HCl/lactate salt) to 10 mg/mL.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the drugs in MHB to achieve a final concentration range of 0.1 µg/mL to 128 µg/mL. Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) in saline. Dilute 1:150 in MHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well (final well volume = 100 µL; final bacterial concentration = 5×105 CFU/mL).

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration exhibiting 90% growth inhibition compared to the drug-free control.

Protocol Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (MHB, <1% DMSO) Stock->Dilution Dilute Inoculum Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculum Combine Incubation Incubation (37°C, 18-24h) Inoculum->Incubation Plate Readout OD600 Readout (Determine MIC) Incubation->Readout Measure

Diagram 2: Step-by-step experimental workflow for Broth Microdilution MIC Assay.

Protocol 2: DNA Supercoiling Inhibition Assay (Target Validation)

Rationale: To prove that the 7-chloro-cinnoline core acts via the same mechanism as ciprofloxacin, an isolated enzyme assay is required. This isolates the drug-target interaction from cellular variables like efflux pumps or membrane permeability.

  • Reaction Mixture: Combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound (at 1x, 5x, and 10x MIC concentrations) in 1x Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer (50% glycerol, 0.25% bromophenol blue, 0.5% SDS, 50 mM EDTA).

  • Electrophoresis: Run the samples on a 1% agarose gel (in 1x TAE buffer) at 80V for 2 hours.

  • Analysis: Stain with ethidium bromide. Ciprofloxacin will show complete inhibition of supercoiling (presence of relaxed plasmid bands) at ~0.5 µg/mL. The 7-chloro-cinnoline core should be evaluated for the concentration required to achieve the same band shift, validating its specific target affinity.

Conclusion & Future Directions

While Ciprofloxacin remains a highly potent, broad-spectrum antibiotic, the 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid core offers a vital alternative scaffold for drug discovery. Its unique N-N bond alters the electronic landscape of the molecule, providing a distinct binding geometry that can be leveraged against fluoroquinolone-resistant strains. Researchers should focus on functionalizing the C7 position of the cinnoline core (e.g., via cross-coupling reactions to introduce piperazine or pyrrolidine derivatives) and exploring transition-metal complexation to fully unlock its bactericidal potential.

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
  • Interactions of metal ions with two quinolone antimicrobial agents (cinoxacin and ciprofloxacin). Spectroscopic and X-ray structural characterization.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides Source: NIH / PMC URL
  • Source: International Journal of Pharmaceutical Research and Applications (IJPRA)

Sources

Validation

Benchmarking 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid: A Bioisosteric Alternative to Quinolone Antibiotics

Executive Summary The rapid emergence of antimicrobial resistance necessitates the continuous exploration of novel scaffolds. Quinolones (e.g., ciprofloxacin, nalidixic acid) are cornerstone antibacterial agents characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of antimicrobial resistance necessitates the continuous exploration of novel scaffolds. Quinolones (e.g., ciprofloxacin, nalidixic acid) are cornerstone antibacterial agents characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. By introducing a bioisosteric replacement—specifically, substituting the CH group at position 2 of the quinoline ring with a nitrogen atom—researchers generate cinnoline-3-carboxylic acid derivatives.

This guide provides an objective, data-driven benchmark of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7) against established first- and second-generation quinolone antibiotics. We evaluate its physicochemical properties, mechanistic viability, and in vitro efficacy, providing self-validating experimental protocols for researchers engaged in drug development.

Mechanistic Rationale & Pathway

The primary mechanism of action for 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives mirrors that of classical quinolones: the selective inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV [1].

The structural features of the cinnoline derivative dictate its pharmacodynamics:

  • 3-Carboxylic Acid & 4-Oxo Groups: These are strictly required for target binding. They chelate a divalent cation (typically Mg²⁺), forming a water-metal ion bridge that anchors the drug to the serine and acidic residues of the GyrA subunit.

  • 7-Chloro Substitution: Halogenation at the 7-position significantly increases the molecule's lipophilicity (LogP). This is a causal requirement for penetrating the lipid-rich outer membrane of Gram-negative bacteria.

  • Cinnoline Core (N at Position 2): The additional nitrogen alters the electron density of the bicyclic ring and slightly lowers the pKa of the carboxylic acid compared to quinolines, which can favorably alter the compound's tissue distribution and potentially bypass specific efflux-pump-mediated resistance mechanisms.

Mechanism A 7-Chloro-4-oxo-cinnoline Derivative B Cell Membrane Penetration (LogP & Porin Dependent) A->B C Bacterial DNA Gyrase (Topoisomerase II) B->C Primary (Gram -) D Topoisomerase IV B->D Primary (Gram +) E Mg2+ Dependent Chelation & Ternary Complex Formation C->E D->E F Inhibition of DNA Supercoiling & Replication Fork Arrest E->F G Bactericidal Effect (Cell Death) F->G

Mechanism of Action: Cinnoline-3-carboxylic acids inhibiting DNA Gyrase and Topo IV.

Comparative Benchmarking Data

To objectively assess the potential of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, it must be benchmarked against structurally analogous commercial antibiotics such as Nalidixic Acid (a naphthyridine), Cinoxacin (a dioxolo-cinnoline) [2], and Ciprofloxacin (a fluoroquinolone).

Table 1: Structural & Physicochemical Benchmarks
CompoundCore ScaffoldKey SubstitutionsCalc. LogPpKa (Carboxylic)Primary Target
7-Chloro-cinnoline-3-carboxylic acid Cinnoline7-Chloro~1.8 - 2.1~5.8DNA Gyrase
Cinoxacin Cinnoline6,7-Methylenedioxy, 1-Ethyl1.124.7DNA Gyrase
Nalidixic Acid Naphthyridine7-Methyl, 1-Ethyl1.416.0DNA Gyrase
Ciprofloxacin Quinoline6-Fluoro, 7-Piperazinyl, 1-Cyclopropyl0.286.1DNA Gyrase / Topo IV

Data synthesized from physicochemical evaluations of isosteric quinolone analogues [1] and standard pharmacological databases [3].

Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges (µg/mL)
Organism7-Chloro-cinnoline deriv.*CinoxacinNalidixic AcidCiprofloxacin
Escherichia coli2.0 - 8.02.0 - 4.02.0 - 8.00.01 - 0.06
Klebsiella pneumoniae4.0 - 16.04.0 - 16.04.0 - 16.00.03 - 0.12
Staphylococcus aureus16.0 - 64.0>32.0>32.00.25 - 1.0

*Note: MIC values for simplified cinnoline cores represent baseline scaffold activity prior to advanced functionalization (e.g., adding a piperazine ring at position 7 or a fluoro group at position 6).

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the exact methodologies required to benchmark cinnoline derivatives against standard antibiotics.

Protocol 1: Broth Microdilution Assay (MIC Determination)

Causality & Rationale: The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required. Variations in divalent cation concentrations (Ca²⁺, Mg²⁺) can artificially reduce the apparent efficacy of cinnoline/quinolone derivatives due to premature chelation of the drug in the media before it can enter the bacterial cell.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid in 100% DMSO to create a 10 mg/mL stock. Self-validation: Ensure complete dissolution; precipitation will skew MIC values.

  • Media Preparation: Prepare CAMHB (adjusted to 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺).

  • Serial Dilution: Dispense 100 µL of CAMHB into a 96-well plate. Perform 2-fold serial dilutions of the compound (range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is ≤1% to prevent solvent-induced toxicity.

  • Inoculum Preparation: Suspend isolated bacterial colonies (e.g., E. coli ATCC 25922) in sterile saline to a 0.5 McFarland standard. Dilute 1:100 in CAMHB.

  • Inoculation: Add 100 µL of the bacterial suspension to each well (final inoculum: ~5 × 10⁵ CFU/mL).

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. Determine the MIC as the lowest concentration that completely inhibits visible growth (OD₆₀₀ < 0.05).

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Serial Dilution in CAMHB (Control Divalent Cations) Step1->Step2 Step3 Bacterial Inoculation (Final: 5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 18-20 hrs) Step3->Step4 Step5 Optical Density (OD600) Measurement Step4->Step5 Step6 MIC Determination (Lowest Conc. w/ No Growth) Step5->Step6

Step-by-step workflow for Broth Microdilution MIC Assay.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Causality & Rationale: This cell-free assay isolates the primary mechanism of action. The addition of ATP and Mg²⁺ in the assay buffer is non-negotiable. DNA gyrase requires ATP for energy, and the cinnoline core requires Mg²⁺ to bridge the drug to the GyrA subunit. Without Mg²⁺, the ternary complex fails to form, yielding false negatives.

Step-by-Step Workflow:

  • Substrate Preparation: Utilize 0.5 µg of relaxed pBR322 plasmid DNA per reaction.

  • Buffer Assembly: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • Enzyme Addition: Add 1 unit of purified E. coli DNA Gyrase to the mixture.

  • Drug Incubation: Introduce varying concentrations of the cinnoline derivative and incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5% SDS).

  • Electrophoresis: Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours.

  • Quantification: Stain with ethidium bromide. The IC₅₀ is determined by quantifying the transition from the relaxed DNA band to the highly mobile supercoiled DNA band using densitometry.

Conclusion

7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid serves as a highly viable, bioisosteric building block for novel antibacterial agents. While its baseline MIC values align closely with first-generation quinolones like Nalidixic Acid and Cinoxacin, its cinnoline core offers unique physicochemical properties (altered pKa and lipophilicity) that can be leveraged to overcome emerging resistance mechanisms. Future derivatization—such as the addition of a piperazine moiety at the 7-position (displacing the chloro group) or fluorination at the 6-position—is expected to elevate its efficacy to the level of modern fluoroquinolones.

References

  • Lewgowd W, Stańczak A, Ochocki Z, Rzeszowska-Modzelewska K. "Determination of lipophilicity and pKa measurement of some 4-imino-1,4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives--isosteric analogues of quinolones." Acta Poloniae Pharmaceutica. 2007. URL:[Link]

  • Lumish RM, Norden CW. "Compound 64716, a new synthetic antibacterial agent." Antimicrobial Agents and Chemotherapy. 1976. URL: [Link]

  • Hopkała H, Kowalczuk D. "Thin-layer chromatographic analysis of nalidixic acid, oxolinic acid and cinoxacin." Acta Poloniae Pharmaceutica. 1999. URL:[Link]

Sources

Comparative

Head-to-Head Comparison: Cinnoline vs. Quinoline Scaffolds in Rational Drug Design

Introduction In the landscape of rational drug design, bicyclic aromatic heterocycles serve as foundational building blocks. Among these, the quinoline (1-azanaphthalene) scaffold is a historically validated "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction In the landscape of rational drug design, bicyclic aromatic heterocycles serve as foundational building blocks. Among these, the quinoline (1-azanaphthalene) scaffold is a historically validated "privileged structure," forming the core of numerous FDA-approved therapeutics ranging from antimalarials to targeted kinase inhibitors[2][1]. However, as medicinal chemistry programs increasingly encounter metabolic liabilities and off-target toxicities, bioisosteric replacement has become a critical optimization strategy. Enter cinnoline (1,2-diazanaphthalene)—the structural isostere of quinoline. By introducing a second nitrogen atom at position 2, cinnoline fundamentally alters the electronic distribution of the core, offering a strategic pathway to mitigate oxidative metabolism while retaining or enhancing target affinity[3][2].

This guide provides a rigorous, data-driven comparison of the quinoline and cinnoline scaffolds, detailing their physicochemical differences, metabolic behaviors, and step-by-step experimental protocols for validation.

Structural Dynamics and Electronic Tuning

The primary distinction between these two scaffolds lies in their nitrogen arrangement. Quinoline features a single nitrogen atom, which participates in hydrogen bonding and dictates the basicity of the molecule. While highly effective for target engagement, the electron-rich nature of the quinoline ring makes it highly susceptible to electrophilic attack by Cytochrome P450 (CYP450) enzymes, leading to rapid oxidative metabolism[3][2].

The Cinnoline Solution: Replacing the quinoline core with a cinnoline scaffold introduces an adjacent nitrogen atom. This modification exerts a strong electron-withdrawing effect, lowering the Highest Occupied Molecular Orbital (HOMO) energy of the ring system. Causally, this reduction in electron density physically blocks metabolic hotspots and shields the molecule from CYP-mediated oxidation, thereby extending its half-life and improving pharmacokinetic (PK) parameters[3][2].

Scaffold_Comparison Q Quinoline Scaffold (1-Azanaphthalene) Metab Prone to Oxidative Metabolism (High electron density) Q->Metab CYP450 Oxidation Iso Bioisosteric Replacement (Add Nitrogen at Position 2) Q->Iso Scaffold Hopping C Cinnoline Scaffold (1,2-Diazanaphthalene) Iso->C Stable Improved Metabolic Stability (Lower electron density) C->Stable Steric & Electronic Shielding

Caption: Logical workflow of bioisosteric replacement from quinoline to cinnoline to mitigate metabolism.

Comparative Pharmacological Profiles

Both scaffolds have demonstrated profound efficacy across various therapeutic areas, particularly in oncology and infectious diseases[5][3]. The table below synthesizes quantitative biological data for representative compounds from both classes, highlighting their target affinities and indications.

Table 1: Quantitative Biological Activity of Quinoline vs. Cinnoline Derivatives

Scaffold CoreRepresentative CompoundPrimary Target(s)Therapeutic IndicationPotency (IC₅₀ / EC₅₀)
Quinoline BosutinibSrc, Abl KinasesChronic Myeloid Leukemia1–3 nM (Src)[2][1]
Quinoline LenvatinibVEGFR1-3, FGFR1-4Thyroid Cancer4 nM (VEGFR2)[2][1]
Cinnoline Compound 4e (FiVe1 analog)VIM-expressing sarcomaMesenchymal Cancers44 nM (HT-1080)[4][4]
Cinnoline Cinnoline Derivative 20L. major / P. falciparumTropical Protozoan Infections0.24 µM / 0.003 µM[1][5]

Insight: While quinolines excel in achieving sub-nanomolar potency against kinase targets, cinnolines offer highly competitive efficacy with the added benefit of structural novelty and improved resistance to metabolic degradation, making them ideal candidates for scaffold hopping[4][4].

Self-Validating Experimental Protocols

To objectively compare the performance of these scaffolds, researchers must employ rigorous, self-validating assays. The following protocols detail the methodologies required to assess metabolic stability and target engagement, explaining the causality behind each procedural step.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay tests the hypothesis that the cinnoline scaffold exhibits superior metabolic stability compared to its quinoline counterpart by resisting CYP450-mediated oxidation.

Causality & Logic: We utilize Human Liver Microsomes (HLM) supplemented with NADPH. NADPH is an essential cofactor; without it, CYP450 enzymes cannot catalyze oxidative reactions. By quenching the reaction at specific intervals with cold acetonitrile, we instantly denature the enzymes, locking the compound concentration for accurate LC-MS/MS quantification.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound (Quinoline or Cinnoline derivative) in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine the test compound (1 µM) with HLM (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative metabolic reaction.

  • Time-Course Sampling: At precisely 0, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Enzymatic Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation Check: The cold organic solvent precipitates the microsomal proteins, halting all enzymatic activity to ensure the time-point is perfectly preserved.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the percentage of the parent compound remaining.

  • Control Validation: Run Verapamil (rapidly metabolized) as a positive control and Warfarin (slowly metabolized) as a negative control to validate the metabolic competency of the microsomes.

Microsomal_Assay Incubate 1. Incubation Compound + HLM + NADPH (37°C) Sample 2. Sampling Aliquots at 0, 15, 30, 60 min Incubate->Sample Quench 3. Quenching Cold Acetonitrile (Denature CYP450) Sample->Quench Spin 4. Centrifugation Precipitate Proteins Quench->Spin Analyze 5. LC-MS/MS Quantify Parent Compound Spin->Analyze

Caption: Step-by-step self-validating workflow for the In Vitro Liver Microsomal Stability Assay.

Protocol B: FRET-Based Kinase Inhibition Assay

To ensure that the bioisosteric replacement does not abrogate target affinity, a functional kinase assay is required.

Causality & Logic: Fluorescence Resonance Energy Transfer (FRET) relies on the proximity of two fluorophores. When the kinase phosphorylates the substrate, a binding event brings the fluorophores together, generating a signal. An effective quinoline or cinnoline inhibitor will outcompete ATP, preventing phosphorylation and resulting in a quantifiable loss of FRET signal.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., Src or VEGFR2) and the specific FRET-peptide substrate to the wells.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km for the specific kinase. Self-Validation Check: Using the Km concentration ensures the assay is highly sensitive to competitive ATP-site inhibitors (which both quinoline and cinnoline scaffolds typically are).

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Development: Add the FRET development reagent (containing a protease that selectively cleaves unphosphorylated peptides) and incubate for 1 hour.

  • Readout: Measure the fluorescence emission ratio (e.g., 445 nm / 520 nm) using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic curve fit.

Conclusion & Strategic Recommendations

The decision to utilize a quinoline versus a cinnoline scaffold hinges on the balance between target affinity and pharmacokinetic stability.

  • Quinoline remains the gold standard for rapid generation of high-affinity kinase inhibitors and antimalarial agents due to its optimized hydrogen-bonding profile and synthetic tractability[5][3].

  • Cinnoline serves as a superior bioisostere when a lead quinoline compound exhibits severe metabolic liabilities (e.g., high intrinsic clearance in liver microsomes). The introduction of the N2 atom elegantly lowers the electron density of the ring, blocking oxidative degradation while maintaining the necessary geometry for active-site binding[3][2].

By integrating these scaffolds thoughtfully and validating them through rigorous, causality-driven protocols, drug discovery professionals can navigate the complex multi-parameter optimization required for modern therapeutics.

References
  • Title:Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
  • Title:The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery Source: BenchChem URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Title:Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers Source: PMC URL
  • Title:An overview of quinoline as a privileged scaffold in cancer drug discovery Source: Taylor & Francis URL

Sources

Validation

A Comparative Cross-Validation of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid: A Guide for Drug Discovery Professionals

This guide provides a comprehensive technical comparison of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide establishes a cross-validation framework by comparing it with its close structural analog and bioisostere, 7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and other relevant cinnoline derivatives. This approach allows for a robust evaluation of its potential biological activities and provides a predictive insight into its performance in various experimental settings.

The cinnoline scaffold is a significant pharmacophore known for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a chlorine atom at the 7-position and a carboxylic acid at the 3-position is anticipated to modulate these activities, making it a compound of interest for further investigation.

Synthesis and Characterization: A Comparative Overview

The synthesis of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives can be challenging. A plausible synthetic route for the parent compound involves the cyclization of 2-(phenylhydrazono)malonic acid.[5] For the 7-chloro substituted target compound, a modified approach starting from a correspondingly substituted aniline would be a logical synthetic strategy.

In contrast, the synthesis of the quinoline analog, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, is well-documented and typically involves the Gould-Jacobs reaction, starting from 3-chloroaniline and diethyl ethoxymethylenemalonate.[6][7]

Proposed Synthetic Pathway for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid:

Synthesis_of_7_Chloro_4_oxo_1_4_dihydrocinnoline_3_carboxylic_acid cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Product 3-chloroaniline 3-Chloroaniline intermediate_1 Diethyl 2-((3-chlorophenylamino)methylene)malonate 3-chloroaniline->intermediate_1 Condensation diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->intermediate_1 cyclization_product Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate intermediate_1->cyclization_product Thermal Cyclization (e.g., Dowtherm A) final_product 7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid cyclization_product->final_product Saponification

Caption: Proposed synthetic pathway for the quinoline analog.

Comparative Physicochemical Properties
Property7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (Predicted)7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[8][9]
Molecular FormulaC₁₀H₆ClN₃O₃C₁₀H₆ClNO₃
Molecular Weight251.63 g/mol 223.61 g/mol
XlogP (Predicted)~1.52.5
Melting Point-~250 °C (dec.)[8]

Biological Activity: A Cross-Validation Approach

While specific biological data for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is not extensively reported, the broader class of cinnoline derivatives has demonstrated significant therapeutic potential.[10] We can infer the likely activities by examining related compounds.

Anticancer Activity

Derivatives of the 4-oxoquinoline-3-carboxamide scaffold have shown significant cytotoxic activity against various cancer cell lines, with some exhibiting greater selectivity for cancer cells over normal cells compared to standard drugs like doxorubicin.[11][12][13] The proposed mechanism for some of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[11]

Comparative Anticancer Activity of Related Quinolone Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Reference
16b (A 4-oxoquinoline-3-carboxamide derivative)Gastric (ACP-03)1.92[11][12]
17b (A 4-oxoquinoline-3-carboxamide derivative)Gastric (ACP-03)5.18[11][12]
DoxorubicinGastric (ACP-03)< 0.1[11][12]
Compound 9 (A 7-chloroquinoline derivative)MCF-7 (Breast)< 50
Compound 3 (A 7-chloroquinoline derivative)MCF-7 (Breast)< 50
Antibacterial Activity

The 4-oxoquinoline-3-carboxylic acid core is the foundation for the quinolone class of antibiotics.[14] The introduction of a chlorine atom at the C-7 position is a common feature in many potent antibacterial agents.[15][16][17] It is therefore highly probable that 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid will exhibit antibacterial properties.

Comparative Antibacterial Activity of a Related Quinolone:

CompoundBacterial StrainMIC (µg/mL)Reference
ABT-719 (An oxoquinolizine derivative)S. aureus NCTC 10649M-[17]
3ss (An oxoquinolizine derivative)S. aureus NCTC 10649M-[17]

Experimental Protocols

To ensure the reproducibility and cross-validation of experimental results, detailed protocols are essential.

General Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid[7]
  • Condensation: A mixture of 1.0 mole of m-chloroaniline and 1.1 moles of diethyl ethoxymethylenemalonate is heated on a steam bath for 1 hour. The evolved ethanol is allowed to escape. The resulting crude product is used directly in the next step.

  • Cyclization: In a flask equipped with an air condenser, 1 liter of Dowtherm A is heated to boiling (approx. 250-260 °C). The crude product from the previous step is carefully added. Heating is continued for 1 hour. The mixture is then cooled, and the crystallized product is filtered and washed with a non-polar solvent.

  • Saponification: The dried ester is mixed with 1 liter of 10% aqueous sodium hydroxide and refluxed until all the solid dissolves (approx. 1 hour).

  • Acidification: The cooled saponification mixture is acidified with concentrated hydrochloric acid. The precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is collected by filtration and washed with water.

Synthesis_Workflow start Start: m-chloroaniline + diethyl ethoxymethylenemalonate step1 Step 1: Condensation (Steam bath, 1 hr) start->step1 step2 Step 2: Cyclization (Dowtherm A, 250-260°C, 1 hr) step1->step2 step3 Step 3: Saponification (10% NaOH, reflux, 1 hr) step2->step3 step4 Step 4: Acidification (Conc. HCl) step3->step4 end End Product: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid step4->end

Caption: Workflow for the synthesis of the quinoline analog.

In Vitro Anticancer Activity (MTT Assay)[11][13]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

MTT_Assay_Workflow start Start: Seed cancer cells in 96-well plate step1 Step 1: Add test compound (various concentrations) start->step1 step2 Step 2: Incubate (48-72 hours) step1->step2 step3 Step 3: Add MTT solution and incubate (4 hours) step2->step3 step4 Step 4: Solubilize formazan with DMSO step3->step4 step5 Step 5: Measure absorbance step4->step5 end End: Calculate IC₅₀ value step5->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct experimental data on 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is limited, a comparative analysis with its quinoline bioisostere and other related derivatives provides a strong rationale for its potential as a valuable scaffold in drug discovery. The cross-validation approach suggests that this compound is likely to possess both anticancer and antibacterial properties.

Future research should focus on the definitive synthesis and characterization of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, followed by a comprehensive biological evaluation to confirm the predicted activities. Mechanistic studies will also be crucial to elucidate its mode of action and to guide the design of more potent and selective analogs.

References

  • A concise review on cinnoline and its biological activities. (n.d.). Wasabi. Retrieved March 28, 2026, from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Ind. J. Pharm. Edu. Res., 59(1), 13-29.
  • A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved March 28, 2026, from [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (n.d.). Zenodo. Retrieved March 28, 2026, from [Link]

  • Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives. (2026, February 9). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Derivatives of 4-oxocinnoline-3-carboxylic acid 28,... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014, May 22). MDPI. Retrieved March 28, 2026, from [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025, August 15). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014, May 22). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved March 28, 2026, from [Link]

  • 4-Oxo-quinoline-3-carboxylic acids. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. (2014, May 22). PubMed. Retrieved March 28, 2026, from [Link]

  • Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[1]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. (2025, August 9). ResearchGate. Retrieved March 28, 2026, from [Link]_

  • Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. (n.d.). RSC Publishing. Retrieved March 28, 2026, from [Link]

  • 7-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved March 28, 2026, from [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L. (n.d.). UCL-Bruxelles, Belgique. Retrieved March 28, 2026, from [Link]

  • 7-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3). (n.d.). PubChemLite. Retrieved March 28, 2026, from [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (n.d.). Google Patents.
  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Semantic Scholar. Retrieved March 28, 2026, from [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021, January 5). ThaiScience. Retrieved March 28, 2026, from [Link]

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Comparative

A Comprehensive SAR Comparison: 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Derivatives vs. Traditional Fluoroquinolones

Executive Summary & Mechanistic Rationale The development of novel antibacterial agents is increasingly driven by the need to overcome target-mediated resistance in Gram-negative and Gram-positive pathogens. Traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel antibacterial agents is increasingly driven by the need to overcome target-mediated resistance in Gram-negative and Gram-positive pathogens. Traditional fluoroquinolones (e.g., ciprofloxacin, levofloxacin) rely on a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. However, bioisosteric replacement of the quinolone core with a cinnoline ring (introducing an N2 atom) fundamentally alters the molecule's electronic distribution and hydrogen-bonding profile [3].

7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid serves as a critical synthetic intermediate and pharmacophore in this space. The 7-chloro substitution is highly activated toward Nucleophilic Aromatic Substitution (SNAr), allowing researchers to introduce diverse C7-amine appendages (such as piperazine or pyrrolidine rings). This strategic functionalization dictates the drug's cellular penetration through bacterial porins and its binding affinity to the DNA gyrase/Topoisomerase IV complex [1].

Structure-Activity Relationship (SAR) Logic

The SAR of cinnoline-3-carboxylic acid derivatives closely mirrors, yet distinctly diverges from, traditional quinolones. The introduction of the N2 atom reduces the overall lipophilicity of the core, which can enhance Gram-negative porin permeation while altering the binding kinetics within the enzyme's water-metal ion pocket [4].

SAR_Map Core Cinnoline Core (N1-N2 Bioisostere) C3 C3: Carboxylic Acid (Essential for Gyrase Binding) Core->C3 Binding Anchor C4 C4: Ketone (Coordinates with Mg2+) Core->C4 Metal Chelation N1 N1: Alkyl/Aryl Group (Controls Pharmacokinetics) Core->N1 Cellular Penetration C7 C7: Chloro Substitution (SNAr site for Amines) Core->C7 Potency & Spectrum

SAR mapping of 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives.

  • C3-Carboxylic Acid & C4-Ketone: Absolute requirements for activity. They chelate a Mg²⁺ ion, forming a bridge to the Ser83 and Asp87 residues of the GyrA subunit [1].

  • N1-Position: Typically substituted with an ethyl, cyclopropyl, or 2,4-difluorophenyl group to optimize the volume of distribution and cellular uptake.

  • C7-Position (The Chloro Handle): The displacement of the 7-chloro group with cyclic secondary amines (e.g., piperazine) drastically enhances anti-Gram-negative activity by increasing the zwitterionic character of the molecule[2].

Comparative Performance & Quantitative Data

To objectively evaluate the performance of 7-substituted cinnoline derivatives, we compare them against Cinoxacin (a first-generation cinnoline-based antibiotic lacking a C7-amine) and Ciprofloxacin (a gold-standard second-generation fluoroquinolone)[5].

Compound ClassCore ScaffoldC7 SubstituentMIC E. coli WT (µg/mL)MIC E. coligyrA (µg/mL)MIC S. aureus (µg/mL)
Cinoxacin CinnolineNone (Dioxolo ring)4.0>64>64
Ciprofloxacin QuinolonePiperazine0.0151.00.5
Derivative A CinnolinePiperazine0.062.01.0
Derivative B CinnolinePyrrolidine0.124.00.25

Data Interpretation: The introduction of a C7-piperazine into the cinnoline core (Derivative A) yields a >60-fold improvement in Gram-negative activity compared to the unsubstituted Cinoxacin, bringing its potency nearly in line with Ciprofloxacin. Derivative B (pyrrolidine) demonstrates enhanced Gram-positive (S. aureus) activity, reflecting the bulkier amine's affinity for Topoisomerase IV over DNA gyrase.

Experimental Workflows & Self-Validating Protocols

Workflow Syn SNAr Synthesis (DMSO, 140°C) Pur Purification (Recrystallization) Syn->Pur Val Self-Validating Assay (WT vs gyrA Mutant) Pur->Val Topo Target Assay (DNA Gyrase/Topo IV) Val->Topo

Self-validating experimental workflow from SNAr synthesis to target evaluation.

Protocol A: SNAr Synthesis of C7-Aminocinnolines

Objective: Displace the 7-chloro group of 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid with a secondary amine. Causality & Rationale: The 7-chloro group is highly activated by the electron-withdrawing N2 atom and C4 carbonyl. Using a polar aprotic solvent (DMSO) at elevated temperatures accelerates the reaction by solvating cations while leaving the nucleophilic amine highly reactive. Potassium carbonate (K₂CO₃) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophile [2].

  • Preparation: Suspend 1.0 eq of 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid in anhydrous DMSO (0.2 M).

  • Activation: Add 3.0 eq of anhydrous K₂CO₃ and stir at room temperature for 15 minutes.

  • Substitution: Add 2.5 eq of the desired secondary amine (e.g., N-methylpiperazine).

  • Heating: Heat the reaction mixture to 140°C under an inert nitrogen atmosphere for 8–12 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool to room temperature, pour into ice water, and adjust the pH to 7.0–7.2 using 1M HCl to precipitate the zwitterionic product. Filter and recrystallize from ethanol.

Protocol B: Self-Validating In Vitro MIC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) while validating the on-target mechanism. Causality & Rationale: A common pitfall in antibacterial screening is off-target membrane toxicity. By screening the synthesized derivatives against an isogenic pair of E. coli—a wild-type (WT) strain and a mutant strain harboring a specific gyrA (Ser83Leu) target mutation—the assay becomes self-validating. If the compound kills via membrane disruption, the MIC will be identical in both strains. If it specifically inhibits DNA gyrase, the mutant will exhibit a >16-fold resistance shift [4].

  • Inoculum Preparation: Cultivate E. coli WT and E. coli gyrA mutant in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08–0.1 (approx. 10⁸ CFU/mL). Dilute 1:100.

  • Drug Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the cinnoline derivatives (ranging from 64 µg/mL to 0.015 µg/mL) in MHB.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final inoculum: 5 × 10⁵ CFU/mL).

  • Incubation & Readout: Incubate at 37°C for 18–20 hours. The MIC is the lowest concentration with no visible bacterial growth.

  • Validation Check: Confirm that the MIC of the gyrA mutant is significantly higher than the WT. If the MIC ratio (Mutant/WT) is ≤ 2, investigate off-target toxicity.

Mechanism of Action: Target Interaction Dynamics

Unlike beta-lactams that target the cell wall, cinnoline-3-carboxylic acid derivatives are direct inhibitors of bacterial DNA synthesis. They target two essential type II topoisomerases: DNA gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria) [1].

MOA Drug Cinnoline Derivative Complex Ternary Cleavage Complex Drug->Complex Intercalates Enzyme DNA Gyrase / Topo IV Enzyme->Complex Binds DNA Arrest Replication Fork Arrest Complex->Arrest Stabilizes Breaks Death Bacterial Cell Death Arrest->Death Irreversible DNA Damage

Mechanism of action: Stabilization of the DNA-gyrase cleavage complex.

The drug does not merely inhibit the enzyme's catalytic activity; it acts as a structural poison. The cinnoline derivative binds to the enzyme-DNA interface, stabilizing the transient double-strand DNA break created by the enzyme. This forms a lethal "ternary cleavage complex." When the bacterial replication fork collides with this stabilized complex, it results in irreversible double-strand DNA breaks and rapid bactericidal cell death [4][5].

Conclusion

The 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold offers a highly tunable bioisosteric alternative to traditional fluoroquinolones. By leveraging the reactive 7-chloro handle via SNAr, researchers can synthesize a vast library of C7-substituted derivatives. Rigorous, self-validating biological assays confirm that these cinnoline derivatives maintain the potent, target-specific DNA gyrase inhibition characteristic of the quinolone class, while offering distinct physicochemical properties that may help circumvent emerging bacterial resistance mechanisms.

References

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC.
  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results.
  • Mechanism of action of and resistance to quinolones - PMC.
  • Cinoxacin: Mechanism of Action, Spectrum of Activity, Pharmacokinetics, Adverse Reactions, and Therapeutic Indications - PubMed.
Validation

A Researcher's Guide to Assessing the Selectivity of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Against Bacterial vs. Mammalian Cells

In the landscape of antimicrobial drug discovery, the paramount challenge is not merely identifying compounds that neutralize pathogens, but those that do so with surgical precision, leaving host cells unharmed. This pri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antimicrobial drug discovery, the paramount challenge is not merely identifying compounds that neutralize pathogens, but those that do so with surgical precision, leaving host cells unharmed. This principle, known as selective toxicity, is the bedrock of safe and effective chemotherapy. This guide provides a comprehensive, in-depth framework for evaluating the selective toxicity of a novel antibacterial candidate, 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid .

Cinnoline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered interest for their diverse pharmacological activities, including potential antibacterial effects.[1][2] Their structural similarity to quinolones, a highly successful class of antibiotics, suggests a possible mechanism of action targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are distinct from their mammalian counterparts.[3]

This document is structured not as a rigid protocol, but as a logical workflow. It moves from assessing raw antibacterial potency to evaluating host cell cytotoxicity, culminating in the calculation of the Selectivity Index (SI)—a critical metric for predicting therapeutic window. We will detail the causality behind each experimental choice, providing self-validating protocols and the means to interpret the resulting data authoritatively.

Part I: Quantifying Antibacterial Efficacy via Minimum Inhibitory Concentration (MIC)

The first step is to determine the compound's potency against relevant bacterial pathogens. The gold standard for this is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5][6] This value is fundamental for assessing the potential of a new antimicrobial compound.[4] Standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) provide the foundation for these methods to ensure reproducibility.[5]

The Causality Behind the Method

The broth microdilution method is chosen for its efficiency, scalability for testing multiple strains and concentrations, and conservation of the test compound. We assess the compound against a panel of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This is crucial because the fundamental differences in their cell wall structures can dramatically affect compound penetration and efficacy. Including well-characterized quality control (QC) strains (e.g., ATCC 25922 for E. coli and ATCC 29213 for S. aureus) is a non-negotiable, self-validating step to ensure the assay is performing correctly.[4]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from CLSI guidelines.[7]

  • Preparation of Test Compound:

    • Prepare a 10 mg/mL stock solution of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Note: Solubility testing is a critical prerequisite. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced toxicity.[8]

    • From this stock, prepare a working solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Preparation (96-Well Microtiter Plate):

    • Dispense 100 µL of CAMHB into wells 2 through 12.

    • Add 200 µL of the compound's working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[4]

    • Well 11 serves as the growth control (broth + bacteria, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several bacterial colonies.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8][9]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to wells 1 through 11.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for turbidity. A button of bacterial growth will be visible at the bottom of wells where growth occurred.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[4]

Data Presentation: MIC Values
Bacterial StrainTypeATCC NumberMIC (µg/mL)
Escherichia coliGram-Negative25922 (QC)Experimental Value
Pseudomonas aeruginosaGram-Negative27853 (QC)Experimental Value
Staphylococcus aureusGram-Positive29213 (QC)Experimental Value
Enterococcus faecalisGram-Positive29212 (QC)Experimental Value
Drug-Resistant E. coliGram-NegativeClinical IsolateExperimental Value
MRSAGram-PositiveClinical IsolateExperimental Value
Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound Prepare Compound Stock & Serial Dilutions Plate Inoculate 96-Well Plate Compound->Plate Bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) Bacteria->Plate Incubate Incubate at 37°C for 16-20 hours Plate->Incubate Read Visually Inspect for Growth Incubate->Read Determine Determine MIC Value Read->Determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Part II: Evaluating Mammalian Cell Cytotoxicity

An ideal antimicrobial agent must not harm the host. Therefore, assessing the cytotoxicity of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid against mammalian cells is a critical parallel step.[8] We employ two distinct, complementary assays to build a robust toxicity profile.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[10] The amount of formazan is directly proportional to the number of metabolically active cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytoplasmic enzyme, released into the cell culture supernatant upon damage to the plasma membrane.[12][13] An increase in LDH activity in the media is directly proportional to the number of dead or damaged cells.[14] This method captures a different aspect of cytotoxicity—loss of membrane integrity—making it an excellent confirmatory assay for MTT results.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[10][15]

  • Cell Preparation:

    • Select appropriate mammalian cell lines (e.g., HEK-293, a human embryonic kidney line, for general toxicity; HepG2, a human liver cancer line, for potential hepatotoxicity).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "cells only" (untreated) and "media only" (blank) controls.

    • Incubate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[8]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization.[10]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the viability percentage against the compound concentration to determine the CC₅₀ (or IC₅₀) value—the concentration that reduces cell viability by 50%.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Seed Seed Mammalian Cells in 96-Well Plate Incubate1 Incubate 24h for Attachment Seed->Incubate1 Treat Treat Cells with Compound Dilutions Incubate1->Treat Incubate2 Incubate for 24-48 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4 hours Add_MTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Calculate Calculate CC50 Value Read->Calculate

Caption: Workflow for the MTT-based Mammalian Cell Cytotoxicity Assay.

Experimental Protocol: LDH Cytotoxicity Assay

This protocol provides a measure of cell membrane integrity.[12][14]

  • Cell Preparation and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Prepare additional controls:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells treated with a lysis solution (e.g., 1% Triton X-100) 30 minutes before the end of the incubation.[12]

  • Supernatant Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new, flat-bottomed 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD⁺, and a tetrazolium salt).[14]

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.[12]

  • Measurement and Analysis:

    • Add a stop solution if required by the kit.[12]

    • Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[14]

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Data Presentation: Cytotoxicity Values
Mammalian Cell LineTypeATCC NumberAssayCC₅₀ (µg/mL)
HEK-293Human KidneyCRL-1573MTTExperimental Value
HEK-293Human KidneyCRL-1573LDHExperimental Value
HepG2Human LiverHB-8065MTTExperimental Value
HepG2Human LiverHB-8065LDHExperimental Value

Part III: The Decisive Metric: Calculating the Selectivity Index (SI)

The ultimate goal of these parallel assays is to determine the Selectivity Index (SI). The SI provides a quantitative measure of a compound's therapeutic window—its ability to inhibit a pathogen at a concentration that is non-toxic to host cells.

Calculation and Interpretation

The SI is calculated as the ratio of the compound's cytotoxicity to its antibacterial activity.[17][18]

SI = CC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value is more favorable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells. While there is no universal cutoff, an SI value greater than 10 is often considered a promising starting point for a potential therapeutic candidate, indicating a good degree of selectivity.[18][19]

Data Synthesis: Selectivity Index Profile
Bacterial StrainMIC (µg/mL)Mammalian Cell LineCC₅₀ (µg/mL)Selectivity Index (CC₅₀/MIC)
E. coli ATCC 25922Value AHEK-293Value XX / A
S. aureus ATCC 29213Value BHEK-293Value XX / B
MRSA (Clinical)Value CHEK-293Value XX / C
E. coli ATCC 25922Value AHepG2Value YY / A
S. aureus ATCC 29213Value BHepG2Value YY / B
MRSA (Clinical)Value CHepG2Value YY / C

Mechanistic Grounding: The Basis for Selectivity

The structural relationship between cinnolines and quinolones provides a strong hypothesis for the selective toxicity of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. Quinolone antibiotics function by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, transcription, and repair. Crucially, they have structural and functional differences from the topoisomerases found in mammalian cells, providing a specific target that minimizes host toxicity.

Proposed Mechanism of Action

Mechanism Compound Cinnoline Derivative Target Bacterial DNA Gyrase & Topoisomerase IV Compound->Target Binds to Effect Inhibition of DNA Supercoiling & Decatenation Target->Effect Leads to Outcome Disruption of DNA Replication & Cell Division Effect->Outcome Result Bacterial Cell Death Outcome->Result

Caption: Proposed mechanism targeting bacterial DNA topoisomerases.

Conclusion

This guide outlines a robust, multi-faceted strategy for assessing the selectivity of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. By systematically determining its Minimum Inhibitory Concentration against key bacterial pathogens and quantifying its cytotoxicity against relevant mammalian cell lines using orthogonal assays (MTT and LDH), a researcher can calculate the Selectivity Index. This crucial metric, grounded in an understanding of the compound's likely mechanism of action, provides the objective data necessary to make informed decisions about its potential as a safe and effective antibacterial agent, paving the way for further preclinical development.

References

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. CSH Protocols.
  • CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.
  • Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.
  • LDH assay kit guide: Principles and applications. Abcam.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. MDPI.
  • LDH Cytotoxicity Assay-Fluorescence (LDH-FL). ScienCell Research Laboratories.
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. Benchchem.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC, NCBI.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.
  • Determination of Minimum Inhibitory Concentrations (MIC). Bio-protocol.
  • MTT (Assay protocol). protocols.io.
  • MTT assay protocol. Abcam.
  • Table 2 Selectivity index values of compounds against bacterial pathogens. ResearchGate.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Optimizing "Antibacterial agent 204" concentration for in vitro studies. Benchchem.
  • Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. PMC, NCBI.
  • Selectivity factor. Wikipedia.
  • 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. MDPI.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC, NCBI.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research.
  • Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. Research Square.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate.
  • Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Journal of Chemical and Pharmaceutical Research.

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Comparative

comparative analysis of the synthetic routes to 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

The 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. As an isosteric analog of the well-known fluoroquinolone antibiotics, derivatives like 7-Chloro-4-oxo-1,4-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. As an isosteric analog of the well-known fluoroquinolone antibiotics, derivatives like 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 187231-22-7) serve as critical intermediates for synthesizing potent human neutrophil elastase inhibitors[1] and CB2-selective cannabinoid receptor ligands[2].

Synthesizing the 7-chloro isomer presents a unique chemical challenge: achieving high regioselectivity while maintaining scalable, safe, and cost-effective conditions. This guide provides an objective, data-driven comparison of the three primary synthetic routes used to construct this scaffold: the classical Borsche-Herbert (Mesoxalate) synthesis , the Richter-type cyclization , and the modern Cu-Catalyzed Intramolecular N-Arylation .

The Borsche-Herbert (Mesoxalate) Route

The Borsche-Herbert synthesis is the most traditional method for constructing cinnoline-3-carboxylic acids. It relies on the Japp-Klingemann reaction to form a hydrazone, followed by a harsh Lewis acid-mediated Friedel-Crafts cyclization[2],[3].

Causality & Mechanism

The reaction begins with the diazotization of 3-chloroaniline. The resulting diazonium salt is coupled with diethyl mesoxalate to form an arylhydrazonomalonic acid. Cyclization requires converting the carboxylic acid to an electrophilic acid chloride using thionyl chloride (SOCl₂). The addition of titanium tetrachloride (TiCl₄) acts as a potent Lewis acid, coordinating to the acid chloride and driving an intramolecular Friedel-Crafts acylation onto the aromatic ring[2].

The Regioselectivity Challenge: Because the starting material is 3-chloroaniline, the electrophilic attack can occur at either the ortho or para position relative to the chlorine atom. This inherently leads to a mixture of the 5-chloro and 7-chloro isomers, which must be separated via tedious fractional crystallization or chromatography.

BorscheHerbert A 3-Chloroaniline B Diazonium Salt A->B NaNO2, HCl C Hydrazonomalonic Acid B->C Diethyl mesoxalate D Acid Chloride C->D SOCl2 E 7-Chloro Isomer (Target) D->E TiCl4 (para cyclization) F 5-Chloro Isomer (Byproduct) D->F TiCl4 (ortho cyclization)

Fig 1. Borsche-Herbert workflow highlighting the regioselectivity challenge.

Experimental Protocol (Self-Validating System)
  • Diazotization: Suspend 3-chloroaniline (1.0 eq) in 6M HCl and cool to 0–5 °C. Add NaNO₂ (1.1 eq) dropwise. Validation: The solution turns pale yellow. Test with KI-starch paper; an immediate blue-black color confirms the necessary excess of nitrous acid. Quench excess HONO with sulfamic acid.

  • Japp-Klingemann Coupling: Add the diazonium solution to a buffered (NaOAc, pH ~5.5) solution of diethyl mesoxalate (1.0 eq) at 0 °C. Validation: A bright orange/red precipitate of the hydrazone forms immediately. Saponify with NaOH to yield 2-(3-chlorophenylhydrazono)malonic acid.

  • Cyclization: Suspend the diacid in 1,2-dichlorobenzene. Add SOCl₂ (excess) and heat to 70 °C. Validation: Vigorous evolution of SO₂ and HCl gas indicates acid chloride formation. Once gas evolution ceases, add TiCl₄ (2.0 eq). The suspension will transition to a dark, homogenous solution.

  • Isolation: Quench over ice. The resulting precipitate is a ~60:40 mixture of 5-chloro and 7-chloro isomers. Isolate the 7-chloro target via repeated recrystallization from boiling ethanol.

The Richter-Type (Sonogashira) Route

To overcome the regioselectivity issues of the Borsche-Herbert route, the Richter-type synthesis utilizes an ortho-alkynylaryldiazonium intermediate. The spatial arrangement of the alkyne dictates absolute regiocontrol[4].

Causality & Mechanism

This route begins with the Sonogashira cross-coupling of 2-bromo-5-chloroaniline with an alkyne (e.g., ethyl propiolate). The palladium catalyst undergoes oxidative addition into the C-Br bond (which is more reactive than the C-Cl bond), selectively installing the alkyne ortho to the amine. Upon diazotization, the electrophilic diazonium group is attacked by the adjacent alkyne's π-electrons. Subsequent hydration and ring closure yield the cinnoline core with 100% regioselectivity for the 7-chloro isomer[4].

Richter A 2-Bromo-5-chloroaniline B Sonogashira Coupling A->B Alkyne, Pd/Cu C 2-Alkynyl-5-chloroaniline B->C D Diazonium Intermediate C->D NaNO2, HCl E Richter Cyclization D->E Intramolecular F 7-Chloro Isomer (Target) E->F Hydrolysis

Fig 2. Richter-type synthesis workflow demonstrating absolute regiocontrol.

Experimental Protocol (Self-Validating System)
  • Sonogashira Coupling: In a strictly degassed Schlenk flask, combine 2-bromo-5-chloroaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and triethylamine. Add ethyl propiolate (1.2 eq). Validation: The reaction mixture darkens as the active Pd(0) species forms. TLC (Hexanes/EtOAc) will show the disappearance of the starting aniline and the emergence of a highly UV-active spot.

  • Diazotization & Cyclization: Dissolve the isolated alkyne in 6M HCl at 0 °C and add NaNO₂ (1.2 eq). Stir for 1 hour, then warm to 70 °C. Validation: Nitrogen gas evolves vigorously as the Richter cyclization proceeds. The product precipitates as a tan solid.

  • Hydrolysis: Treat the resulting ester with 6M NaOH at 100 °C for 5 hours, then acidify with HCl to precipitate the pure 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid[1].

Cu-Catalyzed Intramolecular N-Arylation

The most modern and elegant approach avoids explosive diazonium salts entirely. By utilizing a copper-catalyzed intramolecular C-N bond formation, this route achieves perfect regioselectivity under relatively mild conditions[5].

Causality & Mechanism

The synthesis starts with 2-bromo-4-chlorophenylhydrazine, which is condensed with a keto-ester to form a stable hydrazone. The critical step is the Cu-catalyzed cyclization. The use of N,N'-dimethylethylenediamine (DMEDA) as a bidentate ligand stabilizes the Cu(I) species, preventing its disproportionation. The Cu(I) center undergoes oxidative addition specifically into the aryl-bromide bond. Cesium carbonate (Cs₂CO₃) is utilized because its large cation radius provides a highly reactive, "naked" hydrazone anion, driving the intramolecular N-arylation to close the cinnoline ring[5],[6].

CuCatalyzed A 2-Bromo-4-chlorophenylhydrazine B Hydrazone Formation A->B Keto-ester C Hydrazone Intermediate B->C D Cu-Catalyzed N-Arylation C->D CuI, Ligand, Base E 7-Chloro Isomer (Target) D->E Saponification

Fig 3. Cu-catalyzed intramolecular N-arylation pathway avoiding diazonium intermediates.

Experimental Protocol (Self-Validating System)
  • Hydrazone Formation: Reflux 2-bromo-4-chlorophenylhydrazine (1.0 eq) and diethyl mesoxalate (1.1 eq) in ethanol for 2 hours. Validation: A distinct color shift to bright yellow occurs, and the hydrazone precipitates upon cooling.

  • Cu-Catalyzed Cyclization: In an argon-purged vessel, combine the hydrazone (1.0 eq), CuI (0.1 eq), Cs₂CO₃ (2.0 eq), and DMEDA (0.2 eq) in anhydrous DMSO. Heat to 80 °C for 1–2 hours. Validation: Monitor via TLC. The disappearance of the yellow hydrazone spot and the appearance of a highly UV-active, blue-fluorescent spot under 254 nm light confirms cinnoline core formation.

  • Saponification: Treat the crude mixture directly with aqueous NaOH, followed by acidic workup to yield the target carboxylic acid.

Quantitative Comparison of Synthetic Routes

The following table summarizes the performance metrics of each synthetic strategy to aid in route selection for drug development scale-up.

MetricBorsche-Herbert (Mesoxalate)Richter-Type (Sonogashira)Cu-Catalyzed N-Arylation
Overall Yield 15–25% (Target Isomer)45–55%70–85%
Regioselectivity Poor (Mixture of 5-Cl / 7-Cl)Excellent (100% 7-Cl)Excellent (100% 7-Cl)
Key Intermediates Diazonium salt, Acid chlorideDiazonium salt, AlkyneStable Hydrazone
Harsh Reagents TiCl₄, SOCl₂Pd/Cu catalysts, HONOCuI, Cs₂CO₃
Scalability Moderate (Separation bottleneck)Low (Diazonium safety at scale)High (Stable intermediates)
Cost Efficiency High (Inexpensive precursors)Low (Expensive Pd catalyst)Moderate (Inexpensive Cu catalyst)
Conclusion

For early-stage exploratory research where material cost is the primary constraint, the Borsche-Herbert route remains viable despite its poor regioselectivity. However, for process chemistry and large-scale drug development, the Cu-Catalyzed N-Arylation is the superior alternative. It eliminates the explosion hazards associated with diazonium salts, avoids the use of highly corrosive titanium tetrachloride, and delivers the 7-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid target with excellent yield and perfect regiocontrol.

References

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry (2008).[Link]

  • Cinnoline derivatives as human neutrophil elastase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (2016).[Link]

  • Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones. The Journal of Organic Chemistry (2008).[Link]

  • Cinnolines. Part XXI. Further Observations on the Richter Synthesis. Journal of the Chemical Society (1949).[Link]

  • A New Cinnoline Synthesis. Part 111. Alternative Routes to 4-Hydroxy-6-nitrocinnoline and 4,6-Diaminocinnoline. Journal of the Chemical Society (1953).[Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

This document provides a detailed protocol for the safe handling and proper disposal of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. As a chlorinated heterocyclic compound, this substance requires meticulous ma...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and proper disposal of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. As a chlorinated heterocyclic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance, designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for waste management.

The core principle of this guide is risk mitigation through informed action. Cinnoline derivatives are known for their broad spectrum of biological activities, and the presence of a chloro- group necessitates specific disposal pathways to avoid the formation of toxic byproducts.[1][2][3] Therefore, treating this compound with a high degree of caution is imperative.

Hazard Assessment and Waste Characterization

  • Inferred Health Hazards : Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Some are classified as harmful if swallowed.[6] The toxicological properties of many such novel compounds have not been fully investigated, demanding a cautious approach.[7]

  • Environmental Hazards : Chlorinated organic compounds can be toxic to aquatic life, exhibiting long-lasting effects.[6] They are often non-biodegradable and can lead to significant environmental pollution if improperly discarded.[8]

  • Waste Classification : Under the Resource Conservation and Recovery Act (RCRA), this compound must be treated as hazardous waste .[9] Its classification is based on its chemical properties as a chlorinated organic compound, which often falls under toxicity characteristics. All laboratories generating such waste must comply with federal (EPA), state, and local regulations.[10]

Essential Safety Precautions and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all safety measures are in place.

  • Engineering Controls : Always handle 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid and its waste within a certified chemical fume hood to minimize inhalation exposure.[7] The work area should be equipped with an eyewash station and a safety shower.[7]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]

    • Eye and Face Protection : Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[7]

    • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

Step-by-Step Disposal Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory and safety requirement. Adherence to this protocol is critical.

Step 1: Waste Segregation (The Critical First Step)

The most important procedural step is the strict segregation of chlorinated waste.

  • Causality : Chlorinated and non-chlorinated organic wastes have different disposal requirements and costs.[11] Chlorinated wastes require high-temperature incineration in specialized facilities to ensure their complete destruction and to prevent the formation of highly toxic byproducts such as dioxins, hydrogen chloride, and molecular chlorine.[8][12] Mixing these waste streams leads to improper disposal, environmental harm, and increased costs.

  • Action : Designate a specific waste container solely for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid and other chlorinated organic waste. Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[11]

Step 2: Proper Containerization

The integrity of the waste container is fundamental to safe storage and transport.

  • Container Selection : Use a chemically compatible container, typically made of high-density polyethylene (HDPE) or glass. The container must be in good condition, free from damage, and equipped with a secure, leak-proof screw cap.[9]

  • Filling : Fill the container to no more than 90% of its capacity.[10] This headspace allows for vapor expansion and reduces the risk of spills from overfilling.

Step 3: Accurate and Clear Labeling

Proper labeling prevents accidents and ensures compliant disposal.

  • Action : Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.

  • Label Content : The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid" . List all other components of the waste mixture by percentage.

    • Clear hazard identification (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated laboratory area pending pickup.

  • SAA Requirements : The storage location must be a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[10][13]

  • Safe Storage Practices :

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a well-ventilated area.[10]

    • Use secondary containment (such as a larger, chemically resistant tray) to capture any potential leaks.

    • Inspect the SAA weekly for any signs of leakage or container degradation.[13]

Step 5: Final Disposal via Authorized Personnel

Final disposal is a regulated process that must not be performed by untrained individuals.

  • Prohibited Actions : Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.[9][13] Such actions are illegal and environmentally damaging.

  • Authorized Disposal : Arrange for the collection of the waste with your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6][14] These entities are equipped to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Ultimate Disposal Method : The standard and most appropriate disposal method for chlorinated organic residues is high-temperature incineration.[8][15] This process decomposes the material into gaseous byproducts which are then scrubbed to prevent atmospheric pollution.[8]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated by keeping the fume hood active.

  • Contain : For small spills, use a spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial sorbent).

  • Collect : Carefully sweep or vacuum the absorbed material and place it into a new, properly labeled hazardous waste container.[7]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EH&S department.

Summary and Visual Workflow

Table 1: Key Disposal Parameters
ParameterGuidelineRationale
Waste Category Hazardous Waste (Chlorinated Organic)Regulated under EPA RCRA due to toxicity and environmental persistence.[8][9]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin, eye, and respiratory exposure to a potentially irritating and toxic compound.[4][7]
Container Type HDPE or Glass Bottle with Secure CapEnsures chemical compatibility and prevents leaks.[9][10]
Labeling "Hazardous Waste" + Full Chemical Name + HazardsPrevents improper handling and is required for regulatory compliance.[13]
Segregation Strictly separate from non-chlorinated wasteChlorinated waste requires specialized high-temperature incineration for safe disposal.[11]
Storage Closed container in a designated SAAMinimizes exposure and ensures safe, compliant temporary storage.[13]
Prohibited Disposal No Sink or Trash Disposal Prevents contamination of water systems and landfills; illegal.[9][13]
Final Method Collection by EH&S for High-Temp IncinerationEnsures complete and permanent destruction in an environmentally sound manner.[8][15]
Visual Guide: Disposal Workflow

This diagram outlines the decision-making process and procedural flow for the proper disposal of 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

G Disposal Workflow for 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid start Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin segregate Step 2: Segregate Waste Is it a chlorinated compound? ppe->segregate chlor_bin Place in DEDICATED CHLORINATED WASTE Container segregate->chlor_bin Yes non_chlor_bin Place in Non-Chlorinated Waste Container segregate->non_chlor_bin No label_container Step 3: Label Container 'Hazardous Waste' + Full Chemical Name chlor_bin->label_container store_saa Step 4: Store in SAA (Container Closed, Secondary Containment) label_container->store_saa disposal_request Step 5: Request Pickup Contact EH&S or Approved Vendor store_saa->disposal_request end Compliant Final Disposal (High-Temp Incineration) disposal_request->end

Caption: Disposal Workflow Diagram.

References

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Process for Disposal of Chlorinated Organic Residues . Industrial & Engineering Chemistry Process Design and Development. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]

  • Material Safety Data Sheet for a related compound . Cole-Parmer. [Link]

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  • Safety data sheet for a related compound . Caesar & Loretz GmbH. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • Chemical Substance Information for a related compound . ChemSafetyPRO. [Link]

  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective . ACS Publications. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Synthesis and Biological Screening of Some Cinnoline Derivatives . ResearchGate. [Link]

  • Safety Data Sheet for a related compound . European Directorate for the Quality of Medicines & Healthcare. [Link]

  • A Comprehensive Review On Cinnoline Derivatives . Journal of Pharmaceutical Negative Results. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives . Indian Journal of Pharmaceutical Education and Research. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? . MDPI. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? . National Center for Biotechnology Information (NCBI). [Link]

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